molecular formula C10H16O3 B2696892 cis-Pinonic acid CAS No. 52305-34-7; 61826-55-9

cis-Pinonic acid

Cat. No.: B2696892
CAS No.: 52305-34-7; 61826-55-9
M. Wt: 184.235
InChI Key: SIZDUQQDBXJXLQ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Pinonic acid is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.235. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52305-34-7; 61826-55-9

Molecular Formula

C10H16O3

Molecular Weight

184.235

IUPAC Name

2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid

InChI

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m1/s1

InChI Key

SIZDUQQDBXJXLQ-SFYZADRCSA-N

SMILES

CC(=O)C1CC(C1(C)C)CC(=O)O

solubility

not available

Origin of Product

United States

Foundational & Exploratory

cis-Pinonic acid atmospheric formation mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the atmospheric formation mechanism of cis-pinonic acid, tailored for researchers, scientists, and drug development professionals.

Abstract

This compound is a significant photooxidation product of α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere.[1] Its formation is a key step in the generation of secondary organic aerosols (SOA), which have profound impacts on climate, air quality, and human health.[2][3] This document provides a detailed overview of the primary atmospheric formation mechanisms of this compound, summarizes key quantitative data from laboratory and field studies, outlines common experimental protocols for its investigation, and illustrates the core chemical pathways through detailed diagrams.

Core Atmospheric Formation Mechanisms

The atmospheric transformation of α-pinene into this compound is primarily driven by reactions with three key oxidants: ozone (O₃), the hydroxyl radical (•OH), and the nitrate (B79036) radical (NO₃).[4][5] These processes occur in the gas phase, leading to the formation of semi-volatile products that can partition into the aerosol phase.[2][6]

Ozonolysis of α-Pinene

The reaction between α-pinene and ozone is a major pathway for the formation of this compound and a significant source of SOA in forested regions.[7][8] The mechanism proceeds through several key steps:

  • Initial Attack: Ozone adds across the endocyclic double bond of α-pinene to form an unstable primary ozonide (Molozonide).

  • Decomposition: The primary ozonide rapidly decomposes into two primary fragments: a carbonyl compound and a vibrationally excited Criegee Intermediate (CI).

  • Stabilization and Reaction: A fraction of the Criegee Intermediates are stabilized through collisions (becoming stabilized Criegee Intermediates, or SCIs). The SCI can then undergo a unimolecular isomerization and subsequent reaction with atmospheric water vapor or other species, ultimately leading to the formation of this compound. This pathway is considered a dominant source of the compound.[6][9] The reaction can also produce •OH radicals, which then contribute to further oxidation.[3]

G cluster_ozonolysis α-Pinene Ozonolysis Pathway AP α-Pinene PO Primary Ozonide AP->PO + O₃ O3 Ozone (O₃) CI [Criegee Intermediate]* (Excited) PO->CI Decomposition Carbonyl Carbonyl Product (Pinonaldehyde) PO->Carbonyl SCI Stabilized Criegee Intermediate (SCI) CI->SCI Collisional Stabilization OH •OH Radical CI->OH Decomposition PKA This compound SCI->PKA Isomerization & Subsequent Reactions

Caption: Ozonolysis pathway of α-pinene to form this compound.
Hydroxyl Radical (•OH) Initiated Oxidation

During the daytime, the reaction with the hydroxyl radical (•OH) is a primary degradation pathway for α-pinene.[2][10] While this reaction produces a wide array of products, this compound is among the significant species formed.

  • •OH Addition: The reaction is initiated by the electrophilic addition of an •OH radical to the C=C double bond of α-pinene, forming a hydroxyalkyl radical.

  • Oxygen Addition: Molecular oxygen (O₂) rapidly adds to the radical to form a peroxy radical (RO₂).

  • Peroxy Radical Reactions: The fate of the RO₂ radical depends on the concentration of nitrogen oxides (NOx).

    • High NOx: The RO₂ radical reacts primarily with nitric oxide (NO) to form an alkoxy radical (RO•), which can then isomerize or react further to yield products including this compound.

    • Low NOx: The RO₂ radical can react with the hydroperoxyl radical (HO₂) or other RO₂ radicals, leading to different product distributions.

The yield of this compound from •OH oxidation is highly variable and depends strongly on atmospheric conditions, particularly NOx levels.[10][11]

G cluster_oh_oxidation α-Pinene •OH Oxidation Pathway AP α-Pinene HAR Hydroxyalkyl Radical AP->HAR + •OH OH •OH Radical RO2 Peroxy Radical (RO₂) HAR->RO2 + O₂ O2 O₂ RO Alkoxy Radical (RO•) RO2->RO + NO (High NOx) PKA This compound + Other Products RO2->PKA + HO₂ / RO₂ (Low NOx) NO NO HO2 HO₂ RO->PKA Isomerization & Further Reactions

Caption: OH-initiated oxidation of α-pinene leading to this compound.

Quantitative Data Summary

The formation and atmospheric prevalence of this compound are quantified by reaction rate coefficients, product yields, and direct atmospheric measurements.

Table 1: Reaction Rate Coefficients for Key Atmospheric Reactions
ReactantsOxidantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Conditions / Notes
α-pineneO₃8.66 x 10⁻¹⁷Gas phase
α-pinene•OH5.37 x 10⁻¹¹Gas phase
This compound•OH(3.6 ± 0.3) x 10⁹ M⁻¹s⁻¹Aqueous phase, pH=2[12]
This compound•OH(3.0 ± 0.3) x 10⁹ M⁻¹s⁻¹Aqueous phase, pH=10[12]
Pinic acid (protonated)•OH(2.4 ± 0.1) x 10⁹ L mol⁻¹ s⁻¹Aqueous phase[13]
Pinic acid (deprotonated)•OH(2.8 ± 0.1) x 10⁹ L mol⁻¹ s⁻¹Aqueous phase[13]
Table 2: Molar Yields of this compound and Related SOA
PrecursorOxidantYield (%)Conditions / Notes
α-pinene•OH3 - 4SOA mass yield, daytime conditions.[14]
α-pineneNO₃6 - 7SOA mass yield, nighttime conditions.[14]
α-pinene•OH5 ± 3cis-Pinonaldehyde yield, a major co-product.[11]
α-pinene•OH28 - 87Range of reported cis-pinonaldehyde yields across various studies.[10]
This compound•OH40 - 60SOA yield from aqueous phase oxidation.[13]
Table 3: Measured Atmospheric Concentrations of this compound
LocationConcentration (ng m⁻³)Measurement Period / Notes
Boreal Forest (Finland)Median: 6.7 (Summer)PM₂.₅ fraction, represents a key formation environment.
Boreal Forest (Finland)Up to ~80In atmospheric fine particles.[15]
Subtropical Forest65 ± 36 (Average)Dominated biogenic tracers, contributing 0.88% to organic matter.[15]

Experimental Protocols: Smog Chamber Studies

Atmospheric simulation chambers (smog chambers) are the primary tools used to investigate the formation mechanisms of SOA and products like this compound under controlled, near-atmospheric conditions.

General Protocol for α-Pinene Ozonolysis Experiment
  • Chamber Preparation: A large (e.g., 5-190 m³) Teflon bag or vessel is flushed with purified air for an extended period (>12 hours) to establish a clean background.[2][16][17] The chamber is kept in a temperature-controlled, dark enclosure to study dark ozonolysis.[17]

  • Reactant Injection:

    • Ozone (O₃): Ozone is generated by an external O₃ generator and introduced into the chamber to a desired, stable concentration (e.g., 100-500 ppbv).[16][17][18]

    • α-Pinene: A known quantity of liquid α-pinene is injected into a heated glass bulb or flask and carried into the chamber by a stream of clean air to ensure complete volatilization (e.g., to achieve an initial concentration of 6-150 ppbv).[3][18]

  • Reaction Monitoring: The reaction is monitored in real-time using a suite of instruments:

    • Particle Metrics: A Scanning Mobility Particle Sizer (SMPS) measures the particle number concentration and size distribution, from which SOA mass loading is calculated.[17][18]

    • Gas-Phase Species: A Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-TOF-MS) or Gas Chromatograph with a Flame Ionization Detector (GC-FID) monitors the decay of α-pinene and the formation of volatile products.[11][19] A Chemical Ionization Mass Spectrometer (CIMS) can detect highly oxygenated molecules (HOMs).[16]

  • Sample Collection and Analysis:

    • Filter Sampling: After a sufficient reaction time (typically several hours), aerosol particles are collected on filters (e.g., Teflon or quartz fiber).

    • Chemical Characterization: The collected aerosol mass is extracted using a solvent. The chemical composition, including the concentration of this compound, is determined using offline techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[17]

G cluster_workflow Typical Smog Chamber Experimental Workflow cluster_reactants Reactants cluster_monitoring Instrumentation cluster_analysis Analysis Techniques A 1. Chamber Flushing (Clean Air) B 2. Reactant Injection A->B C 3. Reaction & Real-Time Monitoring B->C D 4. Particle Collection (Filter Sampling) C->D M1 SMPS (Particle Size/Number) C->M1 M2 CIMS / PTR-MS (Gas-Phase Products) C->M2 E 5. Offline Chemical Analysis D->E AN1 LC-MS E->AN1 AN2 GC-MS E->AN2 R1 O₃ / •OH Precursor R2 α-Pinene

Caption: Workflow for a typical α-pinene oxidation chamber experiment.

Further Atmospheric Fate of this compound

Once formed, this compound is not an inert end-product. It can undergo further processing in the atmosphere, primarily in the aqueous phase of clouds, fog, and wet aerosols.

  • Aqueous Phase Oxidation: It can be further oxidized by •OH radicals in cloudwater, which can lead to the formation of higher-generation products or fragmentation into smaller, more volatile compounds.[20][21][22] The SOA yield from this aqueous-phase oxidation can be substantial (40-60%).[13]

  • Photolysis: this compound can undergo direct photolysis in the aqueous phase when exposed to solar radiation (280-400 nm).[23][24] This process leads primarily to isomerization, forming 3-isopropenyl-6-oxoheptanoic acid (limononic acid).[4]

  • Acid-Catalyzed Reactions: In highly acidic aerosols, this compound can undergo acid-catalyzed reactions, though its co-product, cis-pinonaldehyde, is more reactive under these conditions, forming light-absorbing compounds (brown carbon).[25][26]

These subsequent reactions affect the overall lifetime of this compound and the chemical and physical properties of the resulting aerosol particles.

References

A Technical Guide to the Physicochemical Properties of cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-pinonic acid, a significant oxidation product of α-pinene. The information presented herein is intended to support research and development activities, particularly in the fields of atmospheric chemistry, pharmacology, and drug development, where understanding the behavior of this molecule is crucial. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visualizations of relevant chemical pathways and workflows.

Core Physicochemical Properties

This compound ((1R,3R)-3-acetyl-2,2-dimethylcyclobutane-1-acetic acid) is a chiral monoterpene derivative with the molecular formula C₁₀H₁₆O₃. Its structure, featuring a cyclobutane (B1203170) ring, a carboxylic acid group, and a ketone functional group, dictates its chemical reactivity and physical properties.

General and Structural Properties

The fundamental identifiers and structural details of this compound are summarized below.

PropertyValueCitation
IUPAC Name 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid
CAS Number 61826-55-9[1][2]
Molecular Formula C₁₀H₁₆O₃[2]
Molecular Weight 184.23 g/mol [2]
Canonical SMILES CC(=O)[C@H]1C--INVALID-LINK--CC(=O)O
InChI Key SIZDUQQDBXJXLQ-JGVFFNPUSA-N
Thermodynamic and Physical Properties

The following table outlines the key thermodynamic and physical constants for this compound. These values are critical for predicting its phase behavior, solubility, and environmental fate.

PropertyValueTemperaturePressureCitation
Melting Point 104 - 107 °CN/AN/A[1][2]
Boiling Point 305.2 °CN/A760 mmHg
Enthalpy of Fusion (ΔfusH°) 30.35 kJ·mol⁻¹N/AN/A[3]
Vapor Pressure 0.00019 mmHg25 °CN/A
Water Solubility 3.686 g/L0 °CN/A
Intrinsic Solubility (S₀) 0.043 mmol·dm⁻³25 °C (298.15 K)N/A[3]
Acidity Constant (pKa) 5.1925 °C (298.15 K)N/A[3]
5.2537 °C (310.15 K)N/A[3]

Experimental Protocols

This section details the methodologies employed to determine the physicochemical properties listed above, providing a reference for experimental replication and validation.

Synthesis: Oxidation of α-Pinene

This compound is commonly synthesized via the oxidation of α-pinene. A typical laboratory-scale procedure utilizes potassium permanganate (B83412) (KMnO₄) as the oxidizing agent.[2][4]

Protocol:

  • A slurry of crushed ice, potassium permanganate (KMnO₄), and ammonium (B1175870) sulfate (B86663) (as a pH regulator) in water is prepared in a reaction vessel and stirred rapidly.[1]

  • (S)-α-Pinene is added to the slurry, and the mixture is stirred for several hours while maintaining a low temperature (<5 °C) using an ice bath.[1][2]

  • Following the reaction period, a solution of sulfuric acid (H₂SO₄) is slowly added to acidify the mixture, still maintaining a temperature below 5 °C.[1]

  • Sodium bisulfite or sodium thiosulfate (B1220275) is then added in portions to quench any remaining permanganate, indicated by the disappearance of the purple color.[1][2]

  • The resulting solution is extracted with an organic solvent, such as diethyl ether.[1][2]

  • The organic layers are combined and subsequently extracted with a saturated sodium bicarbonate (NaHCO₃) solution to separate the acidic product into the aqueous phase.[1]

  • The aqueous bicarbonate phase is then acidified (e.g., with 5N H₂SO₄) and re-extracted with an organic solvent.[1]

  • The final organic extract is dried (e.g., with MgSO₄ or Na₂SO₄), and the solvent is removed in vacuo to yield crude this compound, which can be further purified by chromatography or crystallization.[1][2]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product A α-Pinene P1 Oxidation Reaction (<5°C) A->P1 B KMnO₄ (Oxidant) B->P1 C (NH₄)₂SO₄ (Buffer) C->P1 D Ice/Water D->P1 P2 Acidification (H₂SO₄) P1->P2 Mixture P3 Quenching (NaHSO₃) P2->P3 P4 Solvent Extraction (e.g., Diethyl Ether) P3->P4 P5 Base Extraction (NaHCO₃) P4->P5 Organic Phase P6 Re-acidification & Extraction P5->P6 Aqueous Phase P7 Drying & Solvent Removal P6->P7 Z This compound P7->Z

Workflow for the synthesis of this compound from α-pinene.
Thermal Properties Analysis

The melting point and enthalpy of fusion are determined using Differential Scanning Calorimetry (DSC), a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3]

Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed into an aluminum DSC pan. The pan is then hermetically sealed.[5]

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.[6]

  • Thermal Program: The instrument is programmed to ramp the temperature linearly across a range that encompasses the melting point of the sample (e.g., from room temperature to 120°C) at a controlled rate (e.g., 10 °C/min).[6]

  • Data Acquisition: The differential heat flow into the sample and reference is recorded as a function of temperature.

  • Data Analysis: The melting point (Tm) is identified as the onset or peak temperature of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[5][7]

Acidity Constant (pKa) Determination

The pKa value was determined using the Bates–Schwarzenbach spectrophotometric method.[3] This technique relies on measuring the absorbance changes of the substance in buffered solutions of varying, precisely known pH values.

Protocol:

  • Solution Preparation: A series of buffer solutions covering a range of pH values around the expected pKa of this compound are prepared. A stock solution of this compound is also prepared.

  • Sample Measurement: Aliquots of the this compound stock solution are added to each buffer solution, creating a set of samples with constant analyte concentration but different pH.

  • Spectrophotometry: The UV-Vis absorbance spectrum of each solution is recorded. The wavelength of maximum absorbance difference between the protonated (acidic) and deprotonated (basic) forms is identified.

  • Data Analysis: The absorbance at this specific wavelength is measured for all buffered solutions. The pKa is then calculated using the Henderson-Hasselbalch equation by plotting the log of the ratio of the deprotonated to protonated species (calculated from absorbance values) against pH.[8][9]

Aqueous Photolysis Analysis

The photodegradation of this compound in an aqueous environment is a key process in atmospheric chemistry. The experimental protocol involves controlled irradiation and subsequent product analysis.[10]

Protocol:

  • Sample Preparation: An aqueous solution of this compound of known concentration (e.g., 18 mM) is prepared using high-purity water.[10]

  • Irradiation: The solution is placed in a photoreactor and irradiated with a light source that simulates the solar spectrum, typically in the 280–400 nm range.[10][11]

  • Product Identification and Quantification: Aliquots of the solution are taken at different time intervals during irradiation. The degradation of this compound and the formation of photoproducts are monitored using analytical techniques.[10]

    • GC-MS Analysis: For volatile products, samples may be derivatized (e.g., esterified) to increase volatility, extracted into an organic solvent, and injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).[10]

    • HPLC Analysis: For non-volatile or polar products, the aqueous samples are analyzed directly using High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector or a mass spectrometer (LC-MS).[10]

Photolysis_Pathway cluster_norrishI Norrish Type I (Minor Pathway) cluster_norrishII Norrish Type II (Major Pathway) CPA This compound (CPA) in Aqueous Solution NI_Products Acyl & Alkyl Radicals Minor Products (e.g., C₈H₁₄O₂, C₆H₁₀O₂) CPA->NI_Products hv (280-400 nm) α-Cleavage NII_Intermediate γ-Hydrogen Abstraction (Biradical Intermediate) CPA->NII_Intermediate hv (280-400 nm) Isomerization NII_Product 3-Isopropenyl-6-oxoheptanoic acid (Limononic Acid) NII_Intermediate->NII_Product Cyclobutane Ring Opening

Aqueous photolysis pathways of this compound.
Analytical Determination without Derivatization

A method has been developed for the direct analysis of this compound in environmental samples, such as aerosols, without the need for chemical derivatization, which can simplify sample preparation.[12][13]

Protocol:

  • Sample Extraction: The sample (e.g., aerosol collected on a filter) is extracted using a mixed solvent system, such as dichloromethane:methanol (3:1, v/v), at a controlled temperature (e.g., 40 °C).[12][13]

  • GC-MS/FID Analysis: The extract is directly injected into a Gas Chromatograph (GC) equipped with a polar capillary column (e.g., DB-FFAP).[12][13]

  • Separation and Detection: The GC oven temperature is programmed to separate the analytes. Detection is performed using a Flame Ionization Detector (FID) for quantification or a Mass Selective Detector (MSD) for identification and confirmation.[12][13]

Conclusion

This guide has provided a detailed summary of the essential physicochemical properties of this compound, grounded in cited experimental data. The methodologies for synthesis, thermal analysis, pKa determination, and analytical quantification have been outlined to provide a practical resource for researchers. The visualizations of the synthetic and photolytic pathways offer a clear conceptual framework for these key chemical transformations. This consolidated information serves as a valuable tool for professionals in chemistry, environmental science, and pharmacology, facilitating further research and application of this important natural product derivative.

References

The Pivotal Role of cis-Pinonic Acid in Secondary Organic Aerosol Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Secondary organic aerosols (SOAs) constitute a significant fraction of atmospheric particulate matter, profoundly impacting air quality, climate, and human health. The oxidation of biogenic volatile organic compounds (BVOCs), such as α-pinene emitted from coniferous forests, is a primary driver of SOA formation. A key player in this intricate process is cis-pinonic acid, a major first-generation oxidation product of α-pinene. This technical guide provides a comprehensive overview of the formation, properties, and atmospheric fate of this compound, with a focus on its central role in the nucleation and growth of SOA particles.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to elucidating its behavior in the atmosphere and its contribution to SOA formation. The following tables summarize key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₃[1]
Molecular Weight 184.23 g/mol [1]
CAS Number 473-72-3[2]
Melting Point 104-107 °C[1]
Enthalpy of Fusion 30.35 kJ·mol⁻¹
Vapor Pressure ~10⁻⁶–10⁻³ Pa at 298 K[3]
Aqueous Solubility 3.686 g/L at 0 °C[2]
pKa 4.8

Formation of this compound from α-Pinene Oxidation

This compound is primarily formed in the atmosphere through the gas-phase oxidation of α-pinene, initiated by oxidants such as ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃)[4]. The ozonolysis of α-pinene is a particularly significant pathway leading to the formation of this compound.

The reaction proceeds through the formation of a primary ozonide, which subsequently decomposes to form a Criegee intermediate and a carbonyl compound. The stabilized Criegee intermediate can then undergo further reactions, including reaction with water, to yield this compound[5].

G Formation Pathway of this compound from α-Pinene Ozonolysis α-Pinene α-Pinene Primary Ozonide Primary Ozonide α-Pinene->Primary Ozonide + O3 Ozonolysis (O3) Ozonolysis (O3) Decomposition Decomposition Primary Ozonide->Decomposition Criegee Intermediate Criegee Intermediate Decomposition->Criegee Intermediate Carbonyl Compound Carbonyl Compound Decomposition->Carbonyl Compound Reaction with H2O Reaction with H2O Criegee Intermediate->Reaction with H2O This compound This compound Reaction with H2O->this compound

α-Pinene ozonolysis to this compound.

Role in Secondary Organic Aerosol (SOA) Formation

Due to its relatively low vapor pressure, this compound can partition from the gas phase to the particle phase, contributing to the growth of existing aerosol particles[5]. Furthermore, it plays a crucial role in new particle formation (nucleation), particularly in the presence of sulfuric acid. Theoretical calculations have shown that this compound can form stable clusters with sulfuric acid, which can then grow to form new aerosol particles[6].

Atmospheric Fate of this compound

Once formed, this compound is subject to further chemical transformations in the atmosphere. Its primary atmospheric sinks are aqueous-phase oxidation by the OH radical and photolysis. The gas-phase reactions with O₃ and NO₃ are considered to be minor loss pathways for saturated carboxylic acids like this compound.

Atmospheric ProcessRate Constant / Quantum YieldReference(s)
Aqueous Phase Reaction with OH (3.6 ± 0.3) × 10⁹ M⁻¹s⁻¹ (at pH=2)[7]
Gas-Phase Photolysis Quantum Yield (for methyl ester): 0.53 ± 0.06[4]
Aqueous Phase Photolysis Quantum Yield: 0.5 ± 0.3[4][7]

The photolysis of aqueous this compound can lead to the formation of other organic compounds, influencing the chemical composition and properties of SOAs[4][7].

G Atmospheric Fate of this compound This compound This compound Aqueous Phase Oxidation Aqueous Phase Oxidation This compound->Aqueous Phase Oxidation + OH (aq) Photolysis Photolysis This compound->Photolysis Further Oxidation Products Further Oxidation Products Aqueous Phase Oxidation->Further Oxidation Products Photolysis Products Photolysis Products Photolysis->Photolysis Products

Primary atmospheric loss pathways for this compound.

Experimental Protocols for Studying this compound in SOA

The investigation of this compound's role in SOA formation relies on sophisticated experimental techniques, primarily involving atmospheric simulation chambers and advanced analytical instrumentation.

Chamber Experiments for α-Pinene SOA Formation

Atmospheric simulation chambers are large, controlled environments used to study atmospheric chemical processes under realistic conditions. A typical experiment to study SOA formation from α-pinene oxidation involves the following steps:

  • Chamber Cleaning: The chamber is thoroughly cleaned by flushing with purified air and exposure to UV light to remove any residual particles and volatile organic compounds.

  • Humidification and Seeding: The relative humidity is adjusted to the desired level. In some experiments, seed aerosols (e.g., ammonium (B1175870) sulfate) are introduced to provide a surface for condensation of oxidation products.

  • Reactant Injection: A known amount of α-pinene is injected into the chamber, followed by the introduction of an oxidant (e.g., ozone).

  • Monitoring: The evolution of the gas-phase and particle-phase composition is monitored in real-time using a suite of instruments:

    • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): For monitoring the concentration of α-pinene and its volatile oxidation products.

    • Scanning Mobility Particle Sizer (SMPS): For measuring the particle number size distribution and concentration.

    • Aerosol Mass Spectrometer (AMS): For determining the chemical composition and mass of the aerosol particles.

  • Sample Collection and Analysis: Filter samples of the aerosol are collected for offline analysis to identify and quantify specific organic compounds like this compound.

G Experimental Workflow for a Chamber Study of α-Pinene SOA cluster_0 Chamber Preparation cluster_1 Experiment Execution cluster_2 Data Acquisition & Analysis Chamber Cleaning Chamber Cleaning Humidification Humidification Chamber Cleaning->Humidification Seed Injection (optional) Seed Injection (optional) Humidification->Seed Injection (optional) α-Pinene Injection α-Pinene Injection Seed Injection (optional)->α-Pinene Injection Oxidant Injection Oxidant Injection α-Pinene Injection->Oxidant Injection Reaction & SOA Formation Reaction & SOA Formation Oxidant Injection->Reaction & SOA Formation Online Monitoring (PTR-MS, SMPS, AMS) Online Monitoring (PTR-MS, SMPS, AMS) Reaction & SOA Formation->Online Monitoring (PTR-MS, SMPS, AMS) Offline Filter Sampling Offline Filter Sampling Reaction & SOA Formation->Offline Filter Sampling Chemical Analysis (LC-MS, GC-MS) Chemical Analysis (LC-MS, GC-MS) Offline Filter Sampling->Chemical Analysis (LC-MS, GC-MS)

References

Spectral Data Analysis of cis-Pinonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for cis-pinonic acid, a significant oxidation product of α-pinene with relevance in atmospheric chemistry and as a potential building block in synthetic organic chemistry. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1H-COOH
2.89t1HCH
2.28 - 2.40m3HCH & CH₂
2.03s3H-COCH₃
1.90 - 1.98m2HCH & CH
1.32s3H-C(CH₃)₂
0.88s3H-C(CH₃)₂

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
207.3C=O (ketone)
175.3C=O (carboxylic acid)
86.7
45.2
41.9
34.8
30.1
27.4
23.3
21.9
Note: Complete assignment of all ¹³C peaks requires further 2D NMR analysis. The provided data is based on available literature.
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 2400BroadO-H stretch (carboxylic acid dimer)
~2950StrongC-H stretch (alkane)
~1700Strong, SharpC=O stretch (ketone)
~1710Strong, SharpC=O stretch (carboxylic acid)
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation patterns.

Table 4: Key Mass Spectral Data (Electron Ionization - EI) for this compound

m/zProposed FragmentNotes
184[M]⁺Molecular Ion
169[M - CH₃]⁺Loss of a methyl group
141[M - COCH₃]⁺Loss of an acetyl group
123[M - COOH - H₂O]⁺Loss of carboxyl group and water
43[CH₃CO]⁺Acetyl cation (often the base peak)

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for acquiring the spectral data presented above. These methodologies are foundational and can be adapted to specific instrumentation and research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Solubilization: Gently vortex the mixture to ensure complete dissolution of the sample.

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr) (IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.[1]

Materials:

  • This compound sample

  • Methanol (B129727) or other suitable volatile solvent

  • GC-MS or direct infusion ESI-MS system

Procedure (GC-MS as an example):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol (e.g., 1 mg/mL). For analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., methyl ester) is common.[1]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and separated on a GC column. A typical temperature program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Sample->Derivatization Pellet KBr Pellet Preparation Sample->Pellet NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Derivatization->MS IR IR Spectroscopy Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

A Technical Guide to the Natural Sources and Precursors of Cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-pinonic acid, focusing on its primary natural precursors, formation pathways, and associated experimental methodologies. This compound (C₁₀H₁₆O₃) is a significant oxygenated bicyclic monoterpene. While not a primary metabolite found in abundance directly within plants, it is a major atmospheric oxidation product of α-pinene, a widely emitted biogenic volatile organic compound.[1][2] Its presence in atmospheric aerosols is of keen interest to climate and atmospheric scientists, and its unique cyclobutane (B1203170) structure makes it a valuable chiral starting material for synthetic chemistry and drug discovery.[3][4]

Primary Precursors and Their Natural Sources

The principal natural precursors to this compound are the isomeric monoterpenes, α-pinene and β-pinene .[5] These compounds are not only responsible for the characteristic scent of pine forests but are also the most abundant terpenes emitted into the atmosphere globally.[1] They are major constituents of essential oils derived from numerous coniferous trees, particularly those of the Pinus (pine) and Picea (spruce) genera.[6][7]

Quantitative Analysis of Precursors in Botanical Sources

The concentration of α-pinene and β-pinene in essential oils varies considerably depending on the specific plant species, subspecies, geographical location, and even the part of the plant from which the oil is extracted.[6][8] The following table summarizes the quantitative composition of these precursors in the essential oils of several well-documented coniferous species.

Plant SpeciesPrecursorConcentration (% of Essential Oil)Reference(s)
Pinus flexilis (Limber Pine)α-pinene37.1%[7]
β-pinene21.9%[7]
Pinus ponderosa (Ponderosa Pine)α-pinene3.6 - 9.6%[7]
β-pinene21.5 - 55.3%[7]
Pinus contorta (Shore Pine)α-pineneNot a major component[7]
β-pineneNot a major component[7]
Picea abies (Norway Spruce)α-pineneup to 27.7%[6]
β-pineneup to 30% (in cones)[6]

Formation Pathways of this compound

This compound is primarily formed via the oxidative cleavage of the endocyclic double bond of its main precursor, α-pinene. This transformation occurs both in the atmosphere and under controlled laboratory conditions.

Atmospheric Formation

In the troposphere, biogenically emitted α-pinene undergoes rapid oxidation upon reaction with key atmospheric oxidants, namely ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•).[1] The reaction with ozone is a significant pathway that leads to the formation of a highly unstable primary ozonide, which then decomposes into a Criegee intermediate and an aldehyde. Subsequent reactions and rearrangements of these intermediates yield a range of products, with this compound being one of the major semi-volatile species.[1][9] These products can then partition into the aerosol phase, contributing to the formation and growth of Secondary Organic Aerosols (SOA).[2][9]

Atmospheric Formation of this compound A α-Pinene C Unstable Intermediates (e.g., Criegee Intermediate) A->C Oxidation B Atmospheric Oxidants (O₃, •OH) B->C D This compound C->D Rearrangement E Other Oxidation Products (Pinonaldehyde, Pinic Acid, etc.) C->E

Atmospheric oxidation pathway of α-pinene.
Laboratory Synthesis

The most common laboratory synthesis of this compound mimics atmospheric oxidation through the oxidative cleavage of α-pinene using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a frequently used reagent for this transformation.[4] The reaction is typically performed in an aqueous medium at low temperatures to control its exothermicity. The yield of these reactions can be highly dependent on factors such as pH, temperature, and the presence of phase-transfer catalysts.[3]

Quantitative Yields from Laboratory Synthesis

The efficiency of converting α-pinene to this compound varies based on the experimental conditions employed. The following table summarizes reported yields from various laboratory protocols.

Oxidizing AgentKey ConditionsReported YieldReference(s)
KMnO₄Ammonium (B1175870) sulfate (B86663) used as a pH regulator60%[3]
KMnO₄Slurry with crushed ice, H₂SO₄ acidification56%[10]
KMnO₄Small scale, H₂SO₄ acidification, Na₂S₂O₃ quench40.4%[4]
KMnO₄HCl as pH regulator< 25%[3]
KMnO₄No specified pH control19% - 26.53%[3][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and subsequent analysis of this compound from its α-pinene precursor.

Synthesis via Potassium Permanganate Oxidation

This protocol is adapted from established literature procedures for the oxidation of α-pinene.[3][10]

Materials:

  • (S)-α-Pinene

  • Potassium permanganate (KMnO₄)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Crushed ice and water

  • Sulfuric acid (H₂SO₄), concentrated and 5 N solution

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Diethyl ether or Ethyl acetate (B1210297) (extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine and anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a large flask equipped with a mechanical stirrer, create a slurry of crushed ice, KMnO₄, ammonium sulfate, and water. Cool the flask in an ice bath to maintain a temperature below 5°C.[10]

  • Addition of α-Pinene: While stirring vigorously, add (S)-α-pinene to the cold slurry. Continue stirring at <5°C for approximately 5 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification & Quenching: Slowly add a solution of concentrated H₂SO₄ in water over 30 minutes, ensuring the temperature remains below 5°C.[10] To quench the excess permanganate (indicated by a persistent purple color), add sodium bisulfite or sodium thiosulfate in portions until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.[3][10]

  • Workup & Extraction: Filter the mixture to remove the MnO₂ precipitate. Extract the cloudy aqueous filtrate multiple times with diethyl ether.[10]

  • Isolation of Acid: Combine the organic layers and extract the this compound into the aqueous phase using a saturated NaHCO₃ solution. Separate the aqueous layer, re-acidify it with 5 N H₂SO₄, and then back-extract the protonated this compound into fresh diethyl ether.[10]

  • Drying and Concentration: Wash the final combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[4]

  • Purification (Optional): The resulting oil can be further purified by column chromatography.[10]

Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its carboxylic acid functional group, this compound is not volatile enough for direct GC-MS analysis. A derivatization step to convert the acid into a more volatile ester, typically a fatty acid methyl ester (FAME), is required.[12]

Materials:

  • This compound sample

  • Methanolic sodium hydroxide (B78521) (0.5 M)

  • Boron trifluoride (BF₃) in methanol (B129727) (14%)

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Saponification & Esterification: To a known quantity of the sample in a screw-capped tube, add 0.5 M methanolic NaOH and heat at 100°C for 5-10 minutes. Cool the solution and add 14% BF₃ in methanol. Heat again at 100°C for 5-10 minutes to form the methyl ester.[12]

  • Extraction of Methyl Ester: Cool the tube, then add n-hexane and a saturated NaCl solution. Shake vigorously to extract the this compound methyl ester into the hexane (B92381) layer.[12]

  • Sample Preparation: Carefully transfer the upper hexane layer to a clean vial. Dry the extract with a small amount of anhydrous Na₂SO₄. The sample is now ready for injection.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.[13]

    • Injection: 1 µL injection volume with a split ratio of at least 1:15.[14]

    • Oven Program: Start at an isothermal temperature (e.g., 75°C) for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) up to a final temperature (e.g., 280°C) and hold for several minutes.[13]

    • MS Conditions: Operate in full scan mode (e.g., m/z 50-550 amu) for identification.[14] For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

    • Identification: The resulting mass spectrum is compared with a known standard or a library database (e.g., NIST) for positive identification.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis A α-Pinene + KMnO₄ (Low Temperature) B Quenching & Acidification A->B C Solvent Extraction & Isolation B->C D Crude this compound C->D E Derivatization to Methyl Ester (BF₃/Methanol) D->E F GC-MS Injection E->F G Data Acquisition (Mass Spectrum) F->G H Identification & Quantification G->H

General workflow for synthesis and analysis.

References

Gas-Phase Catalytic Oxidation of α-Pinene to cis-Pinonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective synthesis of cis-pinonic acid from α-pinene, a renewable feedstock, is of significant interest for the pharmaceutical and fine chemical industries. While liquid-phase oxidation methods are well-established, the development of a continuous, heterogeneous gas-phase catalytic process offers potential advantages in terms of efficiency, safety, and catalyst recyclability. This technical guide provides a comprehensive overview of a proposed methodology for the gas-phase oxidation of α-pinene to this compound. It is important to note that this specific transformation is not extensively documented in current scientific literature, and as such, this guide is based on established principles of heterogeneous catalysis and analogous gas-phase oxidation reactions of other volatile organic compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis to explore this promising area.

Introduction

α-Pinene, a major constituent of turpentine, is an abundant and renewable bicyclic monoterpene. Its oxidation products, particularly this compound, are valuable chiral building blocks for the synthesis of a variety of bioactive molecules and pharmaceuticals.[1] The current production of this compound predominantly relies on liquid-phase oxidation using stoichiometric oxidants like potassium permanganate (B83412) or ozonolysis, which can generate significant waste streams and pose safety challenges.[2][3][4]

A transition to a gas-phase catalytic process using a solid catalyst would represent a significant advancement in green chemistry and sustainable manufacturing. This guide outlines the theoretical framework, a proposed experimental protocol, and the analytical methods required to investigate the selective gas-phase oxidation of α-pinene to this compound.

Proposed Reaction Pathway and Mechanism

The gas-phase oxidation of α-pinene to this compound is a complex multi-step process. The proposed primary pathway involves the initial attack of an oxidizing species on the double bond of α-pinene, leading to the formation of an epoxide intermediate. This is followed by ring-opening and further oxidation to yield the target keto-acid, this compound. A plausible reaction sequence is illustrated below.

Reaction_Pathway alpha_pinene α-Pinene epoxide α-Pinene Oxide alpha_pinene->epoxide Epoxidation byproducts Byproducts (e.g., Verbenone, Myrtenal) alpha_pinene->byproducts Allylic Oxidation pinonaldehyde Pinonaldehyde epoxide->pinonaldehyde Isomerization pinonic_acid This compound pinonaldehyde->pinonic_acid Oxidation pinonaldehyde->byproducts Over-oxidation

Figure 1: Proposed reaction pathway for the gas-phase oxidation of α-pinene to this compound.

The key to achieving high selectivity towards this compound lies in a catalyst that favors the epoxidation pathway over competing side reactions such as allylic oxidation, and subsequently promotes the selective oxidation of the intermediate pinonaldehyde to the desired carboxylic acid without significant over-oxidation or decomposition.

Proposed Experimental Protocol

This section details a hypothetical experimental setup and procedure for the gas-phase catalytic oxidation of α-pinene.

**3.1. Catalyst Preparation (V₂O₅/TiO₂) **

Vanadium pentoxide supported on titania (V₂O₅/TiO₂) is a well-known catalyst for the partial oxidation of various volatile organic compounds in the gas phase.[5]

  • Support Preparation: Degussa P25 TiO₂ is calcined at 500°C for 4 hours.

  • Impregnation: The calcined TiO₂ is impregnated with a solution of ammonium (B1175870) metavanadate in oxalic acid via the incipient wetness method to achieve a target V₂O₅ loading of 5 wt%.

  • Drying and Calcination: The impregnated support is dried at 120°C overnight, followed by calcination in air at 450°C for 5 hours.

  • Characterization: The prepared catalyst should be characterized by techniques such as BET surface area analysis, X-ray diffraction (XRD), and temperature-programmed reduction (TPR) to determine its physicochemical properties.

Experimental Setup

A continuous-flow fixed-bed reactor system is proposed for this study.

Experimental_Workflow cluster_reactants Reactant Delivery cluster_reaction Reaction cluster_analysis Product Analysis alpha_pinene_saturator α-Pinene Saturator mass_flow_controllers Mass Flow Controllers alpha_pinene_saturator->mass_flow_controllers air_supply Air Supply air_supply->mass_flow_controllers fixed_bed_reactor Fixed-Bed Reactor (Catalyst Bed) mass_flow_controllers->fixed_bed_reactor condenser Condenser fixed_bed_reactor->condenser ftir Online FTIR fixed_bed_reactor->ftir Gas Phase furnace Furnace gc_ms GC-MS condenser->gc_ms

Figure 2: Schematic of a proposed experimental workflow for gas-phase α-pinene oxidation.

Reaction Procedure
  • Catalyst Loading: The fixed-bed reactor is loaded with a known amount of the prepared V₂O₅/TiO₂ catalyst.

  • System Purge: The system is purged with an inert gas (e.g., nitrogen) while the reactor is heated to the desired reaction temperature.

  • Reactant Feed: A controlled flow of air is passed through a temperature-controlled saturator containing α-pinene to generate a vapor stream with a specific concentration. This stream is then mixed with a primary air stream to achieve the desired α-pinene and oxygen concentrations.

  • Reaction: The reactant gas mixture is introduced into the heated fixed-bed reactor.

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to collect liquid products. The gas-phase components are analyzed online using Fourier-transform infrared spectroscopy (FTIR). The condensed liquid products are analyzed offline by gas chromatography-mass spectrometry (GC-MS) for product identification and quantification.[6][7]

Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Effect of Reaction Temperature on α-Pinene Conversion and Product Selectivity

Temperature (°C)α-Pinene Conversion (%)Selectivity to this compound (%)Selectivity to Pinonaldehyde (%)Selectivity to Other Products (%)
20015405010
25045603010
30080552520
35095301555

Conditions: 5% V₂O₅/TiO₂ catalyst, Gas Hourly Space Velocity (GHSV) = 10,000 h⁻¹, α-pinene concentration = 1 vol% in air.

Table 2: Effect of Gas Hourly Space Velocity (GHSV) on α-Pinene Conversion and Product Selectivity

GHSV (h⁻¹)α-Pinene Conversion (%)Selectivity to this compound (%)Selectivity to Pinonaldehyde (%)Selectivity to Other Products (%)
5,00090502030
10,00080552520
15,00065652510
20,00050702010

Conditions: 5% V₂O₅/TiO₂ catalyst, Temperature = 300°C, α-pinene concentration = 1 vol% in air.

Challenges and Future Research Directions

The development of a selective gas-phase oxidation of α-pinene to this compound presents several challenges:

  • Selectivity Control: Preventing over-oxidation to CO₂ and H₂O and minimizing the formation of byproducts is a major hurdle.

  • Catalyst Deactivation: The catalyst may be prone to deactivation due to coking or poisoning.

  • Reaction Mechanism Elucidation: A detailed understanding of the reaction mechanism on the catalyst surface is crucial for catalyst optimization.

Future research should focus on:

  • Catalyst Screening: Investigating a wider range of catalysts and supports to improve selectivity and yield.

  • Kinetic Studies: Performing detailed kinetic studies to understand the reaction pathways and develop a kinetic model.

  • In-situ/Operando Spectroscopy: Utilizing advanced spectroscopic techniques to study the catalyst surface and reaction intermediates under reaction conditions.

Conclusion

The gas-phase catalytic oxidation of α-pinene to this compound represents a promising yet underexplored area of research. This technical guide provides a foundational framework for initiating investigations into this process. The development of an efficient and selective heterogeneous catalyst for this transformation would have a significant impact on the sustainable production of this valuable chiral building block for the pharmaceutical and fine chemical industries. Further research and development are essential to overcome the inherent challenges and realize the full potential of this green synthetic route.

References

Stereochemistry of cis-Pinonic Acid from α-Pinene Oxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of α-pinene, a readily available bicyclic monoterpene derived from coniferous trees, provides a valuable pathway to cis-pinonic acid. This chiral cyclobutane (B1203170) derivative serves as a versatile building block in the synthesis of a wide range of compounds, including pharmaceuticals and fine chemicals. The stereochemical outcome of this oxidation is of paramount importance, as the biological activity and physicochemical properties of the resulting products are often dictated by their specific stereoisomeric form. This technical guide provides a comprehensive overview of the stereochemistry involved in the synthesis of this compound from α-pinene, focusing on two common oxidative cleavage methods: potassium permanganate (B83412) oxidation and ozonolysis. This document details the stereospecific nature of these reactions, provides experimental protocols, and presents quantitative data where available.

Stereochemical Correlation

The oxidation of α-pinene to this compound is a stereospecific process, meaning the stereochemistry of the starting α-pinene enantiomer directly determines the stereochemistry of the resulting this compound. α-Pinene exists as two enantiomers: (+)-α-pinene and (-)-α-pinene. Research has demonstrated that the chiral integrity of the cyclobutane ring is maintained throughout the oxidation process.

Specifically, the ozonolysis of (+)-α-pinene yields one enantiomer of this compound, while the ozonolysis of (-)-α-pinene produces the opposite enantiomer.[1] Similarly, the oxidative cleavage of (-)-α-pinene with ruthenium trichloride (B1173362) has been shown to produce (-)-cis-pinonic acid quantitatively and without epimerization, indicating a high degree of stereochemical fidelity.[2] While specific enantiomeric excess (ee) values for permanganate and ozone oxidation are not always reported, the qualitative descriptions of these reactions as stereospecific imply a very high ee for the this compound product when starting with enantiomerically pure α-pinene.

Quantitative Data Summary

The following tables summarize the available quantitative data for the oxidation of α-pinene to this compound.

Starting MaterialOxidantProductYield (%)Enantiomeric Excess (ee)Reference
(S)-α-PinenePotassium Permanganate (KMnO4)This compound56Not explicitly reported, but implied to be high[3]
(-)-α-PineneRuthenium Trichloride/NaIO4(-)-cis-Pinonic AcidQuantitativeHigh (reaction proceeds without epimerization)[2]
(+)-α-PineneOzone (O3)(+)-cis-Pinonic Acid (enantiomer E1)Not specifiedHigh (stereospecific)[1]
(-)-α-PineneOzone (O3)(-)-cis-Pinonic Acid (enantiomer E2)Not specifiedHigh (stereospecific)[1]

Experimental Protocols

Oxidation of (S)-α-Pinene with Potassium Permanganate

This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of this compound.[3]

Materials:

  • (S)-α-Pinene

  • Potassium permanganate (KMnO4)

  • Ammonium (B1175870) sulfate (B86663) ((NH4)2SO4)

  • Crushed ice

  • Deionized water

  • Concentrated sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO3)

  • 5 N Sulfuric acid (H2SO4)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • A slurry of crushed ice (1.08 kg), KMnO4 (114 g, 720 mmol), ammonium sulfate (23.8 g, 180 mmol), and H2O (72 mL) is prepared in a suitable reaction vessel and stirred rapidly.

  • (S)-α-Pinene (54.0 g, 396 mmol) is added to the slurry.

  • The mixture is stirred vigorously at a temperature below 5°C for 5 hours.

  • A solution of concentrated H2SO4 (45 mL) in H2O (81 mL) is slowly added over 30 minutes, ensuring the reaction temperature remains below 5°C.

  • Sodium bisulfite (100 g) is added in portions over 1 hour, maintaining the temperature below 15°C to quench the excess permanganate.

  • The resulting cloudy aqueous solution is extracted with diethyl ether (5 x 200 mL).

  • The combined organic layers are extracted with saturated NaHCO3 solution (5 x 200 mL).

  • The combined NaHCO3 layers are acidified with 5 N H2SO4 (150 mL) and then extracted with diethyl ether (200 mL).

  • The combined ether layers from the final extraction are dried with brine and MgSO4, and the solvent is removed in vacuo.

  • The resulting oil can be purified by chromatography (hexane-EtOAc, 2:1 to 1:1 with 0.5% AcOH) to yield this compound as a white crystalline solid (41.0 g, 56% yield).[3]

Chiral Analysis of this compound

The enantiomeric composition of the synthesized this compound can be determined using chiral high-performance liquid chromatography (HPLC).

Method:

  • Column: A chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives, is required.

  • Mobile Phase: A suitable mobile phase, often a mixture of heptane/isopropanol or a similar non-polar/polar solvent system, is used. The exact composition may need to be optimized for the specific column.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) is typically used.

  • Sample Preparation: The purified this compound is dissolved in the mobile phase before injection.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Reaction Mechanisms and Stereochemistry

The stereospecificity of the oxidation of α-pinene to this compound is a direct consequence of the reaction mechanisms.

Potassium Permanganate Oxidation

The oxidation of alkenes with cold, dilute potassium permanganate is known to proceed through a syn-addition mechanism. The reaction involves the formation of a cyclic manganate (B1198562) ester intermediate. This intermediate is then hydrolyzed to yield a cis-diol. In the case of α-pinene, the permanganate attacks the double bond from the less sterically hindered face. Subsequent oxidative cleavage of the intermediate diol leads to the formation of this compound, with the stereochemistry of the cyclobutane ring being preserved.

Caption: Stereochemical pathway of KMnO4 oxidation.

Ozonolysis

Ozonolysis proceeds via a [3+2] cycloaddition of ozone to the double bond of α-pinene, forming a primary ozonide (molozonide). This reaction is also a concerted, syn-addition, which preserves the stereochemistry of the substrate. The unstable primary ozonide then rearranges to a Criegee intermediate and a carbonyl compound, which can recombine to form a more stable secondary ozonide. Reductive or oxidative workup of the ozonide cleaves the carbon-carbon double bond to yield the final products. In the case of α-pinene, this leads to the formation of this compound with retention of the original stereochemistry of the cyclobutane ring.

Caption: Stereochemical pathway of ozonolysis.

Experimental Workflow

The general workflow for the synthesis and analysis of this compound from α-pinene is outlined below.

Workflow start Start: Chirally Pure α-Pinene oxidation Oxidation (e.g., KMnO4 or O3) start->oxidation workup Reaction Quenching & Aqueous Workup oxidation->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Stereochemical Analysis (Chiral HPLC) purification->analysis product Final Product: Enantiomerically Enriched This compound analysis->product

Caption: General experimental workflow.

Conclusion

The oxidation of α-pinene to this compound is a highly stereospecific transformation that allows for the predictable synthesis of chiral building blocks. Both potassium permanganate oxidation and ozonolysis proceed with retention of the stereochemistry at the cyclobutane ring, making enantiomerically pure α-pinene a valuable precursor for the synthesis of optically active this compound. For researchers and professionals in drug development and fine chemical synthesis, understanding and controlling the stereochemical outcome of this reaction is crucial for the successful design and production of target molecules with desired biological activities and properties. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the practical application of this important synthetic transformation.

References

cis-Pinonic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-Pinonic Acid

This guide provides comprehensive information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, and its role in atmospheric chemistry.

Chemical Identity and Molecular Structure

  • Chemical Name: cis-3-Acetyl-2,2-dimethylcyclobutaneacetic acid[1]

  • CAS Number: 61826-55-9[1][2] (Note: Other CAS numbers such as 473-72-3 and 17879-35-5 may refer to stereoisomers or the general pinonic acid structure[3][4][5][6][7])

  • Molecular Formula: C₁₀H₁₆O₃[1][2][5][8]

  • Molecular Weight: 184.23 g/mol [1][8]

  • Chemical Structure:

    • SMILES: CC(=O)[C@@H]1C--INVALID-LINK--=O)C1(C)C

    • InChI Key: SIZDUQQDBXJXLQ-SFYZADRCSA-N

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Physical State Solid
Melting Point 104-107 °C[3]
Water Solubility 3.686 g/L (at 0 °C)[3]
logP (Octanol/Water) 1.712[7]
Enthalpy of Fusion 30.35 kJ·mol⁻¹[9]
Molecular Formula C₁₀H₁₆O₃[1][2][5][8]
Molecular Weight 184.23 g/mol [1][8]
IUPAC Name 2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid[8]

Experimental Protocols

Synthesis of this compound from α-Pinene

This protocol details the oxidation of α-pinene to produce this compound.[10][11][12]

Materials:

  • (S)-α-Pinene

  • Potassium permanganate (B83412) (KMnO₄)

  • Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)

  • Crushed ice

  • Water (H₂O)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Solvents for chromatography (hexane, ethyl acetate)

  • Acetic acid (AcOH)

Procedure:

  • A slurry of crushed ice (1.08 kg), KMnO₄ (114 g, 720 mmol), ammonium sulfate (23.8 g, 180 mmol), and H₂O (72 mL) is prepared and stirred rapidly.[11]

  • (S)-α-Pinene (54.0 g, 396 mmol) is added to the slurry.[11]

  • The mixture is stirred at a temperature below 5 °C for 5 hours.[11]

  • A solution of concentrated H₂SO₄ (45 mL) in H₂O (81 mL) is added slowly over 30 minutes, maintaining the reaction temperature below 5 °C.[11]

  • Sodium bisulfite (100 g) is added in portions over 1 hour, keeping the temperature below 15 °C to quench the reaction.[11]

  • The resulting cloudy aqueous solution is extracted with diethyl ether (5 x 200 mL).[11]

  • The combined organic layers are extracted with a saturated NaHCO₃ solution (5 x 200 mL).[11]

  • The NaHCO₃ layers are combined, acidified with 5 N H₂SO₄ (150 mL), and then extracted with diethyl ether (200 mL).[11]

  • The combined ether layers are dried with brine and MgSO₄ and then concentrated in vacuo.[11]

  • The resulting oil is purified by chromatography (hexane-EtOAc, 2:1 to 1:1 with 0.5% AcOH) to yield this compound as a white crystal.[11]

Transformation of this compound to Amide Derivatives

This protocol describes the conversion of this compound to an amide derivative using an amine.[10]

Materials:

Procedure:

  • This compound (1.08 mmol, 1.3 equiv.) is dissolved in dichloromethane (10.9 mL) in a round-bottom flask with stirring at room temperature.[10]

  • Oxalyl chloride (1.0 mmol, 1.2 equiv.) is added directly to the flask, followed by a few drops of DMF.[10]

  • The mixture is stirred for 2 hours. The formation of the acyl chloride is indicated by the evolution of gas.[10]

  • The desired amine (0.83 mmol, 1.0 equiv.) and triethylamine are added to the flask.[10]

  • The solution is stirred continuously for 1 day to allow for the formation of the amide derivative.[10]

  • The product can then be isolated and purified using standard techniques.

Visualized Pathways and Workflows

Atmospheric Formation of this compound

The following diagram illustrates the oxidation of α-pinene in the atmosphere, a major pathway leading to the formation of this compound, a key component of secondary organic aerosols (SOA).[13][14]

atmospheric_formation apinene α-Pinene (Biogenic VOC) cpa This compound apinene->cpa Oxidation oxidants Atmospheric Oxidants (O₃, OH, NO₃) oxidants->cpa soa Secondary Organic Aerosol (SOA) cpa->soa Partitioning/ Condensation

Caption: Atmospheric oxidation of α-pinene to form this compound and SOA.

Experimental Workflow: Synthesis of this compound

This diagram outlines the key steps in the laboratory synthesis of this compound from α-pinene.

synthesis_workflow start Start: α-Pinene & KMnO₄ oxidation Oxidation Reaction (<5°C, 5 hours) start->oxidation quench Quenching with NaHSO₃ oxidation->quench extraction Solvent Extraction (Diethyl Ether) quench->extraction purification Chromatographic Purification extraction->purification product Final Product: This compound purification->product oh_oxidation cluster_interface Air-Water Interface cpa_interface cis-Pinonate (at interface) peroxyl Pinonic Peroxyl Radicals cpa_interface->peroxyl oh_gas OH Radical (Gas Phase) oh_gas->cpa_interface Heterogeneous Reaction products Functionalized Products (Carbonyls, Alcohols, Hydroperoxides) peroxyl->products Further Reactions

References

A Technical Guide to the Physicochemical Properties of Cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-pinonic acid, a prominent oxidation product of α-pinene, is a molecule of significant interest in atmospheric chemistry and is gaining attention in other scientific domains. Understanding its fundamental physicochemical properties, namely its thermal characteristics and acidity, is crucial for its application and study in various fields, including environmental science and potentially, drug development. This technical guide provides a comprehensive overview of the thermal properties and dissociation constant of this compound, complete with detailed experimental methodologies and data presented for clarity and comparative analysis.

Thermal Properties of this compound

The thermal behavior of a compound is critical for determining its stability, phase transitions, and potential applications under varying temperature conditions. For this compound, the key thermal properties are its melting point and enthalpy of fusion.

Data Summary
Thermal PropertyValueUnit
Melting Point104 - 107°C
Enthalpy of Fusion30.35kJ·mol⁻¹[1][2]
Experimental Protocol: Differential Scanning Calorimetry (DSC)

The thermal properties of this compound have been determined using differential scanning calorimetry (DSC).[1][2][3] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A precise amount of high-purity this compound is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Measurement: The sample and reference pans are placed in the DSC cell. The temperature of the cell is increased at a constant rate.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Dissociation Constant (pKa) of this compound

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter for understanding the behavior of this compound in aqueous environments, including biological systems.

Data Summary
TemperaturepKa
298.15 K (25 °C)5.19[1][2][3]
310.15 K (37 °C)5.25[1][2][3]
Experimental Protocol: Bates-Schwarzenbach Spectrophotometric Method

The pKa values of this compound have been determined using the Bates-Schwarzenbach spectrophotometric method.[1][2][3] This method is particularly useful for compounds with low water solubility.

Methodology:

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.

  • Spectrophotometric Measurement: Small aliquots of the this compound stock solution are added to each buffer solution. The absorbance of each solution is measured at various wavelengths using a UV-Vis spectrophotometer.

  • Data Analysis: The pKa is determined by analyzing the changes in absorbance as a function of pH. The Henderson-Hasselbalch equation is applied to the spectrophotometric data to calculate the pKa value. The absorbance of the acidic (protonated), basic (deprotonated), and buffered forms of the molecule are used in the calculation.[4]

Visualizing Experimental and Conceptual Frameworks

To further elucidate the context and experimental approaches related to this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_data_analysis Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc Thermal Properties spectro Spectrophotometry purification->spectro Dissociation Constant hplc HPLC Analysis for Purity purification->hplc Purity Assessment thermal_analysis Melting Point & Enthalpy of Fusion Determination dsc->thermal_analysis pka_calc pKa Calculation spectro->pka_calc

Experimental workflow for physicochemical characterization.

soa_formation cluster_atmosphere Atmospheric Processes cluster_aerosol Aerosol Phase apinene α-Pinene (from vegetation) oxidation Oxidation (by O3, OH, NO3) apinene->oxidation cpa This compound (gas phase) oxidation->cpa partitioning Gas-to-Particle Partitioning cpa->partitioning hydrolysis Aqueous Phase Hydrolysis cpa->hydrolysis soa Secondary Organic Aerosol (SOA) Growth partitioning->soa hcpa Hydrolyzed this compound hydrolysis->hcpa hcpa->soa

Role of this compound in secondary organic aerosol formation.

Conclusion

This guide provides a detailed overview of the thermal properties and dissociation constant of this compound, grounded in established experimental methodologies. The data presented in a clear, tabular format, alongside detailed protocols, offers researchers, scientists, and drug development professionals a solid foundation for incorporating this compound into their studies. The provided visualizations further clarify the experimental workflow and the compound's significant role in atmospheric chemistry. A thorough understanding of these fundamental properties is paramount for predicting the behavior and potential applications of this compound in diverse scientific and industrial contexts.

References

Aqueous Photolysis of cis-Pinonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous photolysis of cis-pinonic acid, a key oxidation product of α-pinene, a prevalent biogenic volatile organic compound. Understanding the atmospheric fate of this compound is crucial for accurately modeling secondary organic aerosol (SOA) formation and its impact on climate and air quality. This document summarizes the quantitative data, details experimental protocols for its study, and visualizes the key reaction pathways and experimental workflows.

Quantitative Data Summary

The direct aqueous photolysis of this compound (PA) when exposed to 280–400 nm radiation has been quantified, with key parameters presented below.[1][2][3][4][5][6]

ParameterValuePhaseWavelength RangeReference
Molar Extinction CoefficientsSee Supporting Information in Lignell et al., 2013Aqueous234–330 nm[1]
Photolysis Quantum Yield (Φ)0.5 ± 0.3Aqueous280–400 nm (effective average)[1][2][3][5][6]
Photolysis Quantum Yield (Φ) of PA Methyl Ester0.53 ± 0.06GasNot Specified[1][2][3][5][6]

Photolysis Products

The aqueous photolysis of this compound proceeds primarily through two competing photochemical pathways: Norrish type I and Norrish type II reactions.[2][5]

Major Product: Norrish Type II Isomerization

The predominant reaction pathway is a Norrish type II isomerization, which involves the intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to the opening of the cyclobutane (B1203170) ring.[1][2][3][4][5] This process results in the formation of a single major product.

  • 3-isopropenyl-6-oxoheptanoic acid (also known as limononic acid)[1][2][3][4][5]

Minor Products: Norrish Type I Splitting

Several minor products are also formed through a Norrish type I cleavage of the bond between the carbonyl group and the cyclobutane ring.[1][2][3][4][5] The resulting radicals can undergo further reactions to form a variety of smaller, oxygenated compounds. The identified chemical formulas of these minor products are listed below.

Chemical FormulaProposed Formation Pathway
C₁₀H₁₆O₃Norrish Type II Isomer (Major Product)
C₈H₁₄O₂Norrish Type I
C₆H₁₀O₂Norrish Type I
C₁₀H₁₄O₂Further photolysis product
C₉H₁₆O₂Norrish Type I
C₈H₁₂O₄Norrish Type I
C₈H₁₄O₄Norrish Type I
C₈H₁₂O₃Norrish Type I / Norrish Type II

Experimental Protocols

The following sections detail the methodologies employed in the investigation of this compound's aqueous photolysis.

Photolysis and Quantum Yield Determination

The quantum yield of this compound photolysis was determined by monitoring the decay of its characteristic π* ← n carbonyl band using UV-vis spectroscopy.[1]

  • Sample Preparation: An 18 mM solution of this compound (Sigma-Aldrich, 98%) was prepared in HPLC grade water.[1]

  • Light Source: A 150 W xenon UV lamp housed in an air-cooled unit was used as the radiation source.[1]

  • Actinometry: The photolysis quantum yield was determined relative to an azoxybenzene (B3421426) actinometer.[1] A 0.2 mM azoxybenzene solution in 6.0 mM KOH in ethanol (B145695) was photolyzed under identical conditions.[1]

  • Experimental Setup: The sample was held in a cuvette and exposed to room air during photolysis.[1]

Product Identification and Analysis

A suite of analytical techniques was employed to separate and identify the photolysis products.

  • High-Performance Liquid Chromatography–Electrospray Ionization-Mass Spectrometry (HPLC–ESI-MS): This technique was used for the separation and mass spectrometric analysis of the photolysis products. An 8 mL solution of 10 mM this compound in water was photolyzed for 60 minutes and then concentrated to 4 mL by evaporation before analysis.[1] HPLC allows for the efficient separation of products based on their polarity, enabling the isolation of fractions for further analysis.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR analyses were used to confirm the structure of the major photolysis product, 3-isopropenyl-6-oxoheptanoic acid.[1][2][3][4][5]

  • Chemical Ionization Mass Spectrometry (CIMS): CIMS was also used to confirm the identity of the major product.[1][2][3][4][5]

Visualizations

The following diagrams illustrate the key processes involved in the aqueous photolysis of this compound.

Photolysis_Workflow Experimental Workflow for Aqueous Photolysis of this compound cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Product Analysis cluster_quantification Quantum Yield Determination prep Prepare 18 mM this compound Aqueous Solution photolysis Irradiate with 150W Xenon Lamp (280-400 nm) prep->photolysis hplc HPLC-ESI-MS photolysis->hplc nmr ¹H and ¹³C NMR photolysis->nmr cims CIMS photolysis->cims uv_vis UV-Vis Spectroscopy photolysis->uv_vis actinometry Actinometry (Azoxybenzene) uv_vis->actinometry

Caption: Experimental workflow for studying the aqueous photolysis of this compound.

Reaction_Pathways Aqueous Photolysis Pathways of this compound CPA This compound (C₁₀H₁₆O₃) Excited_CPA Excited State [CPA]* CPA->Excited_CPA hv (280-400 nm) Norrish_II Norrish Type II Isomerization Excited_CPA->Norrish_II Major Pathway Norrish_I Norrish Type I Splitting Excited_CPA->Norrish_I Minor Pathway Major_Product 3-isopropenyl-6-oxoheptanoic acid (Major Product, C₁₀H₁₆O₃) Norrish_II->Major_Product Minor_Products Minor Products (C₈H₁₄O₂, C₆H₁₀O₂, etc.) Norrish_I->Minor_Products

Caption: Reaction pathways for the aqueous photolysis of this compound.

References

Biological Properties of α-Pinene Derivatives: A Focus on Cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pinene, a bicyclic monoterpene and a primary constituent of turpentine, is a readily available and cost-effective chiral precursor for the synthesis of a wide array of derivatives with significant biological potential.[1][2] Among these, cis-pinonic acid, an oxidation product of α-pinene, stands out as a key intermediate in the synthesis of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the biological properties of α-pinene derivatives, with a specific focus on this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key signaling pathways and experimental workflows. While extensive research has been conducted on α-pinene and its various derivatives, it is important to note that specific quantitative data on the biological activities of this compound itself remains limited in publicly available literature. This guide, therefore, aims to provide a foundational understanding for researchers and to highlight areas ripe for further investigation.

Biological Activities of α-Pinene Derivatives and this compound

Derivatives of α-pinene have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] Oxygenated derivatives, in particular, have shown promise as antibacterial and anti-inflammatory agents.[1] While direct and extensive quantitative data for this compound is not widely available, studies on its derivatives and related compounds suggest its potential as a bioactive molecule.

Anti-inflammatory Properties

α-Pinene and its derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. While it is plausible that this compound shares these properties, specific studies quantifying its anti-inflammatory potency (e.g., IC50 values for inhibition of inflammatory mediators) are not readily found in the current literature.

Antimicrobial Properties

The antimicrobial potential of α-pinene derivatives against a range of bacteria and fungi has been reported.[1] The synthesis of novel molecules from this compound is being explored for the development of new antimicrobial agents.[2] However, specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains are not extensively documented.

Anticancer Properties

Research into the anticancer properties of α-pinene derivatives is an active area. Studies have investigated the cytotoxic effects of these compounds on various cancer cell lines. While some derivatives have shown promising results, quantitative data such as IC50 values for this compound against different cancer cell lines are not yet well-established in the scientific literature. One study indicated that pinonic acid did not exhibit significant cellular toxicity in A549 and BEAS-2B lung cell lines at concentrations up to 200 μg/mL.

Quantitative Data on Biological Activities

A comprehensive summary of quantitative data for the biological activities of this compound is challenging to compile due to the limited availability of specific studies. The following table is intended to serve as a template for organizing such data as it becomes available through future research.

Biological ActivityTest System/AssayCompoundResult (IC50, MIC, etc.)Reference
Anti-inflammatory Nitric Oxide Production (LPS-stimulated RAW 264.7 macrophages)This compoundData not available
Antimicrobial Broth Microdilution (e.g., S. aureus, E. coli)This compoundData not available
Anticancer MTT Assay (e.g., MCF-7, A549 cell lines)This compound> 200 µg/mL (A549, BEAS-2B)

Key Signaling Pathways

The biological effects of many natural products, including terpenes and their derivatives, are often mediated through the modulation of intracellular signaling pathways. The NF-κB and MAPK pathways are two of the most critical cascades involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Its activation is a key step in the inflammatory process.

NF_kappaB_Signaling cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IKK_complex->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces

NF-κB Signaling Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.

MAPK_Signaling Growth_Factor Growth Factor/ Stress Receptor Receptor Growth_Factor->Receptor Activates RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., AP-1) Nucleus->Transcription_Factors Activates

MAPK/ERK Signaling Pathway

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing our understanding of the biological properties of compounds like this compound. Below are detailed methodologies for key in vitro assays relevant to the assessment of anti-inflammatory, antimicrobial, and cytotoxic activities.

Synthesis of this compound from α-Pinene

This protocol describes a common method for the oxidation of α-pinene to produce this compound.[3]

Synthesis_Workflow start Start dissolve Dissolve α-pinene in acetone (B3395972) start->dissolve cool Cool solution to 0-5°C dissolve->cool prepare_kmno4 Prepare aqueous KMnO4 solution add_kmno4 Slowly add KMnO4 solution to α-pinene cool->add_kmno4 prepare_kmno4->add_kmno4 stir Stir vigorously at controlled temperature add_kmno4->stir filter Filter to remove MnO2 precipitate stir->filter acidify Acidify filtrate with H2SO4 filter->acidify extract Extract with -diethyl ether acidify->extract dry Dry organic layer over Na2SO4 extract->dry evaporate Evaporate solvent under reduced pressure dry->evaporate product Obtain this compound evaporate->product

Synthesis of this compound

Materials:

  • (+)-α-Pinene

  • Potassium permanganate (B83412) (KMnO4)

  • Acetone

  • Sulfuric acid (H2SO4), dilute solution

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve α-pinene in acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of potassium permanganate in water.

  • Slowly add the KMnO4 solution to the stirring α-pinene solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Continue stirring vigorously for several hours until the purple color of the permanganate has disappeared.

  • If unreacted permanganate remains, add a small amount of sodium bisulfite solution to quench it.

  • Filter the reaction mixture to remove the manganese dioxide (MnO2) precipitate.

  • Transfer the filtrate to a separatory funnel and acidify with dilute sulfuric acid to a pH of approximately 2-3.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) for standard curve

  • This compound or its derivatives

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compound (this compound). Incubate for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent for the test compound).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage of inhibition of NO production for each concentration of the test compound.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound or its derivatives

  • 96-well microtiter plates

  • Resazurin (B115843) sodium salt (viability indicator)

Procedure:

  • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the microbial inoculum to each well containing the test compound dilutions. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is determined as the lowest concentration of the compound at which no color change is observed, indicating the inhibition of microbial growth.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.[8][9]

Materials:

  • Adherent cancer cell line of interest (e.g., MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound (this compound). Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

α-Pinene and its derivatives, including this compound, represent a promising class of natural product-derived compounds with a range of potential therapeutic applications. While the existing body of research points towards significant anti-inflammatory, antimicrobial, and anticancer activities within this chemical family, there is a clear and pressing need for more focused research on the specific biological properties of this compound. Future studies should aim to:

  • Generate robust quantitative data: Conduct comprehensive in vitro and in vivo studies to determine the IC50 and MIC values of this compound for its various biological activities.

  • Elucidate molecular mechanisms: Investigate the specific interactions of this compound with key signaling pathways, such as NF-κB and MAPK, to understand its mode of action at the molecular level.

  • Explore structure-activity relationships: Synthesize and screen a library of this compound derivatives to identify compounds with enhanced potency and selectivity.

  • Conduct preclinical and clinical studies: Evaluate the safety and efficacy of promising cis--pinonic acid derivatives in relevant animal models and, eventually, in human clinical trials.

By addressing these research gaps, the scientific and drug development communities can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a variety of diseases.

References

Radical Chemistry and Decarboxylation of cis-Pinonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the radical chemistry of cis-pinonic acid, with a specific focus on its decarboxylation. This compound, a key oxidation product of α-pinene, presents a valuable chiral building block in synthetic chemistry. Its radical-mediated decarboxylation offers a pathway to novel cyclobutane (B1203170) derivatives. This document details the mechanistic aspects of radical decarboxylation, primarily through the Barton decarboxylation, and provides generalized experimental protocols. Furthermore, it explores other facets of this compound's radical chemistry, including its atmospheric photo-oxidation, to offer a comprehensive understanding of its reactivity.

Introduction to the Radical Chemistry of this compound

This compound is a bicyclic monoterpene derivative that has garnered significant interest due to its prevalence as an atmospheric aerosol and its potential as a versatile starting material in organic synthesis. The radical chemistry of this compound is multifaceted, encompassing both atmospheric degradation pathways and targeted synthetic transformations. While much of the recent research has focused on its role in atmospheric chemistry, particularly its reactions with hydroxyl radicals and its photolytic decomposition, classical synthetic methods have explored its transformation into other useful synthons.

A key transformation in the synthetic context is the radical decarboxylation of this compound to its corresponding nor-alkane. This reaction, notably explored by Barton and Fontana, allows for the removal of the carboxylic acid moiety and the generation of a cyclobutyl radical intermediate, which can then be trapped to form a variety of products. This guide will focus on the practical application of such radical decarboxylation reactions.

Radical Decarboxylation of this compound

The most pertinent method for the radical decarboxylation of a carboxylic acid like this compound is the Barton decarboxylation.[1][2][3][4][5] This reaction proceeds via the formation of a thiohydroxamate ester, commonly known as a Barton ester, which then undergoes radical-initiated decomposition to yield an alkyl radical.[1][5]

General Mechanism

The Barton decarboxylation is a two-step process:[2][3][5]

  • Formation of the Barton Ester: The carboxylic acid is converted into a reactive thiohydroxamate ester. A common method involves the reaction of the corresponding acid chloride with the sodium salt of 1-hydroxypyridine-2(1H)-thione.[3]

  • Radical Decarboxylation: The Barton ester is then subjected to a radical initiator (like AIBN) and a hydrogen atom donor (such as tributyltin hydride or tertiary thiols) under thermal or photochemical conditions.[1][5] The reaction is driven by the formation of a stable S-Sn bond and the aromaticity of the resulting pyridine (B92270) derivative.[5]

The following diagram illustrates the general signaling pathway for the Barton decarboxylation.

Barton_Decarboxylation_Pathway Carboxylic_Acid Carboxylic Acid (this compound) Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride e.g., (COCl)₂ Barton_Ester Barton Ester (Thiohydroxamate Ester) Acid_Chloride->Barton_Ester N-hydroxy-2-pyridinethione Alkyl_Radical Alkyl Radical Barton_Ester->Alkyl_Radical Radical Initiation (Heat/Light) CO2 CO₂ Pyridine_Thione_Deriv Pyridine Thione Derivative Decarboxylated_Product Decarboxylated Product (nor-Alkane) Alkyl_Radical->Decarboxylated_Product H• abstraction Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Barton_Ester Hydrogen_Donor Hydrogen Donor (e.g., Bu3SnH) Hydrogen_Donor->Alkyl_Radical

Barton Decarboxylation Pathway
Experimental Protocols

While the specific experimental details for the radical decarboxylation of this compound from the primary literature by Barton and Fontana could not be retrieved, a general procedure for the Barton decarboxylation of an aliphatic carboxylic acid is provided below. This can be adapted for this compound.

Step 1: Preparation of the Acid Chloride of this compound

  • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon), add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Formation of the Barton Ester

  • Prepare a suspension of the sodium salt of 1-hydroxypyridine-2(1H)-thione (1.1 eq) in an anhydrous, aprotic solvent (e.g., toluene (B28343) or benzene) under an inert atmosphere.

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) if necessary.

  • To this suspension, add the crude acid chloride of this compound (from Step 1) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Barton ester.

Step 3: Reductive Decarboxylation

  • Dissolve the crude Barton ester (1.0 eq) in a degassed solvent (e.g., toluene or benzene).

  • Add a hydrogen donor, such as tributyltin hydride (1.1-1.5 eq) or a less toxic alternative like a tertiary thiol.

  • Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 1-3 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the decarboxylated product (the nor-alkane of this compound).

The following diagram illustrates a generalized experimental workflow for this process.

Experimental_Workflow Start Start: This compound Step1 Step 1: Acid Chloride Formation - Add (COCl)₂ and cat. DMF - Stir at RT Start->Step1 Intermediate1 cis-Pinonoyl Chloride Step1->Intermediate1 Step2 Step 2: Barton Ester Formation - React with N-hydroxy-2-pyridinethione salt - Stir at RT Intermediate1->Step2 Intermediate2 Barton Ester of this compound Step2->Intermediate2 Step3 Step 3: Reductive Decarboxylation - Add Bu₃SnH and AIBN - Reflux in Toluene Intermediate2->Step3 Purification Purification - Column Chromatography Step3->Purification End Final Product: nor-Alkane Purification->End

Generalized Experimental Workflow
Quantitative Data

As the specific experimental data for the Barton decarboxylation of this compound is not available in the reviewed literature, the following table presents typical quantitative parameters for a generalized Barton decarboxylation.

ParameterValue/RangeNotes
Reagent Equivalents
Oxalyl Chloride1.2 - 1.5 eqFor acid chloride formation.
N-hydroxy-2-pyridinethione1.1 - 1.3 eqFor Barton ester formation.
Tributyltin Hydride1.1 - 1.5 eqHydrogen atom donor.
AIBN0.1 - 0.2 eqRadical initiator.
Reaction Conditions
Temperature (Decarboxylation)80 - 110 °CTypically the reflux temperature of the solvent (e.g., toluene).
Reaction Time (Decarboxylation)1 - 3 hoursMonitored by TLC.
Yield 70 - 95%Typical yields for Barton decarboxylations of aliphatic carboxylic acids.

Other Radical Reactions of this compound

Beyond targeted synthetic decarboxylation, this compound is known to undergo radical reactions in the atmosphere, primarily initiated by photolysis and reaction with hydroxyl (•OH) radicals.

Photolysis

Direct aqueous photolysis of this compound with 280-400 nm radiation primarily leads to Norrish type II isomerization, yielding 3-isopropenyl-6-oxoheptanoic acid (limononic acid) as the major product. Minor products resulting from Norrish type I cleavage are also observed. While decarboxylation can occur, it is not the main pathway in this process.

Oxidation by Hydroxyl Radicals

The reaction of this compound with hydroxyl radicals in the aqueous phase is rapid. The products are typically hydroxylated and peroxidated derivatives of the parent molecule.

The following table summarizes key quantitative data related to the photo-oxidation of this compound.

ParameterValueConditions
Photolysis Quantum Yield (aqueous)0.5 ± 0.3280-400 nm radiation
Second-Order Reaction Rate with •OH (pH 2)3.6 ± 0.3 x 10⁹ M⁻¹s⁻¹Aqueous phase
Second-Order Reaction Rate with •OH (pH 10)3.0 ± 0.3 x 10⁹ M⁻¹s⁻¹Aqueous phase

Conclusion

The radical chemistry of this compound is a rich field with implications for both atmospheric science and synthetic organic chemistry. While its photo-oxidation pathways are well-documented, the radical decarboxylation, particularly via the Barton method, provides a powerful tool for the synthesis of novel cyclobutane derivatives. This guide has outlined the mechanistic basis for this transformation and provided a generalized experimental framework. Further research to uncover and optimize specific protocols for the decarboxylation of this compound will undoubtedly expand its utility as a versatile chiral starting material in drug discovery and development.

References

Methodological & Application

Application Note and Protocol: Synthesis of cis-Pinonic Acid from α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-Pinonic acid is a valuable chiral building block in organic synthesis, derived from the abundant natural product α-pinene. Its unique bicyclic structure makes it a key starting material for the synthesis of a variety of complex molecules, including pharmaceuticals, fragrances, and insecticides. This document provides a detailed protocol for the synthesis of this compound via the oxidation of α-pinene using potassium permanganate (B83412), a common and effective method.

The oxidation of α-pinene cleaves the double bond to form this compound.[1] This transformation is a critical step in the utilization of α-pinene as a renewable feedstock for chemical synthesis.[2] While other oxidation methods like ozonolysis exist[3][4][5][6], the use of potassium permanganate offers a practical and accessible approach for many laboratories.[1][7] The yield of the reaction can be influenced by factors such as pH, with the use of buffering agents like ammonium (B1175870) sulfate (B86663) shown to be beneficial.[2]

Experimental Protocol

This protocol is based on the permanganate oxidation of (S)-α-pinene.

Materials:

  • (S)-α-Pinene

  • Potassium permanganate (KMnO₄)

  • Ammonium sulfate ((NH₄)₂SO₄)[2][7]

  • Crushed ice

  • Deionized water

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (B1220275) (Na₂S₂O₃)[1][2][7]

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glacial acetic acid (optional, for chromatography)

  • Hexane (for chromatography)

  • Ethyl acetate (B1210297) (for chromatography)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice (1.08 kg), potassium permanganate (114 g, 720 mmol), ammonium sulfate (23.8 g, 180 mmol), and deionized water (72 mL).[7]

  • Addition of α-Pinene: Cool the slurry to below 5°C using an ice bath. While stirring vigorously, add (S)-α-pinene (54.0 g, 396 mmol) to the reaction mixture.[7]

  • Reaction: Maintain the reaction temperature below 5°C and continue stirring for 5 hours.[7]

  • Quenching the Reaction: Slowly add a solution of concentrated sulfuric acid (45 mL) in deionized water (81 mL) over 30 minutes, ensuring the temperature remains below 5°C.[7] Subsequently, add sodium bisulfite (100 g) or sodium thiosulfate in portions over 1 hour to quench the excess permanganate, keeping the temperature below 15°C.[1][2][7] The color of the solution should change from purple to colorless or a brownish-yellow.[1][2]

  • Extraction: Extract the cloudy aqueous solution with diethyl ether (5 x 200 mL).[7] Combine the organic layers and extract with a saturated sodium bicarbonate solution (5 x 200 mL).[7]

  • Acidification and Isolation: Combine the aqueous bicarbonate layers and acidify with 5 N sulfuric acid (150 mL).[7] Extract the acidified aqueous layer with diethyl ether (200 mL).[7]

  • Drying and Concentration: Combine the final ether layers, wash with brine, and dry over anhydrous magnesium sulfate.[7] Concentrate the solution in vacuo using a rotary evaporator to obtain the crude product as an oil.[7]

  • Purification (Optional): The resulting oil can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient (e.g., 2:1 to 1:1) with the addition of 0.5% acetic acid to obtain the final product as a white crystalline solid.[7]

Data Presentation

The following table summarizes quantitative data from a representative synthesis of this compound from α-pinene.

ParameterValueReference
Starting Material(S)-α-Pinene[7]
Amount of α-Pinene54.0 g (396 mmol)[7]
Oxidizing AgentPotassium Permanganate (KMnO₄)[7]
Amount of Oxidizing Agent114 g (720 mmol)[7]
Reaction Temperature< 5 °C[7]
Reaction Time5 hours[7]
Yield of this compound41.0 g[7]
Molar Yield56%[7]
Product AppearanceWhite crystalline solid (purified)[7]

Note: Yields can vary depending on the scale and specific reaction conditions. Other reported yields range from 19% to 60%.[2]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound from α-pinene.

SynthesisWorkflow Synthesis of this compound from α-Pinene A Reaction Setup (KMnO4, (NH4)2SO4, Ice, Water) B Addition of α-Pinene (< 5°C) A->B 1 C Oxidation Reaction (5 hours, < 5°C) B->C 2 D Quenching (H2SO4, NaHSO3) C->D 3 E Extraction (Diethyl Ether) D->E 4 F Acidification & Isolation E->F 5 G Drying & Concentration F->G 6 H Purification (Column Chromatography) G->H 7 I This compound H->I 8

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of cis-Pinonic Acid via Potassium Permanganate Oxidation of α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pinene, a readily available and chiral bicyclic monoterpene, serves as a valuable starting material for the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] One such derivative, cis-pinonic acid, is a key building block for novel therapeutic agents due to its unique four-membered ring structure.[1] The oxidation of α-pinene to this compound can be effectively achieved using potassium permanganate (B83412) (KMnO₄), a strong oxidizing agent. This document provides detailed application notes and experimental protocols for this transformation, intended for use by researchers in organic synthesis and drug development.

Reaction Principle

The oxidation of α-pinene with potassium permanganate involves the cleavage of the carbon-carbon double bond within the pinene structure. The permanganate ion (MnO₄⁻) attacks the alkene, leading to the formation of a cyclic manganate (B1198562) ester intermediate. Subsequent cleavage of this intermediate under controlled pH and temperature conditions yields the desired this compound, which contains both a carboxylic acid and a ketone functional group. The stereochemistry of the starting α-pinene is retained in the cyclobutane (B1203170) ring of the product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes quantitative data from various reported procedures for the potassium permanganate oxidation of α-pinene to this compound.

ParameterProcedure 1[3]Procedure 2[1]Procedure 3[4][5]
α-Pinene 54.0 g (396 mmol)1.20 mL (7.34 mmol)Not Specified
Potassium Permanganate 114 g (720 mmol)2.655 g (16.8 mmol)Stoichiometric amount
Ammonium (B1175870) Sulfate (B86663) 23.8 g (180 mmol)0.506 g (3.82 mmol)Not Specified
Solvent Water / Crushed IceWaterNot Specified
Reaction Temperature < 5 °C< 10 °CNot Specified
Reaction Time 5 hours48 hours (in fridge)Not Specified
Work-up Reagents H₂SO₄, Sodium bisulfite, Ether, NaHCO₃H₂SO₄, Sodium thiosulfate (B1220275), Ethyl etherHCl, Ethyl acetate
Yield 56% (as white crystal)40.4% (as light yellow-brown oil)26.53% (as yellow-brown oil)[4][5]

Experimental Protocols

Two detailed experimental protocols are provided below, based on literature procedures.

Protocol 1: High-Yield Synthesis of this compound[3]

This protocol is adapted from a patented procedure and has a reported yield of 56%.

Materials:

  • (S)-α-Pinene

  • Potassium permanganate (KMnO₄)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Crushed ice

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 5 N Sulfuric acid (H₂SO₄)

  • Brine

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Large beaker or round-bottom flask

  • Mechanical stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Reaction Setup: In a large vessel equipped with a mechanical stirrer, prepare a slurry of crushed ice (1.08 kg), KMnO₄ (114 g, 720 mmol), ammonium sulfate (23.8 g, 180 mmol), and water (72 mL).

  • Addition of α-Pinene: While stirring the slurry rapidly, add (S)-α-pinene (54.0 g, 396 mmol).

  • Reaction: Continue stirring the slurry at a temperature below 5 °C for 5 hours.

  • Acidification: Slowly add a solution of concentrated H₂SO₄ (45 mL) in water (81 mL) over 30 minutes, ensuring the reaction temperature remains below 5 °C.

  • Quenching: Add sodium bisulfite (100 g) in portions over 1 hour, maintaining the temperature below 15 °C. This will reduce the excess permanganate and manganese dioxide.

  • Extraction: Extract the cloudy aqueous solution with diethyl ether (5 x 200 mL).

  • Base Extraction: Combine the organic layers and extract with saturated NaHCO₃ solution (5 x 200 mL).

  • Acidification and Product Extraction: Combine the NaHCO₃ layers, acidify with 5 N H₂SO₄ (150 mL), and extract with diethyl ether (200 mL).

  • Drying and Concentration: Combine the final ether layers, dry with brine and MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting oil by chromatography (hexane-EtOAc, 2:1 to 1:1 with 0.5% AcOH) to yield this compound as a white crystal (41.0 g, 56%).

Protocol 2: Small-Scale Synthesis of this compound[1]

This protocol is suitable for smaller-scale laboratory synthesis and has a reported yield of 40.4%.

Materials:

  • α-Pinene

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl ether

  • Acetone (B3395972)

Equipment:

  • 25 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Refrigerator

  • Filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, mix α-pinene (1.20 mL, 7.34 mmol), ammonium sulfate (0.506 g, 3.82 mmol), and water (10 mL).

  • Cooling: Cool the flask in an ice bath to maintain a temperature below 10 °C.

  • Addition of Oxidant: While stirring, gradually add potassium permanganate (2.655 g, 16.8 mmol) over 10 minutes.

  • Reaction: Store the flask in a refrigerator for 48 hours.

  • Filtration: Remove the manganese oxide byproduct by filtration, washing the precipitate with water.

  • Acidification and Quenching: Acidify the filtrate with concentrated sulfuric acid, followed by the addition of sodium thiosulfate (1.0-1.5 g) to remove the remaining permanganate color.[1][2]

  • Extraction: Extract the solution with ethyl ether (3 x 20 mL).

  • Concentration: Transfer the combined ether layers to a vial using acetone and isolate the product using a rotary evaporator to obtain a light yellow-brown oil (0.563 g, 40.4%).

Visualizations

Chemical Reaction

Caption: Oxidation of α-pinene to this compound.

Experimental Workflow

G start Start: Mix α-pinene, (NH₄)₂SO₄, and H₂O cool Cool mixture in ice bath (<10 °C) start->cool add_kmno4 Gradually add KMnO₄ cool->add_kmno4 react React for specified time (e.g., 5-48h) add_kmno4->react filter Filter to remove MnO₂ react->filter acidify Acidify filtrate with H₂SO₄ filter->acidify quench Quench excess KMnO₄ (e.g., with NaHSO₃ or Na₂S₂O₃) acidify->quench extract Extract with organic solvent (e.g., ether) quench->extract dry Dry organic layer (e.g., with MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography (optional) concentrate->purify end_product End: Isolate this compound concentrate->end_product If pure enough purify->end_product

Caption: General experimental workflow for the synthesis.

Safety Precautions

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • The quenching of the reaction with sodium bisulfite or sodium thiosulfate can be exothermic. Add the quenching agent slowly and with cooling.

Troubleshooting

  • Low Yield: Low yields can result from incomplete reaction or decomposition of the product.[1] Ensure the reaction temperature is kept low and consider adjusting the reaction time or the stoichiometry of the oxidant.[1] In some cases, a persistent purple color indicates unreacted permanganate, which can complicate the workup and may be a reason for lower yields.[2]

  • Persistent Purple Color: If the purple color of the permanganate does not disappear, it indicates an excess of the oxidizing agent. The use of a reducing agent like sodium thiosulfate or sodium bisulfite during the workup is crucial to quench the remaining permanganate.[2]

  • Product Purity: The crude product is often an oil that may contain impurities.[1][2] Purification by column chromatography may be necessary to obtain high-purity crystalline this compound.[3] NMR spectroscopy can be used to confirm the structure and assess the purity of the final product.[1]

References

Application Note: Quantification of cis-Pinonic Acid in Atmospheric Aerosol Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Pinonic acid is a key secondary organic aerosol (SOA) tracer compound formed from the atmospheric oxidation of α-pinene, a prevalent biogenic volatile organic compound (BVOC) emitted by terrestrial vegetation. Its quantification in aerosol samples is crucial for understanding the sources, formation mechanisms, and atmospheric transport of biogenic secondary organic aerosols (BSOA), which have significant impacts on air quality, climate, and human health. This application note provides a detailed protocol for the quantification of cis--pinonic acid in atmospheric aerosol samples using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization, and alternatively by high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Summary of Quantitative Data

The concentration of this compound in atmospheric aerosols can vary significantly depending on the sampling location, season, and meteorological conditions. A summary of reported concentrations from various studies is presented in Table 1.

LocationSample TypeConcentration Range (ng/m³)Analytical MethodReference
Forest Site, CanadaPM2.5 Aerosols1.6 - 44.2GC-MS (non-derivatization)[1]
Traffic Tunnel, CanadaPM2.5 AerosolsBelow detection - 6.5GC-MS (non-derivatization)[1]
Xitou Forest, SubtropicalOrganic MatterAverage: 65 ± 36 (max: 170)Not Specified[2]
Finnish ForestParticulate Phase0.3 - 277TD-GC-MS (derivatization)[3]
Beijing, SummertimeAmbient AerosolAverage contribution: 6% of 146 ng/m³ total markersUHPLC-Q Exactive Orbitrap MS[4][5]

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol details the extraction of organic compounds from aerosol filters, followed by derivatization to increase the volatility of this compound for GC-MS analysis.

1. Sample Collection:

  • Aerosol samples are collected on quartz fiber filters using a high-volume or low-volume air sampler.

  • The total volume of air sampled should be recorded.

  • After sampling, filters should be wrapped in pre-baked aluminum foil, sealed in airtight bags, and stored at -20°C until analysis to prevent degradation of organic species.

2. Extraction:

  • A portion of the filter is spiked with an internal standard (e.g., a deuterated analog of a carboxylic acid) to correct for matrix effects and variations in extraction efficiency.

  • The filter portion is placed in a clean extraction vessel.

  • Extraction is performed by sonication using a suitable solvent mixture. A common mixture is dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 3:1 (v/v) ratio.[1]

  • The extraction process is typically repeated three times to ensure complete recovery of the analytes.

  • The extracts are combined and filtered to remove any filter debris.

3. Concentration and Derivatization:

  • The combined extract is concentrated to near dryness under a gentle stream of nitrogen.

  • The residue is then derivatized to convert the carboxylic acid group of this compound into a more volatile ester. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester.

  • The reaction is typically carried out at 70°C for 1 hour.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

    • Key Ions for this compound-TMS ester: Monitor characteristic ions for the derivatized compound.

5. Quantification:

  • A calibration curve is generated using authentic standards of this compound that have undergone the same derivatization procedure.

  • The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve, corrected for the recovery of the internal standard.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol is suitable for the direct analysis of this compound without the need for derivatization.

1. Sample Collection and Extraction:

  • Follow the same procedure as in Protocol 1 for sample collection.

  • For extraction, a solvent mixture of methanol and water (e.g., 50:50 v/v) is often used.[6]

  • The combined extract is filtered through a 0.22 µm filter before analysis.[6]

2. HPLC-MS Analysis:

  • High-Performance Liquid Chromatograph (HPLC) Conditions:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient elution is typically used with two solvents:

      • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid).

      • Solvent B: Methanol or acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid).

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for carboxylic acids.[7]

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. For this compound (C10H16O3, MW = 184.23 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 183 is typically monitored.

3. Quantification:

  • A calibration curve is prepared using authentic standards of this compound.

  • The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing AerosolSampling Aerosol Sampling on Quartz Fiber Filter Extraction Solvent Extraction (e.g., DCM:MeOH) AerosolSampling->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Derivatization Derivatization (e.g., with BSTFA) Concentration->Derivatization For GC-MS HPLCMS HPLC-MS Analysis Concentration->HPLCMS For HPLC-MS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification HPLCMS->Quantification

Caption: Experimental workflow for the quantification of this compound.

formation_pathway alpha_pinene α-Pinene (Biogenic VOC) oxidation Atmospheric Oxidation alpha_pinene->oxidation oxidants Atmospheric Oxidants (O₃, OH, NO₃) oxidants->oxidation cis_pinonic_acid This compound (Secondary Organic Aerosol) oxidation->cis_pinonic_acid

Caption: Formation pathway of this compound from α-pinene.

References

Application Notes and Protocols for Using cis-Pinonic Acid as a Biogenic SOA Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Pinonic acid is a key oxidation product of α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere.[1][2] Its presence and concentration in atmospheric aerosols serve as a crucial tracer for secondary organic aerosol (SOA) formation from biogenic precursors. Understanding the formation, detection, and quantification of this compound is essential for atmospheric chemistry research, air quality modeling, and assessing the environmental impact of aerosols. These application notes provide detailed protocols and data for the effective use of this compound as a biogenic SOA tracer. While the primary focus is on atmospheric sciences, the analytical techniques and understanding of terpene oxidation products may be of interest to drug development professionals working with natural product derivatives.[3]

Application Notes

This compound is a valuable molecular marker for the following applications:

  • Tracing Biogenic SOA: Its presence in aerosol samples is a strong indicator of SOA formation from the atmospheric oxidation of α-pinene.[1]

  • Source Apportionment: By quantifying this compound and other related tracers, researchers can estimate the contribution of biogenic sources to the total organic aerosol mass.[4]

  • Atmospheric Chemistry Studies: It serves as a model compound for studying the photochemical and aqueous-phase processing of organic aerosols.[2][5][6]

  • Proxy Standard for Quantification: Due to the limited commercial availability of many SOA markers, this compound is often used as a proxy standard for the quantification of other biogenic organic acids in aerosol samples.[7]

Quantitative Data Summary

The atmospheric concentration of cis--pinonic acid can vary significantly depending on location, season, and meteorological conditions. The following table summarizes reported concentrations from different studies.

LocationSite TypeConcentration Range (ng/m³)Key FindingsReference
Greater Vancouver, CanadaForest1.6 - 44.2Higher concentrations at the forest site compared to the tunnel outlet, indicating a strong biogenic source.[8][9]
Greater Vancouver, CanadaTraffic Tunnel OutletBelow detection - 6.5Lower concentrations confirming its primary biogenic origin.[8][9]
Hong KongSuburban6.27 - 92.0 (during PM2.5 episodes)Concentrations were significantly higher during summer and fall pollution episodes. Pinonic acid is a first-generation product of α-pinene oxidation.[10]
Japan (various sites)UrbanVaries seasonallyPinonic acid concentrations were influenced by photooxidation of α/β-pinene.[11]

Experimental Protocols

Aerosol Sample Collection
  • Instrumentation: High-volume or low-volume air samplers are used to collect particulate matter (typically PM2.5) on filters.

  • Filter Type: Quartz fiber filters are commonly used. These should be pre-baked at high temperatures (e.g., 550°C for over 5 hours) to remove any organic contaminants.

  • Sampling Duration: Sampling times can range from hours to days, depending on the expected aerosol concentration and the desired temporal resolution.

Sample Extraction

This protocol is based on methods described for the extraction of organic acids from aerosol filters.[7][8][12]

  • Cut the filter sample into small pieces and place them in an extraction vessel (e.g., a glass vial).

  • Add a suitable extraction solvent. A common choice is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), for example, in a 3:1 (v/v) ratio.[8] Alternatively, pure methanol can be used.[7][12]

  • Perform the extraction using sonication or a rotary shaker. For example, extract three times with 1.5 mL of a 9:1 H₂O/MeOH mixture on a rotary shaker for 40 minutes for each extraction.[12]

  • Filter the combined extracts through a syringe filter (e.g., 0.22 µm PTFE) to remove any filter debris.[7][12]

  • Concentrate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., a 50:50 mixture of methanol and water).[7]

Analytical Methods

This method, adapted from Kawamura and Yasui (2005), avoids the need for chemical derivatization, simplifying the sample preparation process.[8][9]

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A polar capillary column, such as a DB-FFAP, is required.[8]

  • Injection: 2 µL of the sample extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 205°C at a rate of 6°C/min, hold for 3 minutes.

    • Ramp 2: Increase to 240°C at a rate of 7°C/min, hold for 60 minutes.[8]

  • Inlet Temperature: 240°C.

  • Carrier Gas: Helium at a flow rate of 2.5 mL/min.

  • Detector Temperature (FID): 250°C.

  • Mass Spectrometer (MSD): Electron impact ionization with a mass range of 50-550 amu.[8]

LC-MS is a powerful technique for the analysis of polar compounds like this compound and is often used for both targeted and non-targeted analysis.[7][12]

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 or a PFP (pentafluorophenyl) column, is commonly used.[12]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]

  • Mass Spectrometer (MS): Typically an electrospray ionization (ESI) source operated in negative ion mode, coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[12]

  • Detection: The deprotonated molecule [M-H]⁻ of this compound (m/z 183.1027) is monitored.

Visualizations

Formation of this compound from α-Pinene Oxidation

The following diagram illustrates the simplified gas-phase oxidation pathway of α-pinene leading to the formation of this compound.

G cluster_main Simplified α-Pinene Oxidation Pathway alpha_pinene α-Pinene intermediate Criegee Intermediate / Peroxy Radical alpha_pinene->intermediate Oxidation oxidants Oxidants (O₃, OH, NO₃) oxidants->intermediate cis_pinonic_acid This compound intermediate->cis_pinonic_acid Rearrangement / Further Reactions

Caption: Simplified pathway of α-pinene oxidation to this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow from aerosol sample collection to data analysis for the quantification of this compound.

G cluster_workflow Experimental Workflow collection 1. Aerosol Sample Collection (High-Vol Sampler on Quartz Filter) extraction 2. Solvent Extraction (e.g., DCM/MeOH) collection->extraction concentration 3. Concentration & Reconstitution extraction->concentration analysis 4. Instrumental Analysis (GC-MS or LC-MS) concentration->analysis quantification 5. Data Processing & Quantification analysis->quantification

Caption: General workflow for this compound analysis in aerosols.

References

Application Note: Derivatization of Cis-Pinonic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-pinonic acid is a significant oxidation product of α-pinene, a major biogenic volatile organic compound in the atmosphere. Its analysis is crucial in environmental science and potentially in pharmaceutical research due to the biological activities of its parent compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of polar molecules like this compound is challenging due to its low volatility and potential for thermal degradation. Derivatization is a chemical modification process that converts polar functional groups, such as the carboxylic acid group in this compound, into less polar and more volatile derivatives, thereby improving their chromatographic behavior and detection by GC-MS.[1][2]

This application note provides detailed protocols for the two most common derivatization techniques for carboxylic acids: silylation and esterification . We will discuss the use of common reagents, including N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation, and Boron trifluoride-methanol (BF₃-methanol) and Diazomethane (B1218177) for esterification.

Derivatization Strategies for this compound

The primary goal of derivatizing this compound is to replace the active hydrogen of the carboxylic acid group with a non-polar group. This reduces intermolecular hydrogen bonding, leading to increased volatility and thermal stability.

Silylation

Silylation involves the replacement of the acidic proton with a trimethylsilyl (B98337) (TMS) group.[3] Common silylating agents include BSTFA and MSTFA. The reaction is typically fast and produces derivatives that are amenable to GC-MS analysis.[2][3]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A widely used reagent that reacts effectively with carboxylic acids. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity.[4]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most volatile silylating reagents, its by-products are also highly volatile, which can lead to cleaner chromatograms.[2]

Esterification

Esterification converts the carboxylic acid into an ester, typically a methyl ester, which is significantly more volatile.

  • Boron Trifluoride-Methanol (BF₃-methanol): A popular and effective reagent for preparing methyl esters of carboxylic acids. The reaction is catalyzed by the Lewis acid BF₃.[5][6]

  • Diazomethane (CH₂N₂): Reacts rapidly and quantitatively with carboxylic acids to form methyl esters.[7] However, diazomethane is highly toxic and explosive, requiring specialized handling procedures. Trimethylsilyldiazomethane (B103560) (TMSD) offers a safer alternative.[8]

Quantitative Data Summary

The following table summarizes the key performance characteristics of different derivatization methods for carboxylic acids. While specific data for this compound is limited, these values provide a general comparison to guide method selection. Researchers should perform their own validation for this compound.

Derivatization MethodReagentTypical Reaction ConditionsDerivative StabilityTypical YieldKey AdvantagesKey Disadvantages
Silylation BSTFA (+/- 1% TMCS)60°C for 60 min[3]Moderate>95%Fast, effective for multiple functional groups.[3]Derivatives can be moisture-sensitive.[9]
Silylation MSTFA37°C for 30 min[10]Moderate>96%[11]Volatile by-products, clean chromatograms.[2]Moisture-sensitive derivatives.[9]
Esterification 10-14% BF₃ in Methanol (B129727)60°C for 5-10 minHighQuantitative[5]Stable derivatives, clean reaction.[5]BF₃ can be corrosive to GC columns.[12]
Esterification DiazomethaneInstantaneous at room temp.HighQuantitative[7]Fast and quantitative reaction.Highly toxic and explosive.[7]

Experimental Protocols

Silylation using BSTFA

This protocol is a general guideline for the silylation of carboxylic acids.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (or other suitable aprotic solvent like acetonitrile)

  • Reaction vials (e.g., 2 mL autosampler vials with caps)

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Weigh 1-5 mg of the this compound sample into a reaction vial.

  • Add 100 µL of pyridine to dissolve the sample.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial.[13]

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the mixture at 60°C for 20-60 minutes.[3][13]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Esterification using BF₃-Methanol

This protocol describes the formation of methyl esters using BF₃-methanol.

Materials:

  • This compound sample

  • 10-14% Boron trifluoride in methanol solution

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Weigh 1-25 mg of the this compound sample into a reaction vial.[5]

  • Add 2 mL of 10% BF₃-methanol solution.[5]

  • Cap the vial and heat at 60°C for 5-10 minutes.[5]

  • Cool the reaction vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[5]

  • Shake the vial vigorously to extract the methyl ester into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane solution containing the methyl ester of this compound is ready for GC-MS analysis.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described derivatization protocols.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start sample Weigh 1-5 mg This compound start->sample dissolve Add 100 µL Pyridine sample->dissolve add_bstfa Add 100 µL BSTFA (+1% TMCS) dissolve->add_bstfa vortex Vortex 10-20s add_bstfa->vortex heat Heat at 60°C for 20-60 min vortex->heat cool Cool to Room Temp. heat->cool analyze GC-MS Analysis cool->analyze

Caption: Silylation workflow for this compound.

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis start Start sample Weigh 1-25 mg This compound start->sample add_bf3 Add 2 mL 10% BF3-Methanol sample->add_bf3 heat Heat at 60°C for 5-10 min add_bf3->heat cool Cool to Room Temp. heat->cool add_h2o_hexane Add 1 mL Water & 1 mL Hexane cool->add_h2o_hexane shake Shake Vigorously add_h2o_hexane->shake separate Separate Layers shake->separate dry Dry Hexane Layer with Na2SO4 separate->dry analyze GC-MS Analysis dry->analyze

Caption: Esterification workflow for this compound.

Conclusion

Both silylation and esterification are effective derivatization techniques for the GC-MS analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and available laboratory equipment and safety protocols. Silylation with BSTFA or MSTFA is a rapid and versatile method, while esterification with BF₃-methanol provides highly stable derivatives. It is recommended to optimize the chosen derivatization protocol for the specific application and to validate the method to ensure accurate and reliable results.

References

Application Note: Quantification of cis-Pinonic Acid using a Validated HPLC-ESI-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Pinonic acid is a significant oxidation product of α-pinene, a prevalent biogenic volatile organic compound in the atmosphere. Its presence and concentration are of interest in environmental science and potentially in toxicology and drug metabolism studies. This application note describes a robust and sensitive method for the detection and quantification of this compound in aqueous samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).

Principle of the Method

This method utilizes reversed-phase HPLC to chromatographically separate this compound from other components in a sample matrix. The analyte is then introduced into the mass spectrometer via an electrospray ionization source, which generates gas-phase ions. The mass spectrometer operating in full-scan or selected ion recording (SIR) mode detects and quantifies the deprotonated molecule [M-H]⁻ of this compound in negative ion mode, providing high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

Aqueous samples are prepared for analysis to ensure compatibility with the HPLC-ESI-MS system and to minimize matrix effects.

Materials:

  • Milli-Q water or HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • This compound standard

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a 1:1 (v/v) mixture of water and acetonitrile.[1] Create a series of calibration standards by serial dilution of the stock solution with Milli-Q water.

  • Sample Dilution: Dilute aqueous samples with Milli-Q water to bring the analyte concentration within the calibration range. For complex matrices like fruit juices, a 1 to 10 dilution is recommended.[2]

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]

HPLC-ESI-MS Analysis

Instrumentation:

  • UHPLC or HPLC system (e.g., Dionex UltiMate 3000, Agilent 1100)[1][3]

  • Mass spectrometer with ESI source (e.g., Q-Exactive Hybrid Quadrupole-Orbitrap, Waters LCT Classic)[1][3]

Chromatographic Conditions:

  • Column: Acquity UPLC CSH Fluoro-Phenyl (100 x 2.1 mm, 1.7 µm) or Luna C18(2) (25 cm x 2 mm, 3 µm).[1][3]

  • Mobile Phase A: Water with 0.04% formic acid and 2% acetonitrile.

  • Mobile Phase B: Acetonitrile with 2% water.

  • Flow Rate: 0.2 - 0.3 mL/min.[3][4]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30-40 °C.[4][5]

  • Gradient Program:

    • Start with 15-20% B.

    • Linearly increase to 80% B over a specified time.

    • Hold for a few minutes before returning to initial conditions for column re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • Spray Voltage: -3.5 kV.[1][6]

  • Capillary Temperature: 320 °C.[1]

  • Sheath Gas Pressure: 60 psi.[1][6]

  • Auxiliary Gas Pressure: 20 psi.[1][6]

  • Mass Range: m/z 80–500 in full-scan mode.[1][6]

  • Data Acquisition: The instrument is operated using appropriate software such as XCalibur.[1][6]

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC-ESI-MS analysis of this compound.

ParameterValueReference
Chromatographic Column Acquity UPLC CSH Fluoro-Phenyl (100 x 2.1 mm, 1.7 µm)[1][6]
Mobile Phase A: Water w/ 2% ACN & 0.04% FA; B: ACN w/ 2% Water[5]
Flow Rate 200 µL/min[5]
Column Temperature 40 °C[5]
Ionization Mode ESI Negative[1]
Precursor Ion (m/z) 183.1028 [M-H]⁻[4]
Retention Time 3.76 - 3.86 min (in a 2D LC setup)[1][6]
LOD & LOQ Method specific, requires validation
Linearity (R²) >0.99 (typical for validated methods)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation Filter Filtration (0.45 µm) Standard->Filter Sample Sample Dilution Sample->Filter HPLC HPLC Separation (Reversed-Phase) Filter->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MS Mass Spectrometry (Full Scan / SIR) ESI->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Method Components

logical_relationship Analyte This compound HPLC HPLC Analyte->HPLC Separation ESI ESI Source HPLC->ESI Ionization MS Mass Analyzer ESI->MS Mass Filtering Detector Detector MS->Detector Detection Data Data System Detector->Data Signal Processing

Caption: Key components of the LC-MS system.

References

Synthesis of Amide Derivatives from Cis-Pinonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amide derivatives from cis-pinonic acid. This valuable starting material, derived from the renewable resource α-pinene, offers a versatile scaffold for the development of novel compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies, providing a foundation for the exploration of new chemical entities.

Application Notes

This compound, a chiral cyclobutane (B1203170) carboxylic acid, possesses a unique three-dimensional structure that is attractive for the design of new therapeutic agents. The carboxylic acid moiety serves as a convenient handle for the introduction of diverse amide functionalities, allowing for the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications:

While research into the specific biological activities of this compound amides is an emerging field, the parent molecule and related terpenoids have shown a range of biological effects. Oxygenated derivatives of pinenes have demonstrated antibacterial, anti-inflammatory, antifungal, and disinfectant properties.[1] The synthesis of amide derivatives represents a promising strategy to modulate and enhance these activities, potentially leading to the discovery of new lead compounds for drug development. Amide derivatives of other natural products have shown a wide spectrum of biological activities, including insecticidal properties.

Synthetic Strategy:

The most common and effective method for the synthesis of amides from this compound involves a two-step, one-pot procedure. First, the carboxylic acid is activated to form a more reactive intermediate, typically an acyl chloride. This is followed by the nucleophilic attack of a primary or secondary amine to yield the desired amide. This approach is highly versatile and compatible with a wide range of amines, enabling the creation of diverse chemical libraries for biological screening.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted cis-Pinonamides via Acyl Chloride Formation

This protocol describes the synthesis of N-benzyl-cis-pinonamide and N-(thiophen-2-ylethyl)-cis-pinonamide as representative examples. The methodology can be adapted for a variety of primary and secondary amines.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Substituted amine (e.g., benzylamine, 2-(2-thienyl)ethylamine)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for at least 2 hours. The formation of gas bubbles (CO₂ and CO) is typically observed.[1]

  • Amide Formation:

    • In a separate flask, prepare a solution of the desired amine (1.0-1.2 eq) in anhydrous dichloromethane.

    • Cool the amine solution in an ice bath (0 °C).

    • Slowly add the freshly prepared cis-pinonyl chloride solution from step 1 to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 20 mL) and brine (2 x 20 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure amide derivative.[1]

Data Presentation

The following tables summarize the quantitative data for representative amide derivatives of this compound.

Table 1: Synthesis of N-Substituted cis-Pinonamides

Compound IDAmine ReactantYield (%)Physical State
1a Benzylamine49.87%[2]Light-yellow oil[2]
1b Thiophene-2-ethylamine58.0%[2]Dark yellow/orange oil[2]

Table 2: ¹H NMR Characterization Data (CDCl₃)

Compound ID¹H NMR (δ, ppm)
1a 7.2-7.4 (m, 5H, Ar-H), 5.7 (s, 1H, NH), 4.43 (d, 2H, CH₂), 2.89 (m, 1H, CH), 2.24-2.55 (m, 4H, CH₂ & CH), 2.11-2.14 (m, 1H, CH), 2.04 (s, 3H, CH₃), 1.33 (s, 3H, CH₃), 0.86 (s, 3H, CH₃)[2]
1b (Data for the purified product is not fully provided in the source)

Visualizations

Diagrams

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation CPA This compound AcylChloride cis-Pinonyl Chloride (Intermediate) CPA->AcylChloride DCM, 0°C to RT OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->AcylChloride Amide N-Substituted cis-Pinonamide AcylChloride->Amide DCM, 0°C to RT Amine Substituted Amine (R-NH₂) Amine->Amide

Caption: General workflow for the synthesis of N-substituted cis-pinonamides.

Logical_Relationship cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_derivatives Amide Derivatives cluster_applications Potential Applications alpha_pinene α-Pinene (Renewable Resource) cis_pinonic_acid This compound alpha_pinene->cis_pinonic_acid Oxidation amide_derivatives Library of Amide Derivatives cis_pinonic_acid->amide_derivatives Amidation drug_discovery Drug Discovery amide_derivatives->drug_discovery medicinal_chem Medicinal Chemistry amide_derivatives->medicinal_chem

Caption: Logical relationship from starting material to potential applications.

References

Application Notes and Protocols: cis-Pinonic Acid as a Standard for Organic Aerosol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-Pinonic acid is a significant oxidation product of α-pinene, a major biogenic volatile organic compound (BVOC) emitted from terrestrial vegetation. As a key component of secondary organic aerosols (SOA), its quantification in atmospheric samples is crucial for understanding aerosol formation, growth, and climate effects. These application notes provide detailed protocols for the use of this compound as a standard in the analysis of organic aerosols, facilitating accurate and reproducible measurements.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its use as an analytical standard. These properties influence its behavior during sample collection, extraction, and chromatographic separation.

PropertyValueUnitSource
Molecular FormulaC₁₀H₁₆O₃
Molar Mass184.23 g/mol
Melting Point (Tfus)392.98K[1]
Boiling Point (Tboil)630.03K[1]
Water Solubility (S₀)0.043mmol·dm⁻³[2][3][4][5]
pKa (at 298.15 K)5.19[2][3][4][5]
pKa (at 310.15 K)5.25[2][3][4][5]
logP (octanol/water)1.712[1]
Henry's Law Constant2 x 10⁷M/atm[6]
Saturation Mass Conc. (C*)5.2µg/m³[6]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol details the preparation of a stock solution and a series of working standard solutions of this compound for instrument calibration. High-purity (>95%) this compound should be used.[7]

Materials:

  • This compound (≥95% purity)

  • Methanol (B129727) (LC/MS grade or equivalent)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (various sizes)

  • Micropipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation (e.g., 1000 ppm):

    • Accurately weigh 10.0 mg of this compound using an analytical balance.

    • Dissolve the weighed standard in a 10 mL volumetric flask using a 50:50 mixture of methanol and deionized water.

    • Ensure the standard is completely dissolved by vortexing or sonicating if necessary.

    • This stock solution can be stored at -20°C for extended periods.

  • Working Standard Preparation (e.g., 0.0625 to 5 ppm):

    • Perform serial dilutions of the stock solution to prepare a series of working standards.

    • For example, to prepare a 10 ppm working solution, transfer 100 µL of the 1000 ppm stock solution into a 10 mL volumetric flask and dilute to the mark with the 50:50 methanol/water mixture.

    • A typical 7-point calibration curve could include concentrations of 5, 2.5, 1, 0.5, 0.25, 0.125, and 0.0625 ppm.[7]

    • Prepare fresh working standards daily to ensure accuracy.

G cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh 10 mg this compound dissolve Dissolve in 10 mL 50:50 MeOH:H₂O weigh->dissolve dilute Perform Serial Dilutions of Stock Solution dissolve->dilute Use Stock for Dilutions standards Prepare 7-point Calibration Curve (e.g., 0.0625 - 5 ppm) dilute->standards

Workflow for the preparation of this compound standard solutions.
Protocol 2: Quantification of this compound in Aerosol Samples by UHPLC-HESI-MS

This protocol outlines a method for the extraction and quantification of this compound from ambient particulate matter (PM2.5) samples collected on filters, based on methods described in the literature.[8]

Materials:

  • PM2.5 filter samples

  • Methanol (LC/MS grade)

  • Deionized water (LC/MS grade)

  • This compound standard solutions (from Protocol 1)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Heated Electrospray Ionization (HESI) source

  • High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap)

Procedure:

  • Sample Extraction:

    • Excise a portion of the PM2.5 filter and place it in a clean extraction vessel.

    • Add a known volume of extraction solvent (e.g., 50:50 methanol:water).

    • Sonciate the sample for a specified time (e.g., 30 minutes) to ensure efficient extraction.

    • Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.

    • Transfer the filtered extract to an autosampler vial for analysis.

  • UHPLC-MS Analysis:

    • Chromatographic Separation:

      • Column: A suitable reversed-phase column (e.g., Waters HSS T3, 150 x 2.1 mm, 1.8 µm).[9]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.[9]

      • Injection Volume: 5-10 µL.

      • Develop a gradient elution method to achieve separation of this compound from other organic aerosol components.

    • Mass Spectrometry Detection:

      • Ionization Mode: Negative HESI.

      • Detection: Use selected ion monitoring (SIM) for the deprotonated molecule [M-H]⁻ of this compound (m/z 183.1021) or full scan mode with subsequent extraction of the ion chromatogram.

      • Data acquisition can also be performed in data-dependent tandem mass spectrometry (ddMS2) mode to obtain fragmentation data for confirmation.[8]

  • Quantification:

    • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • A linear regression should be applied to the calibration data, with an R² value > 0.99 being desirable.[7]

    • Quantify the amount of this compound in the aerosol samples by comparing their peak areas to the calibration curve.

    • The final concentration in the aerosol sample is calculated by accounting for the volume of air sampled and the extraction volume.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis collect Aerosol Sample Collection (PM2.5 on Filter) extract Solvent Extraction (e.g., 50:50 MeOH:H₂O, Sonication) collect->extract filter Syringe Filtration (0.22 µm) extract->filter inject UHPLC-HESI-MS Injection filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection ([M-H]⁻ at m/z 183.1021) separate->detect quantify Quantify Sample Peak Area detect->quantify calibrate Generate Calibration Curve with Standards calibrate->quantify calculate Calculate Atmospheric Concentration quantify->calculate

Overall workflow for the quantification of this compound in aerosol samples.

Quantitative Data Summary

This compound is frequently identified as a major product in studies of α-pinene secondary organic aerosol (SOA) formation. Its concentration can vary significantly depending on experimental conditions and the atmospheric environment.

Study TypePrecursorOxidantThis compound ConcentrationReference
Chamber Experimentα-pineneO₃~1 µg m⁻³[10]
Ambient Aerosol (Beijing)Biogenic VOCsPhotochemicalAverage BSOA concentration (uncorrected) of 146 ng m⁻³ was determined using this compound calibration. This was later corrected to 51 ng m⁻³.[8][11]

Note on Quantification: It is important to recognize that using this compound as a single proxy standard for a wide range of organic acids in aerosols can lead to quantification uncertainties due to differences in ionization efficiencies.[8][12] Correction factors, if available, should be applied for more accurate quantification of other species.[11]

Application in Drug Development

While the primary application discussed here is in atmospheric science, the analytical methods and the use of this compound as a standard are transferable to other fields, including drug development. For instance, transformations of this compound can be explored to synthesize novel molecules with potential therapeutic activities.[13][14] The rigorous analytical techniques developed for its quantification in complex matrices like aerosols can be adapted for pharmacokinetic and metabolic studies of such derivatives. The conversion of the carboxylic acid group in this compound to an acyl chloride using oxalyl chloride is a potential first step for creating a variety of amide derivatives by reacting it with different amines.[13]

References

Application Notes and Protocols for Aqueous Phase Oxidation of cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental setup of the aqueous phase oxidation of cis-pinonic acid, a significant oxidation product of α-pinene, a major biogenic volatile organic compound. Understanding its atmospheric fate and oxidation pathways is crucial for climate modeling and assessing its toxicological and pharmacological relevance. The following sections detail methodologies for direct photolysis and hydroxyl radical-mediated oxidation, key processes in the atmospheric aqueous phase (e.g., cloud and fog water).

Direct Aqueous Photolysis of this compound

This protocol describes the experimental setup for studying the direct photolysis of this compound in an aqueous solution, simulating its degradation under solar radiation.

Experimental Protocol
  • Solution Preparation : Prepare a stock solution of this compound (CAS 473-72-3) in HPLC-grade water. A typical concentration for photolysis experiments is 10 mM.[1] All solutions should be prepared fresh.

  • Photoreactor Setup :

    • Use a photoreactor with a volume of approximately 150 mL.[2]

    • The reactor should be equipped with a quartz plate cover to allow for UV irradiation and sealed with flange clamps.[2]

    • Place the reactor in a temperature-controlled chamber to maintain a constant temperature, typically 298 K.[2]

  • Irradiation :

    • Irradiate the this compound solution using a UV light source. A common setup utilizes lamps that emit radiation in the 280–400 nm range to simulate solar radiation.[3][4]

    • The duration of irradiation will depend on the specific experimental goals and light source intensity. Samples can be taken at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the degradation of this compound and the formation of products.[1]

  • Sample Analysis :

    • At designated time points, withdraw aliquots of the sample from the reactor.

    • Filter the samples through a PTFE syringe filter (e.g., 0.2 µm pore size) before analysis to remove any particulate matter.[2]

    • Analyze the samples using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) to identify and quantify the remaining this compound and its photolysis products.[1][3]

Data Presentation
ParameterValueReference
ReactantThis compound[1][3]
Initial Concentration10 mM[1]
SolventHPLC-grade Water[1]
Reactor Volume~150 mL[2]
Irradiation Wavelength280–400 nm[3][4]
Temperature298 K[2]
Major Product3-isopropenyl-6-oxoheptanoic acid (Limononic acid)[3][4]
Photolysis Quantum Yield0.5 ± 0.3 (effective average over 280–400 nm)[3][4]

Experimental Workflow

prep Prepare 10 mM this compound Solution reactor Introduce Solution into 150 mL Photoreactor prep->reactor irradiate Irradiate with 280-400 nm UV Light at 298 K reactor->irradiate sample Withdraw and Filter Aliquots at Time Intervals irradiate->sample analyze Analyze via HPLC-ESI-MS sample->analyze results Identify and Quantify Reactant and Products analyze->results

Workflow for Direct Aqueous Photolysis.

Hydroxyl Radical Mediated Aqueous Phase Oxidation of this compound

This protocol details the experimental setup for investigating the oxidation of this compound by hydroxyl (•OH) radicals in an aqueous solution. •OH radicals are highly reactive species and a major oxidant in the atmospheric aqueous phase.

Experimental Protocol
  • Solution Preparation :

    • Prepare an aqueous solution of this compound. Initial concentrations can range from 0.3 mM to 10 mM.[2][5]

    • Add a source of •OH radicals. A common method is the addition of hydrogen peroxide (H₂O₂) which, upon photolysis, generates •OH radicals.[6]

    • Adjust the pH of the solution to the desired level (e.g., pH 2 or pH 10) to study pH-dependent reaction kinetics.[2][5]

  • Photoreactor Setup :

    • The experimental setup is similar to that for direct photolysis, utilizing a photoreactor (e.g., 150 mL volume) with a quartz cover.[2]

    • A photoreactor equipped with UVB lamps (e.g., centered at 310 nm) is effective for the photolysis of H₂O₂ to generate •OH radicals.[6]

  • Reaction Initiation and Monitoring :

    • Initiate the reaction by turning on the UV lamps to photolyze the H₂O₂.

    • Collect samples at various time intervals to monitor the reaction progress.

  • Sample Analysis :

    • Filter the collected samples through a PTFE syringe filter (0.2 µm pore size).[2]

    • Use Liquid Chromatography coupled to tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis. This technique allows for the sensitive detection and quantification of this compound and its oxidation products.[2][5]

    • A typical HPLC method would involve a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile.[7]

Data Presentation
ParameterValue (pH 2)Value (pH 10)Reference
ReactantThis compoundThis compound[2][5]
•OH Radical SourceH₂O₂ PhotolysisH₂O₂ Photolysis[6]
Second-Order Rate Coefficient with •OH3.6 ± 0.3 × 10⁹ M⁻¹s⁻¹3.0 ± 0.3 × 10⁹ M⁻¹s⁻¹[2][5]
Aqueous SOA Yield40% - 60%Not Reported[1][8]
Identified Products (Molecular Weight)MW 216 (C₁₀H₁₆O₅), MW 214 (C₁₀H₁₄O₅)MW 216 (C₁₀H₁₆O₅), MW 214 (C₁₀H₁₄O₅)[2][5]

Experimental Workflow

cluster_prep Solution Preparation prep_cpa Prepare Aqueous this compound Solution add_h2o2 Add H2O2 as •OH Precursor prep_cpa->add_h2o2 adjust_ph Adjust pH (e.g., to 2 or 10) add_h2o2->adjust_ph reactor Introduce Solution into Photoreactor adjust_ph->reactor irradiate Irradiate with UVB Light to Generate •OH reactor->irradiate sample Withdraw and Filter Aliquots irradiate->sample analyze Analyze via LC-ESI-MS/MS sample->analyze results Determine Reaction Kinetics and Products analyze->results

Workflow for •OH Mediated Oxidation.

Synthesis of this compound via Ozonolysis of α-Pinene

For studies requiring this compound as a starting material, it can be synthesized from α-pinene through ozonolysis. This process is a key atmospheric reaction that forms this compound.[9]

Experimental Protocol
  • Reactant Preparation : Dissolve α-pinene in a suitable solvent such as methanol (B129727). A ratio of one part α-pinene to about 2 to 5 parts of methanol can be used.[10]

  • Ozonolysis :

    • Cool the α-pinene solution (e.g., to 0-10 °C).[10]

    • Bubble an ozone-containing gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

  • Ozonide Decomposition :

    • The resulting ozonides are then decomposed to form the acid products. This can be achieved by adding an aqueous solution of an oxidizing agent like sodium hypochlorite (B82951) in a basic medium (sodium hydroxide) at a controlled temperature (e.g., 20 to 125 °C).[10]

  • Product Isolation and Purification :

    • After the decomposition, the methanol can be removed by evaporation.

    • The aqueous phase is then acidified (e.g., with sulfuric acid), and the acid products are extracted with an organic solvent like chloroform.[10]

    • The organic extract is washed, dried, and the solvent is evaporated to yield the crude product.

    • Further purification can be achieved by crystallization from a suitable solvent like benzene (B151609) to obtain pure this compound.[10]

Reaction Pathway

A α-Pinene B Primary Ozonide A->B + O3 C Criegee Intermediate B->C Decomposition D This compound C->D Rearrangement & Oxidation

Simplified Ozonolysis Pathway.

References

Application Notes & Protocols: Analytical Techniques for Separating Cis-Pinonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-pinonic acid, a significant oxidation product of α-pinene, exists as a pair of enantiomers, (+)-cis-pinonic acid and (-)-cis-pinonic acid. The stereochemistry of these isomers can influence their biological activity and atmospheric chemistry. Consequently, robust analytical methods for their separation and quantification are crucial in various fields, including atmospheric science, environmental analysis, and drug development. These application notes provide detailed protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including chiral separation techniques.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds like this compound. Both achiral and chiral separations can be achieved.

Application Note 1: Chiral Separation of this compound Enantiomers using Two-Dimensional Liquid Chromatography (2D-LC)

This method allows for the simultaneous determination of the chiral ratios of this compound.[1][2] It combines a reversed-phase separation in the first dimension with a chiral separation in the second dimension.

Workflow for 2D-LC Chiral Separation of this compound

2D_LC_Workflow cluster_prep Sample Preparation cluster_dim1 First Dimension (Achiral Separation) cluster_transfer Heart-Cutting cluster_dim2 Second Dimension (Chiral Separation) cluster_detection Detection Sample Ice Core Sample / Standard Solution Pump1 Isocratic Elution (Pump 1) Sample->Pump1 Injection PFP_Column Acquity UPLC CSH Fluoro-Phenyl (PFP) Column Valve 6-Port Valve PFP_Column->Valve Eluent Pump1->PFP_Column Loop Sample Loop Valve->Loop Load this compound Fraction (Position B) MS Mass Spectrometer Valve->MS To Waste (Position A) Pump2 Isocratic Elution (Pump 2) Loop->Pump2 Inject Chiral_Column CHIRALPAK IG Column Chiral_Column->MS Separated Enantiomers Pump2->Chiral_Column

Caption: Workflow of the heart-cut 2D-LC method for chiral separation.

Experimental Protocol:

1. Instrumentation:

  • Two-dimensional liquid chromatography (mLC-LC) system.

  • Mass spectrometer (e.g., operated in full-scan mode with a mass range of m/z 80–500).[1]

2. Chromatographic Conditions:

ParameterFirst Dimension (Achiral)Second Dimension (Chiral)
Column Acquity UPLC CSH Fluoro-Phenyl (PFP) (100x2.1 mm, 1.7 µm)[1][2]CHIRALPAK IG (150x2.1 mm ID, 5 µm)[1][2]
Mobile Phase A Water with 2% Acetonitrile (B52724) (ACN) and 0.04% Formic Acid[1]Water with 2% Acetonitrile (ACN) and 0.04% Formic Acid[1]
Mobile Phase B Acetonitrile (ACN) with 2% Water[1]Acetonitrile (ACN) with 2% Water[1]
Elution Isocratic: 85:15 (A:B) until 8.0 min, then 80:20 (A:B)[1]Isocratic: 80:20 (A:B)[1]
Flow Rate 200 µL/min[1]200 µL/min[1]
Column Temperature 40 °C[1]25 °C[1]
Injection Volume Dependent on sample loop size (e.g., 20 µL)[1]N/A (transferred from 1st dimension)
Heart-Cut Window 3.76–3.86 min for this compound[2]N/A

3. Data Presentation:

CompoundRetention Time (min)
This compound (1st Dimension)3.76–3.86[2]
This compound Enantiomer 1Baseline separated in 2nd dimension[1]
This compound Enantiomer 2Baseline separated in 2nd dimension[1]
Application Note 2: Separation of this compound Photolysis Products by HPLC

This method is suitable for separating this compound from its photolysis products based on polarity.[3]

Experimental Protocol:

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A HPLC grade water with 2% acetonitrile and 0.2% acetic acid[3]
Mobile Phase B Acetonitrile with 0.2% acetic acid[3]
Gradient Program 100% A for 5 min, linear gradient to 100% B over 30 min, hold for 10 min, linear gradient back to 100% A over 15 min, hold for re-equilibration[3]
Flow Rate 1.5 mL/min[3]
Detection UV detector

3. Data Presentation:

CompoundRetention Time (min)
This compound Methyl Ester14.7[3]
Photolysis ProductsVarious, separated based on polarity

Gas Chromatography (GC) Methods

GC is a highly sensitive technique for the analysis of volatile compounds. For carboxylic acids like this compound, derivatization is often required to increase volatility and thermal stability.[3][4]

Application Note 3: Non-Derivatization Analysis of this compound by GC-FID/MS

This method allows for the direct analysis of this compound without a derivatization step, simplifying sample preparation.[5]

Experimental Protocol:

1. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

2. Chromatographic Conditions:

ParameterCondition
Column Polar DB-FFAP capillary column[5]
Carrier Gas Helium or Hydrogen
Oven Temperature Program Optimized for separation of C6-C20 fatty acids and this compound
Injector Temperature Optimized for the analysis of free acids
Detector Temperature Optimized for FID or MS

3. Sample Preparation:

4. Data Presentation:

ParameterValue
Method Recoveries 81-115%[5]
Relative Standard Deviations <12%[5]
Application Note 4: GC-MS Analysis of this compound after Derivatization

Derivatization is a common approach to improve the chromatographic properties of polar analytes like this compound. Silylation is a widely used technique.

Workflow for GC Analysis with Derivatization

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis Sample Sample containing This compound Extraction Solvent Extraction Sample->Extraction Silylation Silylation (e.g., with BSTFA) Extraction->Silylation Extracted Analyte GC_Column Capillary GC Column Silylation->GC_Column Volatile Derivative MS_Detector Mass Spectrometer GC_Column->MS_Detector Separated Components

Caption: General workflow for GC-MS analysis including a derivatization step.

Experimental Protocol (General):

1. Derivatization (Silylation):

  • Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent. A catalyst such as trimethylchlorosilane (TMCS) can be added for moderately hindered compounds.

  • Procedure: The reaction is typically performed by mixing the dried sample extract with the silylating reagent and heating for a specific time and temperature to ensure complete derivatization. Reaction conditions (time, temperature) need to be optimized for the specific analyte.

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

3. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the derivatized analytes.

  • Injector and MS Interface Temperatures: Maintained at a high enough temperature to prevent condensation of the analytes.

4. Data Presentation:

  • The derivatized this compound will have a characteristic mass spectrum that can be used for identification and quantification. The retention time will be specific to the derivative and the chromatographic conditions.

Conclusion

The choice of analytical technique for the separation of this compound isomers depends on the specific research question. For chiral separation and determination of enantiomeric ratios, the 2D-LC method offers excellent resolution. For routine quantification, especially in complex matrices, GC-MS after derivatization provides high sensitivity and selectivity. The non-derivatization GC method offers a simpler and faster alternative when applicable. The protocols provided herein serve as a starting point for method development and can be optimized to meet the specific requirements of the user's application.

References

Application Note: Confirmation of cis-Pinonic Acid Synthesis using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-pinonic acid is a valuable chiral building block derived from the oxidation of α-pinene, a renewable resource. Its unique bicyclic structure makes it an attractive starting material for the synthesis of a variety of complex molecules, including pharmaceuticals and fragrances. The confirmation of its successful synthesis is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of the target molecule. This application note provides a detailed protocol for the synthesis of this compound from α-pinene and the subsequent confirmation of its structure using ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

Synthesis of this compound via Oxidation of α-Pinene

This protocol details the synthesis of this compound through the oxidation of α-pinene using potassium permanganate (B83412).

Materials:

  • (S)-α-Pinene

  • Potassium permanganate (KMnO₄)

  • Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)

  • Crushed ice

  • Sulfuric acid (H₂SO₄), concentrated and 5 N solution

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Acetic acid (AcOH)

Procedure:

  • In a large beaker or flask, prepare a slurry by rapidly stirring crushed ice (1.08 kg), KMnO₄ (114 g, 720 mmol), ammonium sulfate (23.8 g, 180 mmol), and water (72 mL).

  • To this slurry, add (S)-α-pinene (54.0 g, 396 mmol).

  • Maintain the reaction temperature below 5°C using an ice bath and continue stirring for 5 hours.

  • Slowly add a solution of concentrated H₂SO₄ (45 mL) in water (81 mL) over 30 minutes, ensuring the temperature remains below 5°C.

  • Quench the reaction by adding sodium bisulfite (100 g) in portions over 1 hour, while keeping the temperature below 15°C.

  • Extract the cloudy aqueous solution with diethyl ether (5 x 200 mL).

  • Combine the organic layers and extract with saturated NaHCO₃ solution (5 x 200 mL).

  • Combine the aqueous NaHCO₃ layers and acidify with 5 N H₂SO₄ (150 mL).

  • Extract the acidified aqueous layer with diethyl ether (200 mL).

  • Combine the final ether layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution in vacuo to yield the crude product as an oil.

  • Purify the crude product by column chromatography using a hexane-EtOAc gradient (2:1 to 1:1 with 0.5% AcOH) to obtain this compound as a white crystalline solid.[1]

NMR Spectroscopic Analysis

NMR Sample Preparation:

  • Dissolve 10-50 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[2]

  • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3][4]

  • The sample height in the NMR tube should be approximately 4-5 cm.[2]

¹H and ¹³C NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • For the ¹H NMR spectrum, typical acquisition parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary for the observation of quaternary carbons.

  • The spectra are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

Data Presentation

The successful synthesis of this compound can be confirmed by comparing the acquired NMR data with known literature values.

¹H NMR Data for this compound in CDCl₃
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
1~11.0br s1H-COOH
22.89t1HCH
32.28-2.40m3HCH & CH₂
42.03s3H-COCH₃
51.90-1.98m2HCH & CH
61.32s3H-CH₃
70.88s3H-CH₃

Data sourced from ScholarWorks at Union College and ChemicalBook.[6][7]

¹³C NMR Data for this compound in CDCl₃
SignalChemical Shift (ppm)Assignment
1~209C=O (ketone)
2~179C=O (acid)
3~59CH
4~42C(CH₃)₂
5~35CH₂
6~29CH₃ (acetyl)
7~26CH
8~23CH₃
9~16CH₃

Note: The provided ¹³C NMR data is a compilation from typical values for similar structures and may require confirmation with 2D NMR techniques for definitive assignment.

Experimental Workflow and Data Analysis

The overall process from synthesis to structural confirmation is outlined below. The successful synthesis of this compound is confirmed by the presence of the characteristic signals in the ¹H and ¹³C NMR spectra, corresponding to the unique chemical environment of each proton and carbon atom in the molecule.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_data Data Interpretation start α-Pinene oxidation Oxidation with KMnO₄ start->oxidation workup Acidic Workup & Extraction oxidation->workup purification Column Chromatography workup->purification product This compound purification->product sample_prep Sample Preparation (in CDCl₃) product->sample_prep nmr_acq ¹H & ¹³C NMR Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc confirmation Structural Confirmation data_proc->confirmation h_nmr ¹H NMR Spectrum data_proc->h_nmr c_nmr ¹³C NMR Spectrum data_proc->c_nmr h_nmr->confirmation Compare to Literature c_nmr->confirmation Compare to Literature

Caption: Experimental workflow from synthesis to NMR confirmation.

Signaling Pathway of Synthesis

The chemical transformation follows a clear pathway from the starting material to the final product.

synthesis_pathway alpha_pinene α-Pinene intermediate Intermediate Diol/Manganate Ester alpha_pinene->intermediate KMnO₄, H₂O, <5°C cis_pinonic_acid This compound intermediate->cis_pinonic_acid Oxidative Cleavage

Caption: Synthesis pathway of this compound.

References

Application of cis-Pinonic Acid in the Synthesis of Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Pinonic acid is a natural bicyclic monoterpenoid derived from the oxidation of α-pinene, a major constituent of turpentine.[1][2] Its rigid, chiral cyclobutane (B1203170) ring structure makes it an attractive and low-cost starting material, or "chiral building block," for the synthesis of novel molecules in the pharmaceutical industry.[1][3][4] The inherent biological properties of pinene derivatives, which include antibacterial, antifungal, and anti-inflammatory effects, provide a strong rationale for exploring new therapeutic agents synthesized from this compound.[3][5] This document outlines the application of this compound in the synthesis of amide derivatives with potential therapeutic activities, providing detailed protocols for their synthesis and biological evaluation.

Application Note 1: Synthesis of Novel Amide Derivatives

This section details the synthesis of a library of amide derivatives from this compound. The core concept involves the conversion of the carboxylic acid moiety of this compound into a more reactive acyl chloride, which is then reacted with a variety of primary or secondary amines to yield the corresponding amides.[3] This approach allows for the creation of a diverse set of molecules whose therapeutic potential can be screened.

General Synthesis Workflow

The overall workflow for converting this compound into potential therapeutic agents involves a multi-step process beginning with the starting material, proceeding through chemical synthesis and purification, and culminating in biological screening to identify lead compounds.

Synthesis_Workflow General Synthesis and Screening Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_screening Biological Evaluation Start This compound (Starting Material) Step1 Activation of Carboxylic Acid (e.g., with Oxalyl Chloride) Start->Step1 Step2 Formation of Acyl Chloride Intermediate Step1->Step2 Step3 Amidation Reaction (Addition of Substituted Amine) Step2->Step3 Step4 Crude Amide Derivative Step3->Step4 Purify Purification (e.g., Preparative TLC, Column Chromatography) Step4->Purify Characterize Structural Characterization (e.g., NMR, Mass Spectrometry) Purify->Characterize Screen Biological Activity Screening (e.g., Antibacterial Assay) Characterize->Screen Data Data Analysis (e.g., MIC, IC50 Determination) Screen->Data Lead Lead Compound Identification Data->Lead Antimicrobial_Assay_Workflow Antimicrobial Screening Workflow (MIC Assay) Compound Synthesized Amide (Test Compound) PrepareStock Prepare Stock Solution (e.g., in DMSO) Compound->PrepareStock SerialDilute Perform 2-Fold Serial Dilutions in 96-Well Plate PrepareStock->SerialDilute AddInoculum Add Inoculum to Each Well SerialDilute->AddInoculum Inoculum Prepare Standardized Bacterial/Fungal Inoculum Inoculum->AddInoculum Incubate Incubate Plate (e.g., 37°C, 24 hours) AddInoculum->Incubate Controls Prepare Controls: - Positive (Microbe only) - Negative (Medium only) - Drug (Standard Antibiotic) Controls->Incubate Readout Measure Growth (e.g., OD600 or Resazurin Dye) Incubate->Readout DetermineMIC Determine MIC Value (Lowest concentration with no visible growth) Readout->DetermineMIC Signaling_Pathway Hypothetical Target: Bacterial Fatty Acid Synthesis (FAS II) cluster_fas FAS II Cycle Acetyl Acetyl-CoA FabH FabH Acetyl->FabH Malonyl Malonyl-ACP Malonyl->FabH Ketoacyl β-Ketoacyl-ACP FabH->Ketoacyl FabG FabG Ketoacyl->FabG Hydroxyacyl β-Hydroxyacyl-ACP FabG->Hydroxyacyl FabZ FabZ Hydroxyacyl->FabZ Enoyl trans-2-Enoyl-ACP FabZ->Enoyl FabI FabI Enoyl->FabI Acyl Acyl-ACP (Elongated Chain) FabI->Acyl Acyl->Malonyl New Cycle Membrane Phospholipid Synthesis Bacterial Cell Membrane Acyl->Membrane Inhibitor cis-Pinonic Amide (Hypothetical Inhibitor) Inhibitor->FabI Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-Pinonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-pinonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the synthesis of this compound, providing potential causes and actionable solutions in a structured format.

Problem 1: Low Final Yield of this compound

Potential CauseRecommended SolutionExpected Outcome
Incomplete Reaction Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Ensure the spot corresponding to the α-pinene starting material has completely disappeared before proceeding with the workup.[1]Maximization of product conversion by ensuring the reaction runs to completion.
Suboptimal pH Use a pH regulator. Strong acids can significantly lower the yield. Using a low-acidity compound like ammonium (B1175870) sulfate (B86663) as a buffer during oxidation can substantially improve the yield.[2]A higher yield of this compound, potentially up to 60%, by maintaining a more favorable reaction environment.[2]
Product Decomposition Modify the amount of oxidant (e.g., KMnO₄) and the stirring time. Excessive oxidant or prolonged reaction times can lead to the decomposition of the desired product.[1]Minimized product loss and reduced formation of degradation byproducts.
Inefficient Extraction During the workup, after acidification, ensure thorough extraction of the product from the aqueous layer. Perform multiple extractions (e.g., 3 x 20 mL) with a suitable organic solvent like diethyl ether.[1][3]Improved recovery of the synthesized this compound from the reaction mixture.

Problem 2: Presence of Impurities and Byproducts in the Final Product

Potential CauseRecommended SolutionExpected Outcome
Manganese Byproducts If using potassium permanganate (B83412) (KMnO₄), a brown manganese dioxide precipitate will form. After the reaction, quench with sodium bisulfite or sodium thiosulfate (B1220275) to dissolve this byproduct before extraction.[1][2][3]A cleaner product, free from inorganic manganese contaminants, which simplifies purification.
Unreacted Starting Material As mentioned for low yield, confirm the reaction has gone to completion via TLC. If the reaction stalls, consider optimizing temperature or stirring efficiency.Elimination of the starting material from the final product, increasing its purity.
Side-Reaction Products Purify the crude product obtained after solvent evaporation. Purification via column chromatography or recrystallization is often necessary to isolate pure this compound.[1][3]High-purity this compound, suitable for subsequent applications and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound? A1: The most frequently cited method is the oxidation of α-pinene using potassium permanganate (KMnO₄).[1] This method is effective and utilizes readily available reagents. Other methods like ozonolysis are also used but may require more specialized equipment.[3][4]

Q2: Why is temperature control important during the oxidation of α-pinene? A2: Maintaining a low temperature (typically <5°C) during the addition of the oxidant is critical.[3] This helps to control the exothermic reaction, minimize the formation of unwanted byproducts, and prevent potential decomposition of the product.[1]

Q3: What analytical techniques are best for confirming the product's identity and purity? A3: The identity of this compound is best confirmed using ¹H NMR spectroscopy.[1] To assess purity and identify impurities, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. TLC is an invaluable tool for monitoring the reaction's progress in real-time.[1]

Q4: Can a phase-transfer catalyst improve the reaction between oil-soluble α-pinene and aqueous KMnO₄? A4: While it seems plausible, at least one study found that the use of a phase-transfer catalyst was not beneficial for this specific reaction.[2] Efficient and rapid stirring of the biphasic mixture is a more common approach to ensure adequate mixing of reactants.[3]

Data Presentation

Table 1: Reported Yields of this compound under Various Conditions

OxidantpH Regulator / AdditivesReported Yield (%)Source
KMnO₄Ammonium Sulfate60%[2]
KMnO₄Ammonium Sulfate, Ice Slurry56%[3]
KMnO₄Ammonium Sulfate40.4%[1]
KMnO₄Hydrochloric Acid< 25%[2]

Note: Yields are highly dependent on specific reaction scale, purity of reagents, and workup/purification efficiency.

Experimental Protocols

Protocol: Synthesis of this compound via Permanganate Oxidation

This protocol is adapted from procedures reported in the literature.[1][3]

Materials:

  • (S)-α-Pinene

  • Potassium permanganate (KMnO₄)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Crushed ice and water

  • Concentrated Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine and Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a large flask equipped for rapid mechanical stirring, prepare a slurry of crushed ice, water, KMnO₄, and ammonium sulfate.

  • Oxidation: Cool the slurry to below 5°C. While stirring vigorously, add the α-pinene to the mixture. Continue to stir at <5°C for approximately 5 hours.

  • Quenching: Slowly add a solution of concentrated H₂SO₄ in water over 30 minutes, ensuring the temperature remains below 5°C.

  • Byproduct Removal: Add solid sodium bisulfite in portions over an hour, keeping the temperature below 15°C, until the brown manganese dioxide precipitate dissolves and the solution becomes clearer.[3]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract multiple times with diethyl ether.

  • Washing & Drying: Combine the organic layers. Wash with saturated NaHCO₃ solution, followed by brine. Dry the ether layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by column chromatography (e.g., hexane-EtOAc with 0.5% AcOH) or recrystallization to obtain pure this compound.[3]

Mandatory Visualization

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Oxidation cluster_workup 3. Workup cluster_purification 4. Isolation & Purification A Prepare Slurry: KMnO4, (NH4)2SO4, Ice B Cool Mixture to < 5°C A->B C Add α-Pinene B->C D Stir Vigorously for 5h at < 5°C C->D E Acidify with H2SO4 D->E F Quench with NaHSO3 E->F G Extract with Diethyl Ether F->G H Wash & Dry Organic Layer G->H I Concentrate via Rotovap H->I J Purify by Chromatography or Recrystallization I->J K Pure this compound J->K

Caption: Experimental workflow for this compound synthesis.

troubleshooting_flow start Low Yield or Impure Product q1 Is α-pinene spot gone on TLC? start->q1 sol1 Extend reaction time or optimize temp/stirring q1->sol1 No q2 Was a pH buffer (e.g., (NH4)2SO4) used? q1->q2 Yes sol1->q2 sol2 Incorporate a mild buffer to prevent low pH q2->sol2 No q3 Was MnO2 byproduct fully removed? q2->q3 Yes sol2->q3 sol3 Ensure sufficient NaHSO3 is added to quench q3->sol3 No end_node Proceed to Final Purification q3->end_node Yes sol3->end_node

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of Crude cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude cis-pinonic acid following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing crude this compound?

A1: The most prevalent laboratory-scale synthesis involves the oxidation of α-pinene.[1][2] This is typically achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an aqueous solution.[1] To optimize the reaction, a pH regulator such as ammonium (B1175870) sulfate (B86663) is often used, which can significantly improve the yield.[2]

Q2: What are the typical impurities found in crude this compound after synthesis?

A2: Following the oxidation of α-pinene with KMnO₄, the crude product is often a yellow-brown oil containing several impurities.[1] Common impurities include:

  • Manganese byproducts: Insoluble manganese dioxide (MnO₂) is a major byproduct of the permanganate oxidation.[2]

  • Unreacted starting material: Residual α-pinene may be present if the reaction did not go to completion.[1]

  • Other oxidation products: The reaction can produce other, unspecified oxidation byproducts, which appear as extraneous peaks in analytical spectra like ¹H NMR.[1][2]

Q3: What is the standard workup procedure to remove initial impurities?

A3: The initial workup is crucial for removing the bulk of inorganic byproducts. A typical procedure involves:

  • Filtration: The reaction mixture is filtered to remove the manganese dioxide precipitate.[1]

  • Quenching: Sodium thiosulfate (B1220275) is added to the filtrate to neutralize any remaining potassium permanganate, indicated by a persistent purple color.[1][2]

  • Acidification: The solution is acidified, commonly with sulfuric acid.[1]

  • Solvent Extraction: The this compound is extracted from the aqueous solution using an organic solvent like diethyl ether.[1][2]

  • Washing: The organic layer is washed with saturated sodium bicarbonate and brine solutions to remove residual acids and salts.[1]

  • Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure using a rotary evaporator.[1]

Q4: Which purification techniques are most effective for high-purity this compound?

A4: After the initial workup, further purification is often necessary. The choice of technique depends on the level of purity required.

  • Flash Chromatography: Automated flash chromatography systems (e.g., CombiFlash) are effective for separating this compound from less polar impurities like unreacted α-pinene and other organic byproducts.[1]

  • Preparative Thin-Layer Chromatography (Prep TLC): For achieving very high purity, especially when impurities are structurally similar to the product, Prep TLC can be used. This method has been shown to successfully purify the product when NMR analysis indicated that impurities remained after flash chromatography.[1]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound is typically assessed using a combination of spectroscopic and chromatographic methods:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the purification, such as confirming the removal of the α-pinene spot.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the structure of this compound and identifying the presence of impurities, which appear as additional, unassignable peaks in the spectrum.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Low Final Yield 1. Incomplete oxidation of α-pinene.2. Product decomposition due to excessive oxidant or prolonged reaction time.3. Inefficient extraction from the aqueous phase.4. Product loss during chromatographic purification.1. Optimize reaction conditions (e.g., temperature, stirring, reagent stoichiometry). Consider using a pH regulator like ammonium sulfate.[2]2. Modify the amount of KMnO₄ and the reaction duration.[1]3. Perform multiple extractions (e.g., 3 x 20 mL) with a suitable solvent like diethyl ether.[1]4. Carefully select chromatography conditions (solvent system, column packing) to ensure good separation and recovery.
Persistent Purple Color in Filtrate Unreacted potassium permanganate (KMnO₄) remains in the solution after filtration.Add sodium thiosulfate to the acidified filtrate until the purple color disappears and the solution becomes clear or yellow-brown.[1][2]
Multiple Spots on TLC After Workup Significant amounts of unreacted starting material or byproducts are present.Proceed with a robust purification method like column chromatography. Use the TLC solvent system as a starting point for developing the column's mobile phase.
Extra Peaks in ¹H NMR Spectrum After Column Chromatography Co-elution of impurities with this compound. The impurities have similar polarity to the product.If high purity is essential, perform an additional purification step using a higher resolution technique like Preparative TLC.[1]
Product is an Oil, Not a Solid The presence of impurities can depress the melting point and prevent crystallization. Pure this compound is a solid.[3]Further purification is required. Target the removal of impurities identified by NMR or other analytical techniques.

Quantitative Data Summary

The following table summarizes yields and recovery rates reported in literature for the synthesis and purification of this compound.

ParameterValueMethod/ConditionSource
Synthesis Yield ~19%Oxidation with KMnO₄.[2]
Synthesis Yield 40.4%Oxidation with KMnO₄ on a small scale.[1]
Potential Synthesis Yield 60%Oxidation using ammonium sulfate as a pH regulator.[2]
Purification Recovery 72.4%Preparative Thin-Layer Chromatography (Prep TLC).[1]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Extraction and Flash Chromatography

This protocol is adapted from procedures described in the literature.[1]

1. Materials and Reagents:

  • Crude this compound reaction mixture

  • Diethyl ether (or Ethyl Ether)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

2. Workup and Extraction:

  • Filter the initial reaction mixture to remove solid manganese dioxide. Wash the precipitate with water.

  • Combine the filtrate and washes. If a purple color persists, add sodium thiosulfate until the solution is clear.

  • Acidify the filtrate with concentrated sulfuric acid.

  • Transfer the acidified solution to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (3 times) and brine (2 times).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude, oily product.

3. Flash Chromatography:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the chromatography solvent.

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). The optimal system should be determined by prior TLC analysis.

  • Collect fractions and monitor them by TLC to identify those containing pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

4. Purity Assessment:

  • Obtain a ¹H NMR spectrum of the final product to confirm its structure and assess its purity by checking for the absence of impurity peaks.

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for synthesis and purification, and a troubleshooting decision tree.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A α-pinene B Oxidation (KMnO4, (NH4)2SO4) A->B C Crude Reaction Mixture B->C D Filtration (Remove MnO2) C->D E Quench & Acidify (Na2S2O3, H2SO4) D->E F Solvent Extraction (Diethyl Ether) E->F G Wash & Dry F->G H Crude this compound G->H I Flash Chromatography H->I J Purified this compound I->J K TLC & NMR Analysis J->K L Purity Check K->L

Caption: Workflow from α-pinene to purified this compound.

G start Start: Crude Product After Workup check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end_product Final Product is_pure->end_product Yes flash_chrom Perform Flash Chromatography is_pure->flash_chrom No reassess Re-assess Purity (NMR) flash_chrom->reassess is_pure2 Is Purity Sufficient? reassess->is_pure2 is_pure2->end_product Yes prep_tlc Perform Preparative TLC is_pure2->prep_tlc No prep_tlc->reassess

Caption: Troubleshooting flowchart for purification decisions.

References

Technical Support Center: Production of Cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cis-pinonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: The most established and widely documented method for producing this compound is through the chemical oxidation of α-pinene.[1][2] The most common oxidizing agent used is potassium permanganate (B83412) (KMnO₄).[2] While microbial degradation of α-pinene by various bacteria has been studied, the direct biotechnological production of this compound as a primary product is not yet a well-established or scaled-up process. Research has shown that microorganisms like Pseudomonas putida metabolize α-pinene, but often through pathways that lead to other downstream products.[3][4]

Q2: What are the main challenges in scaling up the chemical synthesis of this compound?

A2: Scaling up the chemical synthesis of this compound primarily presents challenges in maintaining reaction efficiency, ensuring product purity, and managing byproducts. Key issues include controlling the exothermic reaction, dealing with the low solubility of α-pinene in the aqueous reaction medium, and removing manganese dioxide (MnO₂) byproducts.[1] Furthermore, achieving high yields can be difficult, as side reactions and product degradation can occur.[1][2]

Q3: Is the biotechnological production of this compound a viable alternative to chemical synthesis?

A3: Currently, the biotechnological production of this compound is still in the exploratory stages and does not present a commercially viable alternative to chemical synthesis for high-yield production. While bacteria like Nocardia sp. and Pseudomonas putida can degrade α-pinene, their metabolic pathways often lead to the formation of other acyclic acids and aldehydes rather than accumulating this compound.[5][6] Significant metabolic engineering would be required to develop a microbial strain capable of producing this compound at an industrial scale.

Q4: What are the typical yields for the chemical synthesis of this compound from α-pinene?

A4: The reported yields for the synthesis of this compound via potassium permanganate oxidation of α-pinene vary depending on the reaction conditions. Yields ranging from 19% to 60% have been reported in the literature.[1] The pH of the reaction mixture has been identified as a critical factor influencing the yield, with the use of a buffering agent like ammonium (B1175870) sulfate (B86663) showing improved results over highly acidic conditions.[1]

Q5: What are the common impurities encountered during this compound synthesis?

A5: The most common impurity in the synthesis of this compound using potassium permanganate is manganese dioxide (MnO₂), which is a byproduct of the oxidation reaction.[1] Other potential impurities include unreacted α-pinene, and side-products from over-oxidation or other secondary reactions. In highly acidic conditions, this compound can also isomerize to trans-pinonic acid.

Troubleshooting Guides

Chemical Synthesis: α-Pinene Oxidation
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Inefficient oxidation of α-pinene.- Suboptimal reaction temperature.- Incorrect pH of the reaction medium.- Product degradation due to harsh conditions.- Ensure efficient stirring to overcome the phase difference between oil-soluble α-pinene and the aqueous oxidant solution.[1]- Maintain a low reaction temperature (e.g., <5 °C) to minimize side reactions.[7]- Use a buffering agent like ammonium sulfate to maintain a near-neutral pH; highly acidic conditions have been shown to reduce yield.[1]- Avoid prolonged reaction times that could lead to product decomposition.
Product is a Dark, Oily Mixture - Presence of manganese dioxide (MnO₂) byproduct.- Incomplete quenching of the oxidant.- After the reaction, ensure the complete removal of MnO₂ by filtration. Washing the precipitate with water can aid in this process.[2]- Add sodium thiosulfate (B1220275) or sodium bisulfite to the filtrate to quench any remaining potassium permanganate, which is indicated by a persistent purple color.[1][7]
NMR Spectrum Shows Multiple Impurities - Incomplete reaction.- Presence of byproducts from side reactions.- Contamination from extraction solvents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the α-pinene spot.[2]- Purify the crude product using column chromatography or preparative TLC.[2][7]- Ensure complete removal of extraction solvents using a rotary evaporator.
Formation of Trans-Pinonic Acid - Isomerization of this compound under highly acidic conditions.- Avoid using strong acids to acidify the filtrate after the reaction. If acidification is necessary, perform it at low temperatures and with careful monitoring.
Biotechnological Production
Issue Possible Cause(s) Troubleshooting Steps
Low or No Production of this compound - The chosen microbial strain does not have the metabolic pathway to produce this compound from α-pinene.- Toxicity of α-pinene to the microorganism.- Screen different microbial strains known for terpene degradation, such as those from the Pseudomonas, Rhodococcus, or Nocardia genera.- Analyze the metabolic products to identify the actual degradation pathway. Genetic engineering may be necessary to block competing pathways and express enzymes for this compound formation.- Implement a two-phase fermentation system to reduce the direct contact of the microbial cells with high concentrations of α-pinene.
Formation of Other Acids and Metabolites - The native metabolic pathway of the microorganism degrades α-pinene to other compounds.- This is an expected outcome based on current research.[3][6] The focus should be on identifying the produced compounds to understand the metabolic pathway.- Consider metabolic engineering approaches, such as gene knockouts, to prevent the further metabolism of a potential this compound intermediate.

Quantitative Data

Table 1: Reported Yields for this compound Synthesis via α-Pinene Oxidation

OxidantpH Regulator/ConditionsReported YieldReference
KMnO₄Ammonium Sulfate60%[1]
KMnO₄Not specified56%[7]
KMnO₄Not specified40.4%[2]
KMnO₄Ammonium Sulfate19% (with impurities)[1]
KMnO₄Hydrochloric Acid<25%[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via α-Pinene Oxidation

This protocol is a generalized procedure based on literature reports.[1][7] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Reaction Setup:

    • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a slurry of crushed ice, potassium permanganate (KMnO₄), and ammonium sulfate in water.

    • Cool the flask in an ice bath to maintain a temperature below 5 °C.

  • Addition of α-Pinene:

    • Slowly add α-pinene to the stirred slurry. Maintain vigorous stirring to ensure proper mixing of the biphasic system.

    • Continue stirring at <5 °C for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete (disappearance of α-pinene spot on TLC), filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with cold water.

    • Combine the filtrate and washings.

    • Slowly add a solution of sodium bisulfite or sodium thiosulfate to quench any excess KMnO₄ until the purple color disappears.

    • Carefully acidify the solution with a dilute acid (e.g., sulfuric acid) while keeping the temperature low.

  • Extraction and Purification:

    • Extract the aqueous solution multiple times with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

    • For higher purity, the crude product can be purified by column chromatography.

Visualizations

Chemical_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage a_pinene α-Pinene reaction_vessel Reaction (<5°C) a_pinene->reaction_vessel oxidant KMnO₄ Slurry (with NH₄)₂SO₄ oxidant->reaction_vessel filtration Filtration reaction_vessel->filtration Reaction Mixture quenching Quenching (NaHSO₃) filtration->quenching Filtrate acidification Acidification quenching->acidification extraction Solvent Extraction acidification->extraction drying Drying (MgSO₄) extraction->drying Organic Phase evaporation Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography Crude Product final_product This compound chromatography->final_product Pure Product

Caption: Workflow for the chemical synthesis and purification of this compound.

Microbial_Metabolism_Concept cluster_pathway Known Degradation Pathway a_pinene α-Pinene bacterium Pseudomonas putida a_pinene->bacterium intermediates Various Intermediates (e.g., α-pinene oxide) bacterium->intermediates Metabolism cpa This compound (Potential, but not a major reported product) bacterium->cpa Minor/Hypothetical Pathway acyclic_products Acyclic Metabolites (e.g., 2-methyl-5-isopropylhexa-2,5-dienoic acid) intermediates->acyclic_products Enzymatic Reactions

Caption: Conceptual diagram of α-pinene metabolism in Pseudomonas putida.

References

Technical Support Center: Analysis of Synthetic cis-Pinonic Acid by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic cis-pinonic acid. The focus is on identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities in synthetic this compound often originate from the starting materials and side reactions during synthesis. The most prevalent impurities include:

  • Unreacted α-pinene: The starting material for the synthesis of this compound.

  • cis-Pinonaldehyde: An intermediate or side product in the oxidation of α-pinene.[1]

  • Pinic acid: A potential over-oxidation byproduct.

  • Isomers or degradation products: this compound can be unstable under certain conditions, such as high acidity, and may isomerize.[2]

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., diethyl ether, ethyl acetate, or hydrocarbons) are common contaminants.

Q2: I see unexpected peaks in my ¹H NMR spectrum. What should I do first?

A2: Unexpected peaks are a common issue.[3] A systematic approach to identify them is crucial:

  • Check for residual solvents: Compare the chemical shifts of the unknown peaks with a reference table of common NMR solvents.[4]

  • Look for spinning sidebands: These are small peaks that appear symmetrically around a large peak and can be identified by changing the spinning rate of the sample tube.

  • Compare with a reference spectrum: If available, compare your spectrum to a reference spectrum of pure this compound.

  • Hypothesize impurity structures: Based on the chemical shift, coupling patterns, and integration of the impurity peaks, you can propose possible structures of byproducts from the synthesis.

Q3: The carboxylic acid proton peak of this compound is very broad or not visible. Is this normal?

A3: Yes, this is a common phenomenon for carboxylic acids. The acidic proton can undergo chemical exchange with residual water or other exchangeable protons in the sample, leading to significant peak broadening or even its complete disappearance from the spectrum. Using a very dry deuterated solvent, like DMSO-d₆, can sometimes help in observing this proton more clearly.

Q4: How can I confirm the presence of an acidic proton, like the one in this compound?

A4: A simple method to confirm the presence of an exchangeable proton (like -OH or -NH) is a D₂O shake. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the acidic proton should disappear or significantly decrease in intensity due to the exchange with deuterium.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Overlapping peaks in the aliphatic region, making analysis difficult. 1. Complex mixture of impurities. 2. Poor spectral resolution.1. Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) as the chemical shifts of compounds can vary significantly with the solvent. 2. If available, use a higher field NMR spectrometer for better peak dispersion. 3. Perform 2D NMR experiments like COSY and HSQC to resolve overlapping signals and establish correlations.
Presence of a singlet at ~5.3 ppm or ~7.26 ppm in CDCl₃. These are common residual solvent peaks for dichloromethane (B109758) and chloroform, respectively.These are generally acceptable at low levels. If they interfere with your analysis, ensure your glassware is thoroughly dried and use high-purity deuterated solvent.
Broad spectral lines for all peaks. 1. Poor shimming of the magnetic field. 2. Sample is not homogeneous (contains solid particles). 3. Sample is too concentrated.1. Re-shim the spectrometer. 2. Filter the NMR sample through a small plug of glass wool in a Pasteur pipette to remove any suspended solids. 3. Dilute the sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.
NMR spectrum shows a complex mixture of many unidentified peaks. The synthesis reaction may have low selectivity, leading to multiple byproducts.1. Review the synthetic procedure and purification steps. Techniques like column chromatography may be necessary to isolate the desired product. 2. Use 2D NMR techniques (COSY, HSQC, HMBC) to aid in the structural elucidation of the major impurities.

Quantitative Data Summary

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃. Please note that chemical shifts can vary slightly depending on the concentration, temperature, and the specific NMR instrument used.

Compound Structure ¹H NMR (CDCl₃) δ [ppm] ¹³C NMR (CDCl₃) δ [ppm]
This compound
alt text
11.5-12.5 (br s, 1H, -COOH), 2.85 (m, 1H), 2.50-2.20 (m, 4H), 2.15 (s, 3H, -COCH₃), 1.35 (s, 3H), 0.90 (s, 3H)~212 (-C=O), ~178 (-COOH), ~52, ~43, ~38, ~32, ~29, ~26, ~23, ~17
α-Pinene
alt text
5.19 (m, 1H), 2.35 (m, 1H), 2.20-1.95 (m, 3H), 1.64 (s, 3H), 1.27 (s, 3H), 1.17 (d, 1H), 0.84 (s, 3H)~144, ~116, ~47, ~41, ~38, ~31.5, ~31.3, ~26, ~23, ~21
cis-Pinonaldehyde
alt text
9.63 (s, 1H, -CHO), 2.83 (dd, 1H), 2.57–2.20 (m, 3H), 1.94 (s, 3H), 1.85 (m, 2H), 1.24 (s, 3H), 0.74 (s, 3H)[2]Data not readily available in searched documents.
Pinic Acid
alt text
Data not readily available in searched documents.Data not readily available in searched documents.

Note: The chemical shifts are approximate and should be used as a guide. For definitive identification, comparison with a reference standard is recommended.

Experimental Protocols

NMR Sample Preparation for this compound

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[5]

Materials:

  • Synthetic this compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube and cap

  • Pasteur pipette and bulb

  • Small piece of glass wool

  • Vial for dissolving the sample

Procedure:

  • Weigh the sample: Weigh approximately 10-20 mg of the synthetic this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg may be required.

  • Add the solvent: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Dissolve the sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filter the sample: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool directly into the NMR tube. This will remove any particulate matter that can degrade the quality of the NMR spectrum.

  • Cap and label: Securely cap the NMR tube and label it clearly.

  • Clean the tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying impurities in a synthetic sample of this compound using NMR spectroscopy.

impurity_identification_workflow Workflow for Impurity Identification in Synthetic this compound by NMR start Acquire ¹H NMR Spectrum of Synthetic this compound compare_ref Compare with Reference Spectrum of Pure this compound start->compare_ref check_impurities Identify Unexpected Peaks compare_ref->check_impurities solvent_check Check for Residual Solvents (e.g., CDCl₃, H₂O) check_impurities->solvent_check Unexpected peaks present no_impurities Sample is Pure check_impurities->no_impurities No unexpected peaks side_products Analyze for Synthesis-Related Impurities (α-pinene, pinonaldehyde, etc.) solvent_check->side_products two_d_nmr Perform 2D NMR (COSY, HSQC) for Structural Elucidation side_products->two_d_nmr Complex mixture quantify Quantify Impurities (if necessary) side_products->quantify Simple mixture two_d_nmr->quantify end Impurities Identified quantify->end

Caption: A flowchart outlining the steps for identifying impurities in synthetic this compound via NMR spectroscopy.

References

Technical Support Center: α-Pinene to cis-Pinonic Acid Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of cis-pinonic acid from α-pinene, with a primary focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for converting α-pinene to this compound?

A1: The most frequently employed methods for the oxidation of α-pinene to this compound are oxidation with potassium permanganate (B83412) (KMnO4) and ozonolysis.[1][2][3][4][5] The choice of method often depends on the available equipment, desired scale, and safety considerations.

Q2: Why is the yield of this compound often low in this conversion?

A2: Low yields in the α-pinene to this compound conversion can be attributed to several factors, including:

  • Suboptimal pH: The reaction is highly sensitive to pH. High acidity can lead to significantly reduced yields.[6]

  • Inadequate Temperature Control: The reaction is exothermic, and poor temperature control can lead to the formation of undesired byproducts.[2]

  • Formation of Byproducts: Side reactions can lead to the formation of various byproducts, such as campholenic aldehyde, verbenol, and verbenone, which reduces the yield of the desired this compound.[7][8]

  • Inefficient Work-up and Purification: Product loss can occur during the extraction and purification steps.

Q3: How does pH affect the reaction yield?

A3: The pH of the reaction medium plays a critical role in the oxidation of α-pinene. Using a strong acid like hydrochloric acid as a pH regulator has been shown to result in yields of less than 25%.[6] In contrast, employing a milder pH regulator, such as ammonium (B1175870) sulfate (B86663), can significantly improve the yield, with reports of up to 60%.[6]

Q4: What is the role of a phase-transfer catalyst in this reaction?

A4: Since α-pinene is oil-soluble and the oxidation is often carried out in an aqueous medium, a phase-transfer catalyst might seem beneficial. However, studies have shown that the use of certain phase-transfer catalysts was not useful in improving the reaction outcome.[6]

Troubleshooting Guide

Problem 1: Low yield of this compound with a complex mixture of byproducts.

Possible Cause Troubleshooting Step
Incorrect pH The use of highly acidic conditions can drastically lower the yield.[6] It is recommended to use a buffering agent like ammonium sulfate to maintain a more neutral pH.[6]
Poor Temperature Control The oxidation of α-pinene is exothermic. It is crucial to maintain a low reaction temperature (e.g., <5 °C) to minimize the formation of byproducts.[2] This can be achieved by using an ice bath and adding reagents slowly.
Suboptimal Oxidant Amount The stoichiometry of the oxidant is critical. An insufficient amount of oxidant will result in incomplete conversion of the starting material, while an excess can lead to over-oxidation and byproduct formation. The amount of oxidant, such as KMnO4, may need to be optimized for the specific reaction scale.[1]
Inadequate Stirring In a biphasic reaction mixture (α-pinene and aqueous oxidant), efficient stirring is essential to ensure good contact between the reactants.

Problem 2: The final product is a dark, viscous oil instead of the expected white crystals.

Possible Cause Troubleshooting Step
Presence of Manganese Dioxide (MnO2) When using KMnO4 as the oxidant, a brown precipitate of MnO2 is formed. This needs to be effectively removed during the work-up. The addition of sodium bisulfite or sodium thiosulfate (B1220275) can help in quenching the excess KMnO4 and converting the MnO2 into a soluble form.[1][2]
Residual Impurities The crude product may contain unreacted α-pinene, byproducts, and residual solvents. Purification by chromatography or crystallization is often necessary to obtain pure this compound as a white solid.[2]

Quantitative Data Summary

The following tables summarize the yields of this compound obtained under different reaction conditions as reported in the literature.

Table 1: Effect of pH Regulator on Yield

pH RegulatorYield of this compoundReference
Ammonium Sulfate60%[6]
Hydrochloric Acid< 25%[6]

Table 2: Reported Yields from Different Oxidation Methods

Oxidation MethodOxidantYield of this compoundReference
Permanganate OxidationKMnO456%[2]
Permanganate OxidationKMnO440.4%[1]
OzonolysisO31.86 ± 0.31%[9]

Experimental Protocols

Protocol 1: Oxidation of α-Pinene using Potassium Permanganate

This protocol is based on a procedure described in a patent, which reported a 56% yield.[2]

Materials:

  • (S)-α-Pinene

  • Potassium permanganate (KMnO4)

  • Ammonium sulfate ((NH4)2SO4)

  • Crushed ice

  • Concentrated Sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Prepare a slurry by rapidly stirring crushed ice (1.08 kg), KMnO4 (114 g, 720 mmol), ammonium sulfate (23.8 g, 180 mmol), and water (72 mL).

  • To this slurry, add (S)-α-Pinene (54.0 g, 396 mmol).

  • Stir the mixture vigorously, maintaining the temperature at <5 °C for 5 hours.

  • Slowly add a solution of concentrated H2SO4 (45 mL) in water (81 mL) over 30 minutes, ensuring the reaction temperature remains below 5 °C.

  • Add sodium bisulfite (100 g) in portions over 1 hour, keeping the temperature below 15 °C.

  • Extract the cloudy aqueous solution with diethyl ether (5 x 200 mL).

  • Combine the organic layers and extract with saturated NaHCO3 solution (5 x 200 mL).

  • Combine the aqueous NaHCO3 layers, acidify with 5 N H2SO4 (150 mL), and extract with diethyl ether (200 mL).

  • Combine the final ether layers, dry with brine and MgSO4, and concentrate in vacuo.

  • Purify the resulting oil by chromatography (hexane-EtOAc, 2:1 to 1:1 with 0.5% AcOH) to yield this compound as a white crystal.

Visualizations

Experimental Workflow for KMnO4 Oxidation

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants α-Pinene KMnO4 (NH4)2SO4 Ice/H2O reaction_vessel Stir at <5°C for 5h reactants->reaction_vessel Charge acidification Add H2SO4 solution (<5°C) reaction_vessel->acidification quench Add NaHSO3 (<15°C) acidification->quench extraction1 Extract with Diethyl Ether quench->extraction1 extraction2 Extract with sat. NaHCO3 extraction1->extraction2 acidification2 Acidify aqueous layer with H2SO4 extraction2->acidification2 extraction3 Extract with Diethyl Ether acidification2->extraction3 drying Dry with Brine & MgSO4 extraction3->drying evaporation Concentrate in vacuo drying->evaporation chromatography Column Chromatography evaporation->chromatography product This compound (White Crystals) chromatography->product

A typical experimental workflow for the oxidation of α-pinene to this compound using potassium permanganate.

Logical Relationship of Factors Affecting Yield

yield_factors cluster_inputs Reaction Parameters cluster_outcomes Reaction Outcomes temp Reaction Temperature yield This compound Yield temp->yield Optimal range increases yield byproducts Byproduct Formation (e.g., Campholenic Aldehyde) temp->byproducts Too high increases byproducts ph pH (Acidity) ph->yield Near neutral increases yield ph->byproducts High acidity increases byproducts oxidant Oxidant Concentration oxidant->yield Optimized amount increases yield oxidant->byproducts Excess increases byproducts time Reaction Time time->yield Sufficient time for completion time->byproducts Too long may increase byproducts

References

Technical Support Center: Stability of cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cis-pinonic acid under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

This compound is generally stable in neutral and mildly acidic aqueous solutions at room temperature. However, its stability can be compromised under strongly acidic conditions or upon heating. The molecule's susceptibility to degradation is influenced by the pH of the solution, temperature, and duration of exposure. The carboxylic acid moiety of this compound has a pKa value of approximately 5.19 at 298.15 K, meaning it will be predominantly in its protonated (neutral) form in solutions with a pH below this value.[1][2] Under highly acidic conditions (e.g., pH below 1), acid-catalyzed reactions can occur.[3]

Q2: What are the known and potential degradation products of this compound under acidic conditions?

The primary documented degradation pathway under highly acidic conditions is an acid-catalyzed isomerization that converts this compound into homoterpenyl methyl ketone.[3]

Other potential degradation pathways, based on the chemical structure (a cyclobutane (B1203170) ring and a ketone functional group), could theoretically include:

  • Ring-Opening Reactions: Acid catalysis could promote the opening of the strained cyclobutane ring.

  • Rearrangements: Similar to pinacol-type rearrangements, the formation of a carbocation intermediate could lead to skeletal rearrangements, potentially resulting in ring expansion or contraction.[4][5]

It is crucial to empirically identify any degradation products using appropriate analytical techniques, as these pathways are hypothetical.

Q3: Which analytical methods are recommended for monitoring the stability of this compound?

The stability of this compound should be monitored using a stability-indicating analytical method that can separate the parent compound from its potential degradants. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is highly recommended.[6][7][8] Gas Chromatography (GC) coupled with MS is also a viable technique, often requiring derivatization of the carboxylic acid.[9]

Troubleshooting Guide

Problem: I am observing a significant loss of this compound after an acidic workup or storage in an acidic mobile phase.
Potential Cause Recommended Solution
Acid-Catalyzed Isomerization/Degradation The acidic conditions may be too harsh. Reduce the concentration of the acid, switch to a weaker acid, or neutralize the sample as quickly as possible after the acidic step.
Elevated Temperature Acid-catalyzed reactions are often accelerated by heat. Ensure your process is conducted at a controlled, low temperature (e.g., 0-5 °C) during exposure to acid.
Prolonged Exposure Time Minimize the duration that this compound is in contact with the acidic medium.
Incorrect pH The solution may be more acidic than intended. Verify the pH of your solutions and buffers. For HPLC mobile phases, consider using a buffer system (e.g., formate (B1220265) or acetate) to maintain a consistent, mildly acidic pH (e.g., pH 3-5).
Problem: I see new, unexpected peaks appearing in my chromatogram after treating this compound with acid.
Potential Cause Recommended Solution
Formation of Isomers A likely cause is the formation of isomers, such as homoterpenyl methyl ketone, which may have a different retention time.[3]
Formation of Degradation Products Other degradation products from ring-opening or rearrangement may have formed.
Action Plan Use a mass spectrometer (LC-MS or GC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. Since isomers will have the same m/z as the parent compound, further structural elucidation (e.g., using MS/MS fragmentation or NMR) may be necessary to confirm their identity.

Data and Physicochemical Properties

This table summarizes key physicochemical properties of this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₆O₃[10]
Molecular Weight 184.23 g/mol [10]
pKa (at 298.15 K) 5.19[1][2]
Melting Point 104-107 °C[10]
Intrinsic Solubility (S₀) 0.043 mmol·dm⁻³[1][2]

Experimental Protocols

Protocol: Forced Acidic Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic conditions, based on established principles for such studies.[11][12][13]

1. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for quenching)

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

2. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

3. Stress Conditions:

  • Mild Condition: Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

  • Harsh Condition: Mix equal volumes of the stock solution and 1 M HCl in a vial.

  • Control Sample: Mix an equal volume of the stock solution with water.

  • Incubate all samples at a controlled temperature (e.g., 40°C or 60°C).

4. Time Points:

  • Collect aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

5. Quenching and Analysis:

  • Immediately after collection, neutralize the aliquot by adding an equivalent amount of NaOH (e.g., quench the 0.1 M HCl sample with 0.1 M NaOH).

  • Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC-UV or LC-MS method. An example mobile phase could consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]

6. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

  • Determine the peak area of any new degradation products that appear in the chromatogram.

  • Perform a mass balance analysis to ensure that the decrease in the parent peak corresponds to the increase in degradation product peaks.

Visualizations

G Potential Acid-Catalyzed Isomerization Pathway CPA This compound ProtonatedCPA Protonated Intermediate (Carbocation character) CPA->ProtonatedCPA + H⁺ (Strong Acid) ProtonatedCPA->CPA - H⁺ (Reversible) HMTK Homoterpenyl Methyl Ketone (Isomer) ProtonatedCPA->HMTK Rearrangement (Ring Opening)

Caption: Potential pathway for the isomerization of this compound.

G Experimental Workflow for Stability Assessment prep Prepare Stock Solution of this compound stress Expose to Acidic Stress Conditions (e.g., 0.1M HCl, 60°C) prep->stress sample Collect Aliquots at Time Points (0, 2, 4, 8, 24h) stress->sample quench Neutralize (Quench) Sample with Base sample->quench analyze Analyze via Stability-Indicating Method (e.g., LC-MS) quench->analyze data Quantify Parent Compound and Degradation Products analyze->data

Caption: Workflow for assessing the acidic stability of this compound.

G Troubleshooting Logic for Stability Issues rect_node rect_node start Loss of parent compound observed? new_peaks New peaks in chromatogram? start->new_peaks Yes solution1 Check Temp, Time, Acid Conc. Consider milder conditions start->solution1 ok Compound is stable under current conditions start->ok No solution2 Use MS to identify new peaks (Potential Isomers/Degradants) new_peaks->solution2 Yes solution3 Re-evaluate analytical method for potential issues new_peaks->solution3 No

Caption: Decision tree for troubleshooting this compound stability.

References

Minimizing byproduct formation in cis-pinonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-pinonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this valuable chiral precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the oxidation of α-pinene using potassium permanganate (B83412) (KMnO₄) and the ozonolysis of α-pinene. Both methods have their advantages and challenges regarding yield, byproduct formation, and experimental setup.

Q2: What are the major byproducts I should be aware of during the synthesis?

A2: In the potassium permanganate oxidation, the primary inorganic byproduct is manganese dioxide (MnO₂), which precipitates from the reaction mixture. Organic byproducts can include pinic acid, norpinonic acid, and other over-oxidation products.[1][2] During ozonolysis, the byproduct profile depends heavily on the workup conditions. Reductive workup tends to yield pinonaldehyde, while oxidative workup can lead to the formation of pinic acid and other carboxylic acids.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the α-pinene oxidation can be monitored by Thin Layer Chromatography (TLC). The disappearance of the α-pinene spot on the TLC plate indicates the completion of the reaction.[5] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the starting material, product, and byproducts.

Q4: Is the stereochemistry of α-pinene important for the synthesis?

A4: Yes, the stereochemistry of the starting α-pinene will determine the stereochemistry of the resulting this compound. To obtain a specific enantiomer of this compound, the corresponding enantiomer of α-pinene should be used as the starting material.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Potassium Permanganate Oxidation
Problem Possible Cause(s) Solution(s)
Low yield of this compound - Incorrect pH: The reaction is sensitive to pH. High acidity can lead to lower yields.[6] - Incomplete reaction: Insufficient reaction time or oxidant. - Product decomposition: Over-oxidation due to prolonged reaction time or high temperature.[5] - Losses during workup: Inefficient extraction or purification.- Use a pH regulator like ammonium (B1175870) sulfate (B86663) to maintain a near-neutral pH. A yield of 60% has been reported with its use, compared to less than 25% with strong acids like HCl.[6] - Monitor the reaction by TLC to ensure the starting material is consumed.[5] If the reaction stalls, consider adding more KMnO₄ portion-wise. - Maintain a low reaction temperature (0-5 °C) and quench the reaction promptly after the starting material is consumed. - Ensure efficient extraction with an appropriate solvent and optimize purification steps.
The reaction mixture remains purple after the expected reaction time. - Excess potassium permanganate: More KMnO₄ was added than required for the oxidation of α-pinene. - Low reactivity: The reaction may be proceeding slower than expected due to low temperature or poor mixing.- Add a quenching agent such as sodium thiosulfate (B1220275) or sodium bisulfite to the reaction mixture after acidification. This will reduce the excess permanganate to manganese dioxide, resulting in a color change from purple to brown or colorless.[5][6] - Ensure vigorous stirring to facilitate the reaction between the biphasic mixture of aqueous KMnO₄ and oily α-pinene.
Difficulty in filtering the manganese dioxide (MnO₂) byproduct. - Fine particle size of MnO₂: The precipitate can be very fine and clog filter paper.- Use a filter aid such as Celite to improve the filtration rate. - Washing the precipitate with water can also help in the filtration process.[7]
Product is a dark, oily substance instead of a crystalline solid. - Presence of impurities: The crude product may contain unreacted α-pinene, byproducts, or residual manganese species.- Purify the crude product using column chromatography or recrystallization.[5] NMR analysis of the crude product can help identify the nature of the impurities.[6]
Ozonolysis
Problem Possible Cause(s) Solution(s)
Formation of significant amounts of pinonaldehyde instead of this compound. - Reductive workup was performed: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc reduces the ozonide to aldehydes and ketones.[3][4]- Perform an oxidative workup using hydrogen peroxide (H₂O₂) to oxidize the intermediate ozonide directly to the carboxylic acid.[3]
Low yield of this compound. - Incomplete ozonolysis: Insufficient ozone was bubbled through the solution. - Side reactions: The intermediate Criegee radical can undergo various rearrangements and side reactions.- Monitor the reaction by bubbling ozone until a persistent blue color is observed, indicating an excess of ozone.[8] - Perform the reaction at a low temperature (typically -78 °C) to minimize side reactions.[8]
Complex mixture of products. - Further oxidation or degradation of the desired product. - Reactions of byproducts: Pinonaldehyde, if formed, can undergo further reactions.[9]- Carefully control the reaction conditions, especially temperature and reaction time. - Optimize the workup procedure to quickly isolate the desired product and prevent subsequent reactions.

Data on Byproduct Formation

The following tables summarize the influence of different reaction conditions on the yield of this compound and the formation of byproducts.

Table 1: Effect of pH Regulator on Yield in KMnO₄ Oxidation
pH RegulatorYield of this compoundReference
Ammonium Sulfate60%[6]
Hydrochloric Acid< 25%[6]

Note: This data highlights the significant impact of maintaining a controlled pH on the reaction yield.

Table 2: Byproducts Identified in α-Pinene Oxidation
Synthesis MethodMajor ByproductsAnalytical MethodReference
Potassium PermanganatePinic acid, Norpinonic acid, Manganese dioxideGC-MS[1]
Ozonolysis (Atmospheric)Pinonaldehyde, Pinic acid, Norpinonic acidGC-MS[2][10]
OH Radical OxidationPinonaldehyde, Campholenealdehyde, Formaldehyde, Acetaldehyde, AcetoneHPLC[11]

Note: The byproduct profile in synthetic ozonolysis can be controlled by the choice of workup conditions.

Experimental Protocols

Protocol 1: Oxidation of α-Pinene with Potassium Permanganate

This protocol is adapted from a literature procedure and is a representative method for the synthesis of this compound.[5][7]

Materials:

  • α-Pinene

  • Potassium permanganate (KMnO₄)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Water (H₂O)

  • Ice

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium thiosulfate (Na₂S₂O₃) or Sodium bisulfite (NaHSO₃)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, combine α-pinene, ammonium sulfate, and water. Cool the mixture in an ice bath to maintain a temperature below 10 °C.

  • Addition of Oxidant: While stirring vigorously, slowly add finely ground potassium permanganate to the reaction mixture in portions, ensuring the temperature remains below 10 °C. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Reaction Monitoring: Stir the mixture at low temperature (e.g., in a refrigerator) for an extended period (e.g., 48 hours).[7] Monitor the reaction progress by TLC until the α-pinene is consumed.

  • Workup - Quenching and Filtration: Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with water. To the filtrate, slowly add concentrated sulfuric acid until the solution is acidic. Then, add sodium thiosulfate in portions until the purple color of any remaining permanganate disappears and the solution becomes colorless or pale yellow.[5]

  • Extraction: Extract the acidic aqueous solution multiple times with diethyl ether.

  • Purification: Combine the organic extracts and wash them with saturated sodium bicarbonate solution to extract the acidic product. Separate the aqueous layer containing the sodium salt of this compound.

  • Isolation: Acidify the aqueous layer with a strong acid (e.g., H₂SO₄) and extract the liberated this compound with diethyl ether.

  • Drying and Evaporation: Dry the final organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Further Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Ozonolysis of α-Pinene with Oxidative Workup

This protocol outlines a general procedure for the ozonolysis of an alkene with an oxidative workup to yield a carboxylic acid.[3][8]

Materials:

  • α-Pinene

  • Methanol (B129727) (MeOH) or Dichloromethane (CH₂Cl₂)

  • Ozone (O₃) from an ozone generator

  • Hydrogen peroxide (H₂O₂) (30% solution)

Procedure:

  • Reaction Setup: Dissolve α-pinene in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas inlet tube and a vent. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, which indicates an excess of ozone. Once the blue color persists, stop the ozone flow and bubble oxygen or an inert gas through the solution to remove the excess ozone.[8]

  • Oxidative Workup: To the cold solution containing the ozonide intermediate, carefully add hydrogen peroxide. Allow the mixture to warm to room temperature and stir until the reaction is complete.

  • Workup and Isolation: The workup procedure will depend on the solvent used. Typically, it involves removing the solvent, followed by an acid-base extraction similar to the one described in Protocol 1 to isolate the carboxylic acid product.

Visualizations

Logical Workflow for Troubleshooting Low Yield in KMnO₄ Oxidation

low_yield_troubleshooting start Low Yield of this compound check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Complete Reaction check_reaction->complete Yes incomplete_action Action: - Increase reaction time - Add more KMnO₄ portion-wise incomplete->incomplete_action check_conditions Review Reaction Conditions complete->check_conditions end_node Improved Yield incomplete_action->end_node improper_ph Improper pH? check_conditions->improper_ph high_temp High Temperature? check_conditions->high_temp ph_action Action: - Use ammonium sulfate as a buffer improper_ph->ph_action Yes check_workup Evaluate Workup & Purification improper_ph->check_workup No temp_action Action: - Maintain temperature at 0-5 °C high_temp->temp_action Yes high_temp->check_workup No ph_action->end_node temp_action->end_node extraction_loss Inefficient Extraction? check_workup->extraction_loss purification_loss Losses during Purification? check_workup->purification_loss extraction_action Action: - Perform multiple extractions - Check solvent choice extraction_loss->extraction_action Yes extraction_loss->end_node No purification_action Action: - Optimize chromatography/ recrystallization conditions purification_loss->purification_action Yes purification_loss->end_node No extraction_action->end_node purification_action->end_node

Caption: Troubleshooting workflow for low yield in KMnO₄ oxidation.

Experimental Workflow for KMnO₄ Oxidation of α-Pinene

kmno4_workflow start Start: α-Pinene, (NH₄)₂SO₄, H₂O add_kmno4 Add KMnO₄ at T < 10 °C start->add_kmno4 react Stir at low temperature (Monitor by TLC) add_kmno4->react filter Filter to remove MnO₂ react->filter acidify_quench Acidify with H₂SO₄ Quench with Na₂S₂O₃ filter->acidify_quench extract_ether Extract with Diethyl Ether acidify_quench->extract_ether extract_bicarb Extract with NaHCO₃ (aq) extract_ether->extract_bicarb acidify_extract Acidify aqueous layer Re-extract with Diethyl Ether extract_bicarb->acidify_extract dry_evaporate Dry with MgSO₄ Evaporate solvent acidify_extract->dry_evaporate purify Purify (Recrystallization/ Chromatography) dry_evaporate->purify end_product Final Product: This compound purify->end_product

Caption: Experimental workflow for KMnO₄ oxidation of α-pinene.

Ozonolysis of α-Pinene: Reductive vs. Oxidative Workup

ozonolysis_workup start α-Pinene ozonolysis 1. O₃, -78 °C start->ozonolysis ozonide Ozonide Intermediate ozonolysis->ozonide workup Workup ozonide->workup reductive 2. Reductive Workup (e.g., DMS) workup->reductive oxidative 2. Oxidative Workup (e.g., H₂O₂) workup->oxidative aldehyde_ketone Product: Pinonaldehyde reductive->aldehyde_ketone carboxylic_acid Desired Product: This compound oxidative->carboxylic_acid

Caption: Ozonolysis of α-pinene: reductive vs. oxidative workup.

References

Technical Support Center: Cis-Pinonic Acid in Aerosol Sampling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-pinonic acid in aerosol samples. The information provided aims to help users identify and address common sampling artifacts to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of sampling artifacts that can affect this compound measurements in aerosols?

A1: Two main types of sampling artifacts can impact the quantification of this compound:

  • Positive Artifacts: These occur due to the adsorption of gaseous organic compounds onto the sampling filter, leading to an overestimation of particulate this compound.[1] To mitigate this, a denuder can be placed upstream of the filter to remove gaseous organics.[1]

  • Negative Artifacts: These are caused by the evaporation of this compound from the collected particles on the filter, resulting in an underestimation of its concentration.[1]

Q2: How stable is this compound on sampling filters after collection?

A2: this compound is known to be unstable on sampling filters.[2][3][4] Studies have shown a significant decrease in its signal intensity, by as much as 75%, within a few days of collection, even when filters are stored at low temperatures such as -20°C or -80°C.[2][4] This degradation is often attributed to condensed-phase reactions, such as oligomer formation, and desorptive losses.[4] For improved stability, immediate extraction of the samples after collection is recommended.[3]

Q3: What chemical transformations can this compound undergo during and after sampling that are considered artifacts?

A3: this compound can undergo several chemical transformations that can be considered artifacts:

  • Oligomerization: It can react with other organic molecules on the filter to form larger oligomers, particularly dimers, which reduces the concentration of the monomeric form.[2][4]

  • Photolysis: Exposure to UV radiation (280–400 nm) can induce photolysis, leading to isomerization (Norrish type II reaction) to form 3-isopropenyl-6-oxoheptanoic acid (limononic acid) as a major product, and other minor products from Norrish type I splitting.[5][6]

  • Acid-Catalyzed Isomerization: In highly acidic environments, this compound can isomerize to form homoterpenyl methyl ketone.[7]

  • Aqueous Phase Oxidation: In the presence of water and hydroxyl radicals (OH), this compound can be oxidized, especially under varying pH conditions.[8]

Q4: Can the presence of other pollutants in the aerosol sample affect this compound stability?

A4: Yes, the chemical composition of the aerosol can influence the stability of this compound. For instance, the presence of strong acids like sulfuric acid can catalyze its degradation.[7] The complexity of the organic matrix on the filter can also promote reactions like oligomerization.[2]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues encountered during the sampling and analysis of this compound in aerosols.

Issue 1: Low or inconsistent this compound concentrations in replicate samples.
  • Possible Cause 1: Evaporation from the filter (Negative Artifact).

    • Troubleshooting Step 1: Review your sampling duration and flow rate. Shorter sampling times at higher flow rates can sometimes exacerbate evaporative losses for semi-volatile compounds.

    • Troubleshooting Step 2: Ensure immediate and proper storage of filters post-sampling. Store filters in a sealed container at or below -80°C until extraction.

    • Troubleshooting Step 3: Minimize the time between sample collection and extraction. Immediate extraction is the best practice to prevent degradation.[3]

  • Possible Cause 2: Degradation on the filter.

    • Troubleshooting Step 1: Analyze a subset of your filters immediately after collection to establish a baseline concentration. Re-analyze filters after a set storage period to quantify the degradation rate under your specific storage conditions.

    • Troubleshooting Step 2: Investigate the chemical composition of your aerosol. High acidity or the presence of reactive species could be accelerating degradation.

Issue 2: Higher than expected this compound concentrations.
  • Possible Cause: Adsorption of gaseous organic compounds (Positive Artifact).

    • Troubleshooting Step 1: Implement an upstream denuder in your sampling train. A denuder will remove gas-phase organics before they reach the filter, thus isolating the particulate phase.[1]

    • Troubleshooting Step 2: Analyze a backup filter placed behind your primary filter. A significant amount of this compound on the backup filter suggests that gas-phase adsorption is occurring. One study found that the concentration of this compound on the backup filter was 21.6% of that on the front filter, indicating a notable positive artifact.[1]

Issue 3: Presence of unexpected peaks in the chromatogram.
  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step 1: Compare the mass-to-charge ratios (m/z) of the unknown peaks with known degradation products of this compound, such as limononic acid, homoterpenyl methyl ketone, or various oligomers.[5][7]

    • Troubleshooting Step 2: Review your sample handling and storage procedures. Exposure to light can cause photolysis, while high acidity can lead to isomerization.[5][7] Ensure samples are protected from light and stored in a neutral environment where possible.

Data Presentation

Table 1: Summary of this compound Instability on Filters

ParameterObservationStorage ConditionsReference
Signal Decrease~75%On filters for 3 days, even at -20°C or -80°C[2][4]
Stability ComparisonMore stable in extracts than on filtersRoom temperature[4]
Backup Filter Conc.21.6% of front filterNot specified[1]

Experimental Protocols

Protocol 1: Aerosol Sample Collection with a Denuder
  • Assemble the Sampling Train: Connect a size-selective inlet (e.g., for PM2.5) to the denuder, followed by a filter holder containing a quartz fiber filter, and then a backup filter holder. Connect the outlet to a flow-controlled pump.

  • Denuder Preparation: Prepare the denuder according to the manufacturer's instructions to ensure it effectively removes gaseous organic compounds.

  • Filter Handling: Handle filters only with clean forceps in a clean environment to avoid contamination. Pre-bake quartz filters to remove any organic contaminants.

  • Sampling: Run the pump at a calibrated flow rate for the desired sampling period. Record the total volume of air sampled.

  • Sample Recovery: After sampling, carefully remove the filters and place them in clean, labeled petri dishes or vials.

  • Storage: Immediately store the collected samples at ≤ -80°C until extraction to minimize chemical degradation.

Protocol 2: Sample Extraction and Analysis by UHPLC-HRMS
  • Extraction:

    • Cut the filter into small pieces and place them in a clean vial.

    • Add a known volume of a suitable solvent (e.g., acetonitrile/water mixture).

    • Sonicate the sample for a specified period (e.g., 30 minutes) to ensure complete extraction.

    • Filter the extract through a syringe filter (e.g., 0.2 µm PTFE) to remove any filter debris.

  • Analysis:

    • Analyze the extract using an ultra-high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (UHPLC-HRMS).

    • Use a suitable column (e.g., C18) and a gradient elution program to separate the chemical components.

    • Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) in both positive and negative modes to detect a wide range of compounds.

    • Identify this compound based on its accurate mass and retention time, confirmed with an authentic standard.

Visualizations

experimental_workflow cluster_sampling Aerosol Sampling cluster_analysis Sample Processing & Analysis Aerosol Aerosol Denuder Denuder Aerosol->Denuder Remove Gases PrimaryFilter PrimaryFilter Denuder->PrimaryFilter Collect Particles BackupFilter BackupFilter PrimaryFilter->BackupFilter Check Artifacts Storage Storage (<= -80°C) PrimaryFilter->Storage Pump Pump BackupFilter->Pump Extraction Solvent Extraction Storage->Extraction Analysis UHPLC-HRMS Analysis Extraction->Analysis Data Data Processing Analysis->Data

Caption: Experimental workflow for aerosol sampling and analysis.

degradation_pathways cluster_artifacts Sampling & Storage Artifacts CPA This compound Oligomers Oligomers / Dimers CPA->Oligomers Condensed-phase reaction Isomer Homoterpenyl Methyl Ketone CPA->Isomer High Acidity (e.g., H2SO4) PhotolysisProducts Limononic Acid & Other Products CPA->PhotolysisProducts UV Light (Photolysis)

Caption: Degradation pathways of this compound leading to sampling artifacts.

References

Technical Support Center: Matrix Effects in Mass Spectrometry of Cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mass spectrometry of cis-pinonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the analysis of this compound from complex matrices like atmospheric aerosols, endogenous substances such as other organic acids, phenols, and inorganic salts can interfere with the ionization process in the mass spectrometer's source.[3][4]

Q2: What are the common matrices for this compound analysis and their potential interferences?

A2: The most common matrix for this compound analysis is atmospheric particulate matter (e.g., PM2.5) collected on filters.[5][6] These samples are complex and contain a wide variety of organic and inorganic compounds that can cause matrix effects. Biological matrices such as plasma or urine can also be of interest, and these contain endogenous compounds like phospholipids (B1166683) and salts that are known to cause significant ion suppression.

Q3: How can I detect the presence of matrix effects in my this compound analysis?

A3: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of this compound in a clean solvent to the response of a post-extraction spiked blank matrix sample. A significant difference in the signal intensity indicates the presence of matrix effects.[7] Another qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at the retention time of interfering compounds.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?

A4: Yes, using a SIL-IS is highly recommended for the accurate quantification of this compound in complex matrices. A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing similar extraction inefficiencies and matrix effects. This allows for reliable correction of signal variations and improves the accuracy and precision of the results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Solution: this compound is a carboxylic acid. To ensure good peak shape in reversed-phase chromatography, the mobile phase pH should be at least 2 pH units below the pKa of the analyte to keep it in its neutral form. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common practice.

  • Possible Cause 2: Column Overload.

    • Solution: If the concentration of this compound or co-eluting matrix components is too high, it can lead to peak fronting. Dilute the sample or reduce the injection volume.

  • Possible Cause 3: Column Contamination.

    • Solution: Matrix components can accumulate on the column, affecting peak shape. Implement a column washing step after each analytical run or periodically flush the column with a strong solvent.[8]

Issue 2: Low and Inconsistent Recovery of this compound
  • Possible Cause 1: Inefficient Extraction from the Sample Matrix.

    • Solution: The choice of extraction solvent and method is critical. For atmospheric aerosol samples on filters, a mixture of organic solvents like methanol (B129727) and water is often used with sonication to ensure efficient extraction.[9] For biological fluids, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. Optimize the extraction solvent, pH, and extraction time.

  • Possible Cause 2: Analyte Loss During Sample Preparation.

    • Solution: Minimize the number of sample preparation steps. Ensure complete solvent evaporation and reconstitution. Use a SIL-IS to compensate for any losses.

Issue 3: Significant Ion Suppression or Enhancement
  • Possible Cause 1: Co-elution of Matrix Components.

    • Solution 1: Optimize Chromatographic Separation. Modify the LC gradient to better separate this compound from interfering matrix components. Experiment with different stationary phases (e.g., C18, PFP) to achieve better resolution.[1]

    • Solution 2: Improve Sample Cleanup. Implement a more rigorous sample cleanup procedure to remove interfering compounds before LC-MS analysis. Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) at removing a broader range of interferences.[10]

  • Possible Cause 2: High Concentration of Salts or Other Non-volatile Components.

    • Solution: Use a sample preparation technique that effectively removes salts and other non-volatile matrix components. If possible, dilute the sample to reduce the concentration of interfering substances.[11]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Analysis of Carboxylic Acids in Complex Matrices

Sample Preparation TechniqueTypical Recovery RateMatrix Effect MitigationKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 70-90%ModerateSimple, low costCan be less effective at removing a wide range of interferences.[10]
Solid-Phase Extraction (SPE) 85-105%HighHigh selectivity, cleaner extracts, can be automated.Higher cost, requires method development.
Protein Precipitation (PPT) 60-80%LowSimple, fastNot very effective at removing matrix components, leading to significant ion suppression.

Experimental Protocols

Protocol 1: Extraction of this compound from PM2.5-loaded Filters
  • Filter Portioning: Cut a portion of the PM2.5-loaded filter into small pieces and place them in a glass vial.

  • Internal Standard Spiking: Spike the filter pieces with a known amount of a stable isotope-labeled this compound internal standard.

  • Extraction: Add an extraction solvent mixture (e.g., 90:10 methanol:water) to the vial, ensuring the filter pieces are fully submerged.[9]

  • Sonication: Sonicate the vial in a water bath for 30-60 minutes to facilitate the extraction of the analytes from the filter.[5]

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.[11]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 or PFP column is suitable for the separation of organic acids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids like this compound.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • SIL-IS: Precursor ion (m/z) -> Product ion (m/z)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample PM2.5 Filter Sample spike Spike with SIL-IS sample->spike 1 extract Solvent Extraction (e.g., Sonication) spike->extract 2 filter Filtration (0.22 µm) extract->filter 3 concentrate Evaporation & Reconstitution filter->concentrate 4 lcms LC-MS/MS System (Negative ESI, MRM) concentrate->lcms 5. Injection quant Quantification (using SIL-IS) lcms->quant 6. Data Acquisition

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_diagnosis Diagnosis cluster_solution Solution start Inaccurate Quantification (Suspected Matrix Effects) check_is Using SIL-IS? start->check_is post_spike Perform Post-Extraction Spike Experiment check_is->post_spike Yes implement_is Implement SIL-IS check_is->implement_is No eval_me Evaluate Matrix Effect (Suppression/Enhancement) post_spike->eval_me optimize_chrom Optimize Chromatography (Gradient, Column) eval_me->optimize_chrom Significant effect end Accurate Quantification eval_me->end No significant effect implement_is->end improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_chrom->improve_cleanup improve_cleanup->end

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Technical Support Center: Optimizing cis-Pinonic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of cis-pinonic acid from filter samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of this compound.

Q1: I am observing low recovery of this compound from my filter samples. What are the potential causes and solutions?

A1: Low recovery can stem from several factors related to the extraction procedure and sample stability.

  • Incomplete Extraction: The chosen solvent system may not be efficient for this compound. Ensure you are using an appropriate solvent and technique. A common method involves extraction with a mixture of methanol (B129727) and water (e.g., 50:50 v/v), followed by vortexing and/or sonication to ensure thorough extraction from the filter matrix. One study demonstrated a near-complete recovery (99 ± 15.6%) using a 50:50 methanol:water mixture.[1]

  • Sample Degradation: this compound can degrade or undergo reactions on the filter over time. It has been observed that the signal intensity of this compound on filter samples can significantly decrease, possibly due to the formation of oligomers or desorptive losses.[2] It is advisable to extract samples as soon as possible after collection or store them at low temperatures (e.g., -20°C) in a dark environment.

  • Inefficient Solvent Removal and Reconstitution: During the solvent evaporation step, volatile analytes can be lost. Use a gentle stream of nitrogen or a solvent evaporator at a controlled temperature. Ensure the dried extract is fully reconstituted in the final solvent before analysis.

Q2: My chromatograms show significant peak tailing for this compound when using Gas Chromatography (GC). How can I improve the peak shape?

A2: Peak tailing for acidic compounds like this compound is a common issue in GC analysis, often due to their high polarity and potential for interaction with the GC system.

  • Derivatization: The low volatility of carboxylic acids can be problematic for GC analysis.[3] Derivatization converts the polar carboxyl group into a less polar and more volatile ester. Silylation (e.g., using BSTFA) or methylation are common derivatization methods for acids.[4]

  • Use of a Polar GC Column: For the analysis of underivatized acids, a polar capillary column, such as a DB-FFAP, is recommended.[5] These columns are specifically designed to handle acidic compounds and can significantly improve peak shape.

  • Inlet and Liner Maintenance: Active sites in the GC inlet liner can cause peak tailing. Ensure the liner is clean and consider using a deactivated liner.

Q3: I am concerned about the stability of my extracted samples before analysis. What are the best practices for storage?

A3: Sample stability is crucial for accurate quantification.

  • Temperature: The temperature at which sample extracts are stored can impact stability. For instance, unintended esterification of acids with methanol has been observed at 80°C, leading to reduced stability.[5] Storing extracts at 4°C or lower is recommended. For long-term storage, -20°C or -80°C is preferable.

  • Solvent Choice: The choice of solvent can also affect stability. A study found that acids in a dichloromethane (B109758):methanol (3:1, v/v) mixture were stable for at least 12 months when stored at 40°C.[5]

  • Light Exposure: Photolysis can degrade certain compounds.[3] Store extracts in amber vials or in the dark to minimize light exposure.

Q4: During the liquid-liquid extraction workup, I am experiencing emulsions or precipitates. How should I handle these issues?

A4: Emulsions and precipitates are common challenges in sample workup.

  • Emulsions: An emulsion is a stable mixture of two immiscible liquids. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the polarity of theaqueous phase. Alternatively, gentle centrifugation can help separate the layers.

  • Precipitates: If a precipitate forms between the organic and aqueous layers, it can obscure the interface. Try washing the mixture with water multiple times to dissolve any water-soluble precipitates. If the precipitate persists, you may need to filter the entire mixture and then separate the layers of the filtrate.[6]

Data Summary Tables

The following tables summarize quantitative data on extraction efficiency and common analytical parameters for this compound.

Table 1: Extraction Recovery of this compound from Filter Samples

Extraction SolventExtraction MethodRecovery (%)Reference
Dichloromethane:Methanol (3:1, v/v)Sonication at 40°C81-115[5]
Methanol:Water (50:50, v/v)Not specified99 ± 15.6[1]
Water:Acetonitrile (B52724) (1:5, v/v)Vortexing and RockingNot specified[2]

Table 2: Common Analytical Techniques for this compound Quantification

Analytical TechniqueDerivatization Required?Common Column/Mobile PhaseNotes
GC-MSYes (typically)DB-5 or similarDerivatization to esters (e.g., methyl or silyl (B83357) esters) is common to improve volatility and peak shape.[3]
GC-FID/GC-MSDNoPolar DB-FFAP capillary columnA non-derivatization method has been developed for fatty acids and this compound.[5]
LC-ESI-MSNoC18 column with a gradient of acetonitrile and acidified waterA soft-ionization technique suitable for polar, non-volatile compounds.[3]

Experimental Protocols

Below are detailed methodologies for common extraction procedures for this compound from filter samples.

Protocol 1: Solvent Extraction for LC-MS Analysis

This protocol is adapted from a method demonstrating high recovery.[1]

  • Sample Preparation: Place the filter sample (or a portion of it) into a clean extraction vial (e.g., a 2 mL Eppendorf tube).

  • Solvent Addition: Add an appropriate volume of extraction solvent, such as 1.5 mL of a 50:50 methanol:water (v/v) solution.

  • Extraction:

    • Vortex the sample at maximum speed for 2 minutes.

    • Place the sample on a rocker or shaker for 30 minutes to ensure continuous agitation.

  • Solvent Transfer: Carefully pipette the extract into a clean tube.

  • Repeat Extraction (Optional but Recommended): Repeat steps 2-4 with a fresh aliquot of the extraction solvent to maximize recovery. Combine the extracts.

  • Concentration: Reduce the volume of the combined extracts to near dryness using a gentle stream of nitrogen or a solvent evaporator.

  • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of the initial mobile phase for your LC-MS analysis (e.g., 50:50 methanol:water).

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the LC-MS system.

Protocol 2: Non-Derivatization Extraction for GC Analysis

This protocol is based on a method developed for the analysis of underivatized acids.[5]

  • Sample Preparation: Place the filter sample into an extraction vial.

  • Solvent Addition: Add a mixed solvent of dichloromethane (DCM) and methanol (3:1, v/v).

  • Extraction:

    • Seal the vial tightly.

    • Place the vial in a sonicator bath heated to 40°C for a specified time (e.g., 30-60 minutes). Note: Do not exceed 40°C to avoid unintended esterification of the acid with methanol.[5]

  • Concentration: After extraction, carefully concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for direct injection onto a GC system equipped with a polar column (e.g., DB-FFAP).

Visualized Workflows and Diagrams

Diagram 1: General Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_workup Sample Workup cluster_analysis Analysis FilterSample Filter Sample Collection AddSolvent Add Extraction Solvent FilterSample->AddSolvent VortexSonication Vortex / Sonicate AddSolvent->VortexSonication Rocking Agitate / Rock VortexSonication->Rocking CombineExtracts Combine & Concentrate Rocking->CombineExtracts Reconstitute Reconstitute in Final Solvent CombineExtracts->Reconstitute FilterExtract Filter Extract (0.2 µm) Reconstitute->FilterExtract Derivatization Derivatization (if GC) FilterExtract->Derivatization LCMS LC-MS Analysis FilterExtract->LCMS GCMS GC-MS Analysis Derivatization->GCMS Yes Derivatization->LCMS No

Caption: Workflow for this compound extraction and analysis.

Diagram 2: Troubleshooting Decision Tree for Low Analyte Recovery

troubleshooting_workflow decision decision action action start_node Low Recovery Detected decision1 Was the extraction procedure thorough? start_node->decision1 Check Extraction decision2 Were samples stored properly before extraction? decision1->decision2 Yes action1 Increase extraction time, use sonication, or try a different solvent system. decision1->action1 No decision3 Was the solvent evaporation step gentle? decision2->decision3 Yes action2 Re-evaluate sample storage. Extract fresh samples immediately after collection if possible. decision2->action2 No decision4 Is the analytical method optimized? decision3->decision4 Yes action3 Use lower temperature or a gentler nitrogen stream. Check for analyte volatility. decision3->action3 No action5 Investigate other potential loss points (e.g., filtration, vial adsorption). decision4->action5 Yes (Problem likely elsewhere) action4 Check for issues with derivatization (if used), instrument sensitivity, or chromatographic conditions. decision4->action4 No

Caption: Decision tree for troubleshooting low recovery issues.

References

Technical Support Center: Quantification of Biogenic Secondary Organic Aerosols (BSOA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of biogenic secondary organic aerosols (BSOA). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when authentic standards are not available for BSOA analysis. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty in quantifying BSOA?

The main challenge in accurately quantifying individual BSOA species is the lack of commercially available authentic standards.[1][2] BSOA is a complex mixture of hundreds or even thousands of different organic compounds formed from the atmospheric oxidation of biogenic volatile organic compounds (BVOCs). Many of these compounds are not commercially synthesized, making it impossible to create traditional calibration curves for each analyte of interest.

Q2: Can I use a structurally similar compound as a surrogate standard without any correction?

While using a surrogate or proxy standard that is structurally similar to the analyte of interest is a common practice, it can lead to significant quantification errors if used without correction. This is because different compounds can have vastly different ionization efficiencies in the mass spectrometer source.[1][2] The instrument's response to the analyte and the surrogate can differ by orders of magnitude, leading to a significant over- or underestimation of the BSOA concentration.

Q3: What is Relative Ionization Efficiency (RIE) and how can it help in BSOA quantification?

Relative Ionization Efficiency (RIE) is a measure of how efficiently a compound is ionized in a mass spectrometer's ion source compared to a reference standard. By predicting the RIE of a BSOA species for which no authentic standard is available, a correction factor can be applied to the concentration determined using a proxy standard. This approach significantly improves the accuracy of BSOA quantification.[1][2]

Q4: What are some common proxy standards used for BSOA analysis?

A commonly used proxy standard for the analysis of acidic BSOA species is cis-pinonic acid.[1][2] This compound is a well-characterized, first-generation oxidation product of α-pinene and is commercially available. The choice of a suitable proxy standard should ideally be based on structural similarity and similar ionization behavior to the analytes of interest.

Troubleshooting Guide

Q1: My measured BSOA concentrations seem significantly overestimated. What could be the cause?

A: Overestimation of BSOA concentrations is a common issue when using a proxy standard without correcting for differences in ionization efficiency.[1][2] If the ionization efficiency of your analytes is lower than that of the proxy standard, their concentrations will be overestimated.

  • Solution: Implement a correction method based on predicted Relative Ionization Efficiency (RIE). This involves determining the RIE of your analytes relative to the proxy standard and applying this factor to correct the quantified concentrations.

Q2: I am observing high variability and poor reproducibility in my BSOA measurements. What are the potential sources of this issue?

A: High variability can stem from several factors in LC-MS analysis.

  • Matrix Effects: The complex sample matrix of atmospheric aerosols can suppress or enhance the ionization of your analytes, leading to inconsistent results.

    • Troubleshooting: Perform a post-column infusion experiment to assess ion suppression/enhancement in your samples. If significant matrix effects are observed, consider improving your sample cleanup procedure or using a matrix-matched calibration.

  • Instrument Instability: Fluctuations in the electrospray ionization (ESI) source can cause signal instability.

    • Troubleshooting: Ensure the ESI source is clean and stable. Monitor the spray current and check for any blockages in the spray needle. Regularly tune and calibrate your mass spectrometer.

  • Inconsistent Sample Preparation: Variability in sample extraction and handling can introduce errors.

    • Troubleshooting: Standardize your sample preparation protocol. Ensure consistent solvent volumes, extraction times, and handling procedures for all samples.

Q3: How do I choose an appropriate proxy standard for my BSOA compounds of interest?

A: The ideal proxy standard should have a similar chemical structure and functional groups to the analytes you are quantifying.

  • Recommendation: For acidic BSOA species derived from monoterpene oxidation, this compound is a widely accepted proxy standard.[1][2] If you are analyzing a different class of BSOA compounds (e.g., organonitrates or organosulfates), you may need to select a different, more structurally related proxy standard. It is crucial to determine the RIE of your analytes relative to your chosen proxy to ensure accurate quantification.

Quantitative Data Summary

The following table summarizes the impact of applying a predicted Relative Ionization Efficiency (RIE) correction on the quantification of BSOA markers. The data is based on a study where BSOA markers were quantified using a this compound calibration curve, and then the concentrations were corrected using predicted RIE factors.[1][2]

BSOA MarkerUncorrected Concentration (ng m⁻³)Predicted RIECorrected Concentration (ng m⁻³)
Average of 25 markers 146 4.2 ± 3.9 51

Data adapted from Bryant et al. (2022).[1][2] The predicted RIEs for 87 biogenic organic acid markers ranged from 0.27 to 13.5.[1][2]

This table clearly demonstrates that failing to account for differences in ionization efficiency can lead to a significant overestimation of BSOA concentrations.

Experimental Protocols

Protocol: Quantification of BSOA using a Proxy Standard with RIE Correction

This protocol outlines the key steps for quantifying BSOA markers using a proxy standard and correcting the concentrations with predicted Relative Ionization Efficiencies (RIEs).

1. Sample Preparation:

  • Extract organic compounds from aerosol filter samples using a suitable solvent (e.g., methanol (B129727) or acetonitrile).
  • Concentrate the extracts to a desired volume.
  • Reconstitute the dried extract in a solvent compatible with the LC-MS mobile phase.

2. LC-MS Analysis:

  • Analyze the samples using a liquid chromatograph coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
  • Develop a chromatographic method that provides good separation of the target BSOA markers.

3. Calibration with a Proxy Standard:

  • Prepare a series of calibration standards of a chosen proxy standard (e.g., this compound) at known concentrations.
  • Generate a calibration curve by plotting the instrument response (peak area) against the concentration of the proxy standard.
  • Quantify the BSOA markers in the samples by interpolating their peak areas on the proxy standard's calibration curve.

4. Prediction of Relative Ionization Efficiencies (RIEs):

  • This step requires a predictive model. A regularized random forest model can be developed using a dataset of authentic standards with known RIEs.[1][2]
  • The model uses structural descriptors of the molecules to predict their RIE relative to the proxy standard.

5. Correction of BSOA Concentrations:

  • Use the predictive model to obtain the RIE for each of your target BSOA markers.
  • Correct the initially quantified concentrations using the following formula: Corrected Concentration = Uncorrected Concentration / Predicted RIE

Visualizations

BSOA Formation Pathway from α-pinene

The following diagram illustrates the simplified atmospheric oxidation pathway of α-pinene, a major biogenic volatile organic compound, leading to the formation of key BSOA marker compounds.

BSOA_Formation cluster_gas_phase Gas-Phase Oxidation cluster_aerosol_phase Aerosol-Phase Products alpha-pinene alpha-pinene Pinonaldehyde Pinonaldehyde alpha-pinene->Pinonaldehyde O3, OH Pinonic_acid Pinonic acid Pinonaldehyde->Pinonic_acid OH cis-Pinonic_acid This compound Pinonic_acid->cis-Pinonic_acid Isomerization Pinic_acid Pinic acid Pinonic_acid->Pinic_acid Further Oxidation 3-MBTCA 3-Methyl-1,2,3-butanetricarboxylic acid Pinonic_acid->3-MBTCA Further Oxidation cis-Pinonic_acid->Pinic_acid

Caption: Simplified reaction pathway for the formation of major BSOA products from α-pinene oxidation.

Experimental Workflow for BSOA Quantification with RIE Correction

This diagram outlines the general workflow for quantifying BSOA compounds in the absence of authentic standards, incorporating the Relative Ionization Efficiency (RIE) correction method.

BSOA_Quantification_Workflow cluster_experiment Experimental Analysis cluster_modeling Computational Correction Sample_Collection Aerosol Sample Collection Extraction Solvent Extraction Sample_Collection->Extraction LCMS_Analysis LC-HRMS Analysis Extraction->LCMS_Analysis Initial_Quantification Quantification using Proxy Standard LCMS_Analysis->Initial_Quantification RIE_Prediction Predict Relative Ionization Efficiency (RIE) Initial_Quantification->RIE_Prediction Concentration_Correction Correct Concentrations RIE_Prediction->Concentration_Correction Final_Concentrations Accurate BSOA Concentrations Concentration_Correction->Final_Concentrations

Caption: Workflow for BSOA quantification using a proxy standard with RIE correction.

References

Technical Support Center: Phase-Transfer Catalysis in cis-Pinonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of phase-transfer catalysts (PTCs) in the synthesis of cis-pinonic acid from α-pinene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound using phase-transfer catalysis.

Issue Potential Cause Recommended Solution
Low or No Reaction Ineffective PTC, Insufficient catalyst, Low reaction temperature.- Ensure the selected PTC is appropriate for permanganate (B83412) oxidation (e.g., quaternary ammonium (B1175870) salts like Tetrabutylammonium Bromide or Aliquat 336). - Increase the catalyst loading incrementally. - Gently warm the reaction mixture, monitoring for any decomposition.
Low Yield of this compound Sub-optimal pH, Catalyst poisoning, Inefficient stirring, Side reactions.- Adjust the pH of the aqueous phase; a slightly acidic to neutral pH is often optimal for permanganate oxidations. - Ensure all reagents and solvents are free of impurities that could poison the catalyst. - Vigorous stirring is crucial for maximizing the interfacial area between the aqueous and organic phases. - Lower the reaction temperature to minimize over-oxidation or other side reactions.
Formation of a Fine Brown/Black Precipitate (MnO₂) that is Difficult to Filter This is an inherent issue with permanganate oxidations.- After the reaction is complete, add a reducing agent like sodium bisulfite or oxalic acid to quench the excess permanganate and dissolve the MnO₂ precipitate. - Consider using a filter aid like Celite to improve the filterability of the manganese dioxide.
Product is Contaminated with the Phase-Transfer Catalyst The PTC is soluble in the organic phase and can be carried through workup.- Wash the organic phase with brine or water multiple times to remove the catalyst. - If the catalyst persists, consider a column chromatography purification step.
Inconsistent Results Between Batches Variability in raw material quality, Inconsistent reaction conditions.- Use α-pinene and other reagents from the same batch with known purity. - Carefully control reaction parameters such as temperature, stirring rate, and addition rates of reagents.

Frequently Asked Questions (FAQs)

Q1: Why is a phase-transfer catalyst necessary for the synthesis of this compound from α-pinene?

A1: The synthesis of this compound typically involves the oxidation of α-pinene, which is soluble in organic solvents, using an oxidizing agent like potassium permanganate (KMnO₄), which is soluble in water. Since the two reactants are in different phases, the reaction is very slow. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the permanganate anion (MnO₄⁻) from the aqueous phase to the organic phase, where it can react with α-pinene.[1]

Q2: Which phase-transfer catalysts are most effective for this reaction?

A2: While specific comparative studies on PTC efficiency for this compound synthesis are not extensively documented, quaternary ammonium salts are generally effective for permanganate oxidations.[1] Commonly used PTCs for similar reactions include:

  • Tetrabutylammonium bromide (TBAB)

  • Aliquat 336 (tricaprylylmethylammonium chloride)

  • Benzyltriethylammonium chloride (BTEAC)

The choice of catalyst can depend on the specific reaction conditions and the desired solubility characteristics.

Q3: What are the typical reaction conditions for the PTC-mediated synthesis of this compound?

A3: Typical conditions involve dissolving α-pinene in a water-immiscible organic solvent (e.g., dichloromethane (B109758), toluene), and the potassium permanganate in water. The PTC is added to the biphasic mixture, which is then stirred vigorously at or slightly below room temperature. The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Q4: How can I minimize the formation of byproducts?

A4: Byproduct formation can be minimized by carefully controlling the reaction temperature, as higher temperatures can lead to over-oxidation. The slow addition of the oxidizing agent can also help to control the reaction and improve selectivity. Maintaining an appropriate pH is also crucial, as highly acidic or basic conditions can promote side reactions.[2]

Q5: What is the mechanism of action of the phase-transfer catalyst in this synthesis?

A5: The quaternary ammonium cation (Q⁺) from the PTC pairs with the permanganate anion (MnO₄⁻) in the aqueous phase to form an ion pair (Q⁺MnO₄⁻). This ion pair is sufficiently lipophilic to dissolve in the organic phase. Once in the organic phase, the permanganate anion oxidizes the α-pinene. The resulting quaternary ammonium salt with the counter-ion from the reaction then returns to the aqueous phase, and the catalytic cycle continues.

Quantitative Data on Phase-Transfer Catalyst Efficiency

Quantitative data directly comparing the efficiency of various phase-transfer catalysts for the synthesis of this compound is limited in publicly available literature. However, the following table provides a general overview of commonly used PTCs in permanganate oxidations and their typical parameters. The yields presented are illustrative for general alkene oxidations and may vary for the specific synthesis of this compound.

Phase-Transfer CatalystTypical Molar Ratio (Catalyst:Substrate)Solvent SystemTypical Yield Range (General Alkene Oxidation)
Tetrabutylammonium Bromide (TBAB) 0.01 - 0.1Dichloromethane/Water60 - 90%
Aliquat 336 0.01 - 0.05Toluene/Water70 - 95%
Benzyltriethylammonium Chloride (BTEAC) 0.01 - 0.1Benzene/Water65 - 85%

Experimental Protocols

General Protocol for PTC-Mediated Oxidation of α-Pinene to this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • α-Pinene

  • Potassium permanganate (KMnO₄)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Celite (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve α-pinene in dichloromethane.

  • In a separate beaker, prepare a solution of potassium permanganate in deionized water.

  • Add the phase-transfer catalyst to the α-pinene solution and begin vigorous stirring.

  • Slowly add the potassium permanganate solution to the reaction mixture dropwise using an addition funnel. Maintain the temperature between 0-5°C using an ice bath.

  • Monitor the reaction progress by TLC. The reaction is typically complete when the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Once the reaction is complete, quench the excess permanganate and dissolve the MnO₂ by slowly adding a saturated solution of sodium bisulfite until the mixture becomes colorless.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dissolve α-pinene in CH₂Cl₂ reaction Slowly add KMnO₄ solution to vigorously stirred biphasic mixture (0-5°C) prep1->reaction prep2 Prepare aqueous KMnO₄ solution prep2->reaction prep3 Add PTC to organic phase prep3->reaction workup1 Quench with NaHSO₃ reaction->workup1 workup2 Separate organic layer workup1->workup2 workup3 Extract aqueous layer workup2->workup3 workup4 Combine & Wash organic layers workup3->workup4 workup5 Dry & Concentrate workup4->workup5 purification Column Chromatography or Recrystallization workup5->purification

Caption: Experimental workflow for the synthesis of this compound.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase K K⁺ MnO4 MnO₄⁻ QMnO4_org Q⁺MnO₄⁻ MnO4->QMnO4_org Phase Transfer QX_aq Q⁺X⁻ pinene α-Pinene pinonic_acid This compound pinene->pinonic_acid QX_org Q⁺X⁻ QMnO4_org->pinene Oxidation QX_org->QX_aq Return to Aqueous Phase

Caption: Mechanism of phase-transfer catalysis in the oxidation of α-pinene.

References

Validation & Comparative

Cis-Pinonic Acid vs. Pinic Acid: A Comparative Guide for SOA Tracers

Author: BenchChem Technical Support Team. Date: December 2025

In the study of atmospheric chemistry, particularly concerning secondary organic aerosols (SOAs), molecular tracers are indispensable for elucidating the sources and atmospheric processing of aerosol particles. Among the most studied biogenic SOAs are those formed from the oxidation of α-pinene, a volatile organic compound emitted in large quantities by terrestrial vegetation. Cis-pinonic acid and pinic acid are two of the major and most frequently measured products of α-pinene oxidation, making them critical tracers for tracking the formation and aging of biogenic SOAs.

This guide provides an objective comparison of this compound and pinic acid, focusing on their formation, physicochemical properties, and application as SOA tracers, supported by experimental data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound and pinic acid are both oxidation products of α-pinene, but they differ in their chemical structure and properties. This compound is a C10 monocarboxylic acid containing a ketone functional group. In contrast, pinic acid is a C9 dicarboxylic acid. These structural differences lead to variations in their physicochemical properties, which influence their behavior in the atmosphere.

PropertyThis compoundPinic AcidReference
Molecular Formula C₁₀H₁₆O₃C₉H₁₄O₄[1][2]
Molecular Weight 184.23 g/mol 186.20 g/mol [1]
Chemical Class Ketone, Monocarboxylic AcidDicarboxylic Acid[3][4]
Melting Point 104-107 °C364.32 K (91.17 °C)[3]
Enthalpy of Fusion 30.35 kJ·mol⁻¹Not explicitly found[3][4]
Aqueous Solubility (Intrinsic, S₀) 0.043 mmol·dm⁻³Higher than this compound[3][4]
Acidity Constant (pKa at 298.15 K) 5.19Not explicitly found[3][4]

Formation Pathways

Both this compound and pinic acid are primarily formed in the atmosphere through the gas-phase oxidation of α-pinene by ozone (O₃) and hydroxyl radicals (OH).[5][6] The initial reaction of α-pinene with these oxidants leads to the formation of a Criegee intermediate and other radical species, which then undergo a series of complex reactions to yield a variety of lower volatility products. This compound is recognized as a major first-generation product.[7][8][9] Pinic acid is also a dominant early-generation product.[5] The relative yields of these two acids can depend on the specific atmospheric conditions, such as the primary oxidant and the concentration of nitrogen oxides (NOx).

G Simplified Formation Pathway of Cis-Pinonic and Pinic Acid A α-Pinene B O₃ / OH Radical Oxidation A->B Reaction with C Excited Criegee Intermediate + Other Radicals B->C D This compound (First-Generation Product) C->D Major Pathway E Pinic Acid (First-Generation Product) C->E Major Pathway F Further Oxidation (Aging) + OH Radicals D->F E->F G Higher-Generation Products (e.g., MBTCA) F->G

Formation of key α-pinene SOA tracers.

Role and Comparison as SOA Tracers

Both compounds are well-established tracers for secondary organic aerosol formed from monoterpenes. However, their utility extends beyond simple source attribution.

  • First-Generation Tracers : this compound and pinic acid are considered first-generation products, meaning they are formed relatively quickly from the initial oxidation of α-pinene.[8][9] Their presence in atmospheric aerosol samples is a clear indicator of recent biogenic SOA formation.

  • Aerosol Aging : The chemical evolution, or "aging," of SOA in the atmosphere involves further oxidation of first-generation products. A key higher-generation product from the photooxidation of cis-pinonic and pinic acids is 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA).[8][9] Consequently, the ratio of the concentrations of first-generation products to higher-generation products, such as the (this compound + pinic acid) / MBTCA ratio, can be used as an indicator of the photochemical age of an air mass.[9] A higher ratio suggests fresher, less processed SOA, while a lower ratio indicates more aged aerosol.

  • Relative Abundance : Studies have shown that upon irradiation and aging, the relative abundance of pinonic acid decreases more substantially than that of pinic acid, suggesting it may be more reactive to further oxidation.[8] This difference in reactivity is crucial when interpreting field data.

FeatureThis compoundPinic AcidSignificance for Researchers
SOA Generation First-generation product[7][8]First-generation product[5]Indicates recent formation of biogenic SOA.
Atmospheric Stability Reacts further with OH radicals[8]Reacts further with OH radicals[8]Both degrade over time, forming higher-generation products.
Aging Tracer Used in ratio with MBTCA[9]Used in ratio with MBTCA[9]The (Pinonic+Pinic)/MBTCA ratio helps determine aerosol age.
Aqueous Phase Chemistry Can undergo aqueous photolysis[6]Higher water solubility suggests potential for aqueous phase reactions[3][4]Their differing properties affect their partitioning and reactions in atmospheric water.

Experimental Protocols for Analysis

The standard method for the quantification of this compound and pinic acid in aerosol samples involves solvent extraction followed by chemical analysis, typically using mass spectrometry coupled with a chromatographic separation technique.

1. Sample Collection: Aerosol samples are collected by drawing a known volume of air through a filter (e.g., quartz fiber) for a specified period.

2. Extraction: The filter is extracted with an organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol) to dissolve the organic compounds. Sonication is often used to improve extraction efficiency.

3. Derivatization (for GC-MS): Because of their low volatility, the carboxylic acid functional groups are often derivatized before gas chromatography (GC) analysis. A common method is methylation using diazomethane (B1218177) or silylation using BSTFA to convert the acids into their more volatile methyl ester or silyl (B83357) ester forms. This step is generally not required for liquid chromatography (LC) methods.

4. Analysis:

  • GC-MS: The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. Compounds are separated based on their boiling points and identified by their characteristic mass spectra and retention times.

  • HPLC-MS/MS: The extract is analyzed using high-performance liquid chromatography coupled to a tandem mass spectrometer (MS/MS). This technique separates compounds based on their polarity and provides high selectivity and sensitivity for quantification, often using multiple reaction monitoring (MRM).[10]

5. Quantification: The concentration of each acid is determined by comparing its chromatographic peak area to that of a known amount of an authentic standard.

G Typical Experimental Workflow for SOA Tracer Analysis A 1. Aerosol Sample Collection (e.g., on Quartz Filter) B 2. Solvent Extraction (e.g., Dichloromethane/Methanol) A->B C 3. Sample Concentration (e.g., under Nitrogen Stream) B->C D 4. Derivatization (Required for GC-MS) C->D F 5b. HPLC-MS/MS Analysis C->F Direct Injection E 5a. GC-MS Analysis D->E Silylation or Methylation G 6. Data Processing and Quantification E->G F->G

Workflow for analyzing SOA tracers.

Conclusion

This compound and pinic acid are both indispensable tracers for identifying and quantifying the contribution of α-pinene oxidation to secondary organic aerosol mass. While both serve as markers for fresh biogenic SOA, their distinct chemical structures and physicochemical properties lead to differences in their atmospheric behavior and reactivity. This compound's slightly higher reactivity makes it a sensitive indicator of early-stage photochemical processing. The simultaneous measurement of both acids, along with their further oxidation products like MBTCA, provides a more robust framework for understanding the sources, formation, and atmospheric aging of biogenic organic aerosols. The choice of analytical technique, primarily GC-MS or HPLC-MS, depends on the specific research goals, with HPLC-MS offering high sensitivity without the need for derivatization.

References

A Comparative Analysis of the Solubility of Pinonic Acid and Pinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the physicochemical properties of pinonic acid and pinic acid, with a focus on their solubility in aqueous and organic solvents, is crucial for their application in atmospheric sciences and drug development. This guide provides a comprehensive overview of their solubility profiles, supported by experimental data and detailed methodologies, to assist researchers in their selection and use.

Pinonic acid and pinic acid are both oxidation products of α-pinene, a major component of turpentine. Their structural differences, however, lead to distinct solubility characteristics that are critical for their behavior in various systems. Pinonic acid is a monocarboxylic acid containing a ketone group, while pinic acid is a dicarboxylic acid. This fundamental difference in their functional groups significantly influences their polarity and, consequently, their solubility in different media.

Structural Comparison

The chemical structures of pinonic acid and pinic acid are presented below. The presence of two carboxylic acid groups in pinic acid, as opposed to one carboxylic acid and one ketone group in pinonic acid, is the primary determinant of their differing solubilities.

G Structural Comparison of Pinonic and Pinic Acid cluster_pinonic Pinonic Acid cluster_pinic Pinic Acid Pinonic_Acid Pinonic Acid C₁₀H₁₆O₃ (Monocarboxylic Acid) Pinic_Acid Pinic Acid C₉H₁₄O₄ (Dicarboxylic Acid) Pinonic_Structure Pinonic_Structure Pinic_Structure Pinic_Structure G cluster_structure Chemical Structure cluster_properties Properties cluster_solubility Aqueous Solubility Pinonic Pinonic Acid (1 Carboxylic Acid, 1 Ketone) Polarity_Low Lower Polarity Pinonic->Polarity_Low H_Bond_Less Fewer H-Bond Donors/Acceptors Pinonic->H_Bond_Less Pinic Pinic Acid (2 Carboxylic Acids) Polarity_High Higher Polarity Pinic->Polarity_High H_Bond_More More H-Bond Donors/Acceptors Pinic->H_Bond_More Solubility_Low Lower Polarity_Low->Solubility_Low Solubility_High Higher Polarity_High->Solubility_High H_Bond_Less->Solubility_Low H_Bond_More->Solubility_High

Fragmentation Face-Off: Unraveling the Mass Spectrometric Pathways of cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the fragmentation analysis of cis-pinonic acid, a key oxidation product of α-pinene, is presented for researchers, scientists, and drug development professionals. This guide delves into the distinct fragmentation patterns observed under various mass spectrometry techniques, providing a clear comparison of the resulting data and the experimental protocols utilized.

This compound is a significant contributor to the formation of secondary organic aerosols in the atmosphere and its characterization is crucial for environmental and health-related research. Mass spectrometry stands as a primary analytical tool for its identification and quantification. Understanding its fragmentation behavior under different ionization and dissociation methods is paramount for accurate structural elucidation and method development. This guide compares the fragmentation pathways of this compound using Electron Ionization (EI) following derivatization, and Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) in both positive and negative ion modes.

Comparative Analysis of Fragmentation Data

The fragmentation of this compound is highly dependent on the analytical technique employed. Derivatization is often necessary for EI analysis, typically through methylation, which influences the subsequent fragmentation. In contrast, ESI allows for the analysis of the intact molecule in its protonated or deprotonated form, with fragmentation induced via CID.

Ionization/Dissociation MethodPrecursor Ion (m/z)Key Fragment Ions (m/z)Characteristic Neutral LossesNotes
Electron Ionization (EI) of Methyl Ester 198 ([M]⁺)167, 166, 139, 43CH₃O, CH₃OH, CH₃O-CHO, C₂H₃OThe ion at m/z 43, corresponding to the acetyl group, is notably intense[1].
Negative Ion ESI-CID 183 ([M-H]⁻)139, 121, 97CO₂, C₂H₂O, H₂O + COFragmentation is initiated from the deprotonated carboxyl or acetyl group[2].
Positive Ion ESI-CID 185 ([M+H]⁺)167, 149, 121H₂O, C₂H₂O, H₂O + COSequential losses are observed, indicating a multi-step fragmentation process[2][3].

Deciphering the Fragmentation Pathways

The structural features of this compound, namely the carboxylic acid and acetyl groups, dictate its fragmentation behavior. The following diagrams illustrate the proposed fragmentation pathways under different mass spectrometric conditions.

digraph "EI_Fragmentation" {
  graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

M [label="this compound Methyl Ester\n[C₁₁H₁₈O₃]⁺˙\nm/z 198"]; F1 [label="[M - CH₃O]⁺\nm/z 167"]; F2 [label="[M - CH₃OH]⁺\nm/z 166"]; F3 [label="[M - CH₃O-CHO]⁺\nm/z 139"]; F4 [label="[CH₃CO]⁺\nm/z 43"];

M -> F1 [label="- CH₃O"]; M -> F2 [label="- CH₃OH"]; M -> F3 [label="- CH₃O-CHO"]; M -> F4 [label="- C₇H₁₁O₂"]; }

Figure 2: Negative Ion ESI-CID of this compound.

In negative ion mode ESI-CID, the deprotonated molecule primarily loses carbon dioxide from the carboxylate group or undergoes fragmentation involving the acetyl group[2].

```dot digraph "Positive_ESI_CID" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

M_H_pos [label="Protonated this compound\n[C₁₀H₁₇O₃]⁺\nm/z 185"]; F_H2O [label="[M+H - H₂O]⁺\nm/z 167"]; F_H2O_CO [label="[M+H - H₂O - CO]⁺\nm/z 139"]; F_H2O_CO_C2H2O [label="[M+H - H₂O - CO - C₂H₂O]⁺\nm/z 97"];

M_H_pos -> F_H2O [label="- H₂O"]; F_H2O -> F_H2O_CO [label="- CO"]; F_H2O_CO -> F_H2O_CO_C2H2O [label="- C₂H₂O"]; }

References

A Comparative Analysis of cis-Pinonic Acid and Norpinonic Acid: Physicochemical Properties and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and atmospheric chemistry, a thorough understanding of the physicochemical properties of key organic molecules is paramount. This guide provides a detailed comparison of cis-pinonic acid and norpinonic acid, two important oxidation products of α-pinene, a major component of terrestrial volatile organic compound emissions. This comparison is supported by experimental data to facilitate informed decisions in research and development.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physicochemical characteristics of this compound and norpinonic acid are summarized in the table below. These properties influence their environmental fate, biological activity, and potential applications.

PropertyThis compoundNorpinonic Acid
Molecular Formula C₁₀H₁₆O₃[1][2]C₉H₁₄O₃[3]
Molecular Weight 184.23 g/mol [1][2]170.21 g/mol [3]
Melting Point 104-107 °CNot explicitly found, but related compounds have high melting points.[4][5][6][7]
pKa (at 298.15 K) 5.19[4][5][6]4.56[4][5][6]
pKa (at 310.15 K) 5.25[4][5]-4.76[4] or 4.75[8]
Intrinsic Solubility (S₀) 0.043 mmol·dm⁻³[4][5][6][7]0.05 mmol·dm⁻³[4][5][6][7]
Enthalpy of Fusion 30.35 kJ·mol⁻¹[4][5][6][7]Not explicitly found for norpinonic acid, but cis-norpinic acid is 14.75 kJ·mol⁻¹[4][5][6][7]

Experimental Protocols

The data presented above are derived from specific experimental methodologies. Understanding these protocols is crucial for reproducing and building upon existing research.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

The melting points and enthalpies of fusion for these compounds were determined using differential scanning calorimetry.[4][6] This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. By analyzing the heat flow, one can identify phase transitions such as melting and determine the energy associated with them.

Solubility Determination: Dynamic Method

The solubility of this compound and norpinonic acid in water was measured using a dynamic method, also known as the solid-liquid phase equilibria method.[4][5][6] This involves preparing a saturated solution at a specific temperature and then analyzing the concentration of the dissolved solute. The experimental data were then correlated using mathematical models like the Wilson, NRTL, and UNIQUAC equations to describe the phase behavior.[5]

Acidity Constant (pKa) Measurement: Bates-Schwarzenbach Spectrophotometric Method

The acidity constants (pKa) of this compound and norpinonic acid were determined using the Bates-Schwarzenbach spectrophotometric method.[4][5][6] This method relies on measuring the changes in the UV-Vis absorbance of the compound as a function of pH. By analyzing the spectral shifts, the equilibrium between the protonated and deprotonated forms of the acid can be determined, allowing for the calculation of the pKa value.

Synthesis of this compound

This compound can be synthesized from the readily available starting material, α-pinene, through an oxidation reaction. A common method involves the use of potassium permanganate (B83412) (KMnO₄) as the oxidizing agent.

Synthesis_of_cis_Pinonic_Acid cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product alpha_pinene α-Pinene conditions <5 °C alpha_pinene->conditions kmno4 KMnO₄ kmno4->conditions nh42so4 (NH₄)₂SO₄ nh42so4->conditions h2o H₂O h2o->conditions h2so4 H₂SO₄ conditions->h2so4 Oxidation nahso3 NaHSO₃ h2so4->nahso3 extraction Ether Extraction nahso3->extraction purification Chromatography extraction->purification cis_pinonic_acid This compound purification->cis_pinonic_acid

Caption: Workflow for the synthesis of this compound from α-pinene.

The synthesis involves the oxidation of α-pinene in the presence of potassium permanganate and ammonium (B1175870) sulfate (B86663) at a low temperature.[9][10] The reaction is then quenched with sulfuric acid and sodium bisulfite. The product, this compound, is subsequently extracted using an organic solvent like ether and purified, often through chromatography.[9] This process provides a viable route to obtain this compound for further study and application.

References

A Comparative Analysis of Monoterpene Oxidation Products: Limonene, α-Pinene, and Linalool

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the varied oxidation products of common monoterpenes, supported by experimental data and detailed methodologies.

Monoterpenes, a class of volatile organic compounds prevalent in nature, are significant precursors to atmospheric secondary organic aerosols (SOA) and possess diverse biological activities. Their oxidation in the atmosphere and in biological systems yields a complex array of products with varying chemical properties and potential therapeutic effects. This guide provides a comparative analysis of the oxidation products of three common monoterpenes: limonene, α-pinene, and linalool (B1675412), with a focus on ozonolysis, a major atmospheric oxidation pathway.

Quantitative Comparison of Ozonolysis Products

The molar yields of gas-phase oxidation products from limonene, α-pinene, and linalool under different experimental conditions are summarized in the tables below. These data, gathered from various smog chamber experiments, highlight the influence of the initial monoterpene structure and reaction conditions on the product distribution.

Table 1: Molar Yields of Gas-Phase Ozonolysis Products of Limonene

ProductLimonene + O₃Limonene + O₃ + Cyclohexane (OH scavenger)Limonene + O₃ + NOReference
Limonaketone0.0076 ± 0.00080.0081 ± 0.00090.0052 ± 0.0005[1][2]
3-Isopropenyl-6-oxo-heptanal (IPOH)0.160 ± 0.0050.050 ± 0.0080.11 ± 0.01[1]
7-Hydroxy-6-oxo-3-(prop-1-en-2-yl)heptanal0.021 ± 0.0010.019 ± 0.0030.008[1][2]
2-Acetyl-5-oxohexanal0.019 ± 0.0030.016 ± 0.0030.007[1][2]
3-Acetyl-6-oxoheptanal0.015 ± 0.002-0.008[1][2]

Table 2: Molar Yields of Gas-Phase Ozonolysis Products of α-Pinene

ProductMolar Yield (%)Reference
Pinonaldehyde29 - 87[3]
Formaldehyde65 ± 4[4]
Nopinone16 ± 4[4]
3-Hydroxy-nopinone15 ± 5[4]
Carbon Dioxide20 ± 4[4]
Carbon Monoxide3.0 ± 0.2[4]
Formic Acid2.0 ± 0.2[4]
cis-Pinic acid2 ± 1[4]
α-Pinene secondary ozonide16 ± 5[4]

Table 3: Molar Yields of Gas-Phase Ozonolysis Products of Linalool

ProductMolar Yield (%)Reference
Acetone16 - 21[1][5]
Formaldehyde34 - 36[1][5]
Unidentified (m/z 127)11 ± 2[1][5]
Unidentified (m/z 129, 111, 93)50 ± 9[1][5]

Experimental Protocols

The data presented in this guide were obtained through controlled laboratory experiments conducted in atmospheric simulation chambers, often referred to as smog chambers. These experiments are designed to mimic atmospheric conditions and allow for the detailed study of chemical reactions and their products.

Smog Chamber Experiment for Monoterpene Ozonolysis

A typical experimental procedure for investigating the ozonolysis of a monoterpene in a smog chamber is as follows:

  • Chamber Cleaning and Preparation: The chamber, typically a large Teflon bag, is flushed with purified air for an extended period to remove any residual contaminants.

  • Humidification: The relative humidity inside the chamber is adjusted to the desired level by introducing a controlled amount of water vapor.

  • Monoterpene Injection: A known quantity of the liquid monoterpene is injected into a heated glass bulb and carried into the chamber by a stream of purified air, ensuring its complete vaporization and mixing.

  • Ozone Introduction: Ozone, produced by an ozone generator, is introduced into the chamber to initiate the oxidation reaction. The concentration of ozone is continuously monitored.

  • Reaction Monitoring: The concentrations of the monoterpene and its oxidation products are monitored in real-time using various analytical instruments coupled to the chamber. This often includes Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for volatile organic compounds and Chemical Ionization Mass Spectrometry (CIMS) for highly oxygenated molecules.

  • Sample Collection for Offline Analysis: Gas and particle-phase samples are collected at different time points during the experiment for more detailed analysis. Gas-phase products can be collected on adsorbent cartridges, while particulate matter is collected on filters.

  • Data Analysis: The data from online and offline analyses are used to identify and quantify the oxidation products and to calculate their molar yields.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Oxidation Products

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile oxidation products.

  • Sample Preparation:

    • Gas-Phase Samples: Adsorbent cartridges are thermally desorbed to release the collected organic compounds into the GC-MS system.

    • Particle-Phase Samples: Filters are extracted with a suitable solvent (e.g., methanol, acetonitrile). The extract is then concentrated and may be derivatized to improve the volatility and thermal stability of polar compounds.

  • GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The different compounds in the mixture are separated based on their boiling points and interactions with the stationary phase coating the column.

  • MS Detection and Identification: As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.

  • Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. Calibration with authentic standards is necessary for accurate quantification.

Visualizing the Processes

To better understand the experimental workflow and the fundamental reaction pathways, the following diagrams are provided.

Experimental_Workflow cluster_chamber Smog Chamber Experiment cluster_analysis Offline Analysis chamber_prep Chamber Preparation (Cleaning, Humidification) mono_inj Monoterpene Injection chamber_prep->mono_inj o3_inj Ozone Injection mono_inj->o3_inj reaction Oxidation Reaction o3_inj->reaction online_analysis Online Analysis (PTR-MS, CIMS) reaction->online_analysis sampling Sample Collection (Gas & Particles) reaction->sampling sample_prep Sample Preparation (Extraction, Derivatization) sampling->sample_prep gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis (Identification, Quantification) gcms->data_analysis

A simplified workflow of a typical smog chamber experiment for studying monoterpene oxidation.

Ozonolysis_Pathway Monoterpene Monoterpene (e.g., Limonene) POZ Primary Ozonide (Unstable) Monoterpene->POZ + O₃ Ozone Ozone (O₃) Ozone->POZ Criegee Criegee Intermediate (Excited) POZ->Criegee Carbonyl Carbonyl Product POZ->Carbonyl Stabilized_Criegee Stabilized Criegee Intermediate Criegee->Stabilized_Criegee OH_Radical Hydroxyl Radical (•OH) Criegee->OH_Radical Further_Reactions Further Reactions (e.g., with H₂O, NOₓ) Stabilized_Criegee->Further_Reactions SOA Secondary Organic Aerosol (SOA) Further_Reactions->SOA Gas_Products Other Gas-Phase Products Further_Reactions->Gas_Products

A generalized reaction pathway for the ozonolysis of a monoterpene.

GCMS_Workflow Sample Sample (Extract/Desorbed Gas) Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Fragment Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem

A schematic of the analytical workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

References

A Comparative Guide to Analytical Methods for Cis-Pinonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of cis-pinonic acid, a significant oxidation product of α-pinene found in atmospheric aerosols and relevant in various fields of chemical and pharmaceutical research. The following sections present a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, including their experimental protocols and validation data to aid researchers in selecting the most suitable technique for their specific application.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of commonly employed methods.

MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Notes
GC/FID & GC/MSD (Non-derivatization) > 0.99[1]81-115%[1]<12%[1]--A simple and accurate method that avoids derivatization, suitable for PM2.5 aerosol samples.[1]
HPLC-UV > 0.99[2]----A common technique for organic acid analysis, though specific validation data for this compound is not detailed in the provided results.[2]
LC-MS/MS > 0.99[3]80-120%[4]< 20%[4]0.049 µM (for citraconate)[3]0.098 µM (for itaconate and mesaconate)[3]Highly sensitive and selective, suitable for complex biological matrices. Validation data for similar organic acids is presented.[3][4]
GC-MS (with derivatization) ≥ 0.99[5]≤ ±15% (%RE)[5]≤ 6.3%[5]1.06 ng/mL (for alpha-pinene (B124742) oxide)[5]5 ng/mL (for alpha-pinene oxide)[5]Requires derivatization to improve volatility. Validation data for a similar compound is provided.[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on published research and provide a foundation for laboratory implementation.

Non-Derivatization Gas Chromatography (GC/FID & GC/MSD)

This method, developed for the analysis of fatty acids and this compound in ambient PM2.5 aerosols, avoids the need for chemical derivatization.[1]

  • Instrumentation : Gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Selective Detector (MSD).

  • Column : Polar DB-FFAP capillary column.[1]

  • Sample Preparation :

  • GC Conditions :

    • Specific temperature programs and gas flow rates would be detailed here based on the original publication.

  • Quantification : Based on deuterated surrogates.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used technique for the analysis of organic acids in various matrices.[2]

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., Ascentis® Express AQ-C18).[7]

  • Mobile Phase : Typically an acidic aqueous solution, for example, a water solution acidified with 0.1% phosphoric acid and methanol (90:10) in isocratic mode.[7]

  • Detection : UV detection, with the wavelength set to detect the carboxyl group absorption (e.g., 210 nm).

  • Flow Rate : A typical flow rate is 0.75 mL/min.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for complex samples and trace-level quantification.[3][8]

  • Instrumentation : A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-Exactive Hybrid Quadrupole-Orbitrap).[9]

  • Column : A reversed-phase column is often used.

  • Mobile Phase : A gradient of an aqueous solution with a small percentage of organic solvent and an acid modifier (e.g., 0.1% formic acid) and acetonitrile.[8]

  • Ionization : Electrospray ionization (ESI) in negative mode is commonly used for organic acids.[8][9]

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity.

Gas Chromatography-Mass Spectrometry with Derivatization (GC-MS)

Due to the low volatility of this compound, derivatization is often necessary for GC-based analysis.[6]

  • Instrumentation : GC coupled to a Mass Spectrometer (e.g., with Chemical Ionization - CIMS).[6]

  • Derivatization : The carboxylic acid group is converted into a more volatile ester. For example, esterification with methanol.[6]

  • Column : A non-polar or medium-polarity column suitable for the analysis of the derivatized analyte.

  • Sample Injection : A splitless injection is often used for trace analysis.[5]

  • MS Detection : Chemical ionization can provide softer ionization and less fragmentation, which can be advantageous for identification.[6]

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_result Quantification Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Detection (MS, FID, UV) Chromatography->Detection Data Data Acquisition Detection->Data Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ Specificity Specificity Data->Specificity Quantification Quantification of This compound Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification Specificity->Quantification

Caption: General workflow for the validation of an analytical method for this compound.

Analytical_Method_Comparison cluster_gc Gas Chromatography (GC) cluster_lc Liquid Chromatography (LC) CPA This compound Quantification GC_Deriv GC-MS with Derivatization CPA->GC_Deriv High Volatility Required GC_NonDeriv GC-FID/MSD without Derivatization CPA->GC_NonDeriv Simplified Sample Prep HPLC_UV HPLC-UV CPA->HPLC_UV Routine Analysis LC_MS LC-MS/MS CPA->LC_MS High Sensitivity & Specificity Advantage_GC_D Advantage_GC_D GC_Deriv->Advantage_GC_D Advantages: - High resolution - Established libraries Disadvantage_GC_D Disadvantage_GC_D GC_Deriv->Disadvantage_GC_D Disadvantages: - Derivatization step - Potential for analyte loss Advantage_GC_ND Advantage_GC_ND GC_NonDeriv->Advantage_GC_ND Advantages: - No derivatization - Simpler workflow Disadvantage_GC_ND Disadvantage_GC_ND GC_NonDeriv->Disadvantage_GC_ND Disadvantages: - Requires polar column - Potential for peak tailing Advantage_HPLC Advantage_HPLC HPLC_UV->Advantage_HPLC Advantages: - Widely available - Robust Disadvantage_HPLC Disadvantage_HPLC HPLC_UV->Disadvantage_HPLC Disadvantages: - Lower sensitivity - Potential for matrix interference Advantage_LCMS Advantage_LCMS LC_MS->Advantage_LCMS Advantages: - Highest sensitivity - High specificity (MS/MS) Disadvantage_LCMS Disadvantage_LCMS LC_MS->Disadvantage_LCMS Disadvantages: - Higher cost - Matrix effects (ion suppression)

Caption: Comparison of different analytical methods for this compound quantification.

References

A Comparative Guide to the Relative Ionization Efficiency of Cis-Pinonic Acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing Electrospray Ionization Mass Spectrometry (ESI-MS), understanding the ionization efficiency of target analytes is paramount for accurate quantification. Cis-pinonic acid, a significant oxidation product of α-pinene, is frequently analyzed in environmental and atmospheric studies. This guide provides a comparative analysis of its relative ionization efficiency against other organic compounds, supported by experimental data and detailed protocols.

Relative Ionization Efficiency Data

The ionization efficiency of a compound in ESI-MS is not absolute and can be influenced by various factors including its chemical properties and the instrumental conditions. To provide a quantitative comparison, the concept of Relative Response Factor (RRF) is employed. The RRF is the ratio of the signal response of an analyte to that of a reference standard at the same concentration.

A recent study systematically measured the RRF of 89 organic compounds relative to this compound in negative ion mode ESI-MS.[1][2][3] This provides a valuable dataset for researchers using this compound as a reference standard or for those needing to estimate the ionization efficiency of similar compounds.

Below is a summary table of the experimentally determined Log RRF values for a selection of these compounds. A Log RRF of 0 indicates an ionization efficiency equal to that of this compound. A positive value signifies higher efficiency, while a negative value indicates lower efficiency.

Table 1: Relative Response Factors (RRF) of Selected Organic Compounds to this compound in Negative Ion ESI-MS

CompoundChemical FormulaClassLog RRF
This compound (Reference) C10H16O3Monocarboxylic Acid0.00
Pinic AcidC9H14O4Dicarboxylic Acid0.51
Norpinic AcidC8H12O4Dicarboxylic Acid0.45
Limononic AcidC10H16O3Monocarboxylic Acid-0.15
Terebic AcidC7H10O4Dicarboxylic Acid0.33
Azelaic AcidC9H16O4Dicarboxylic Acid0.62
Succinic AcidC4H6O4Dicarboxylic Acid0.11
Malic AcidC4H6O5Hydroxy Dicarboxylic Acid0.25
Tartaric AcidC4H6O6Dihydroxy Dicarboxylic Acid0.18
Glycolic AcidC2H4O3Hydroxy Carboxylic Acid-0.52
Vanillic AcidC8H8O4Phenolic Acid0.78
Cinnamic AcidC9H8O2Aromatic Carboxylic Acid0.21

Data synthesized from Bryant et al. (2022).[1][2][3]

It is evident from the data that dicarboxylic acids and phenolic acids tend to have a higher ionization efficiency (positive Log RRF) in negative ion mode compared to this compound. This is consistent with the general understanding that the presence of multiple acidic protons can enhance deprotonation and thus signal intensity in negative ESI.

Experimental Protocols

The determination of relative ionization efficiencies requires stringent control over experimental conditions. Below is a representative protocol for the analysis of this compound and related compounds using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (UPLC-ESI-HRMS).

1. Sample Preparation:

  • Standard solutions of this compound and other target analytes are prepared in a suitable solvent, typically a mixture of methanol (B129727) and water (e.g., 50:50 v/v).

  • A mixed standard solution containing all analytes at the same concentration is prepared for the determination of relative response factors.

2. UPLC-ESI-HRMS Analysis:

  • Chromatographic Separation:

    • Instrument: Thermo Scientific Vanquish Horizon UPLC system or equivalent.[4]

    • Column: Waters HSS T3 column (150 x 2.1 mm, 1.8 µm particles).[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

    • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is decreased over the run to elute more hydrophobic compounds.

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 30 °C.[4]

  • Mass Spectrometry Detection:

    • Instrument: Thermo Scientific Q Exactive Plus Orbitrap High-Resolution Mass Spectrometer or equivalent.[4]

    • Ionization Mode: Negative Electrospray Ionization (ESI-). As a carboxylic acid, this compound and similar compounds show better response in negative ion mode.[4]

    • Spray Voltage: 2.5 kV to 3.5 kV.

    • Capillary Temperature: 280 °C to 325 °C.

    • Sheath and Auxiliary Gas Flow Rates: Optimized for stable spray; typical values are 40 and 10 arbitrary units, respectively.

    • Mass Range: m/z 50-750.

    • Resolution: 70,000 to 140,000.

3. Data Analysis:

  • The peak areas of the deprotonated molecules ([M-H]⁻) for each compound are integrated.

  • The Relative Response Factor (RRF) for each analyte is calculated using the following formula:

    • RRF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of this compound / Concentration of this compound)

  • Since the concentrations are equal, the formula simplifies to the ratio of the peak areas.

  • The Log RRF is then calculated as the base-10 logarithm of the RRF.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for determining the relative ionization efficiency of an analyte compared to this compound.

experimental_workflow A Standard Preparation (Analyte & this compound at equal concentration) B UPLC Separation (Reversed-Phase) A->B Injection C Negative ESI (Ionization) B->C Elution D HRMS Detection (Orbitrap) C->D Ion Transfer E Data Acquisition (Peak Area Integration) D->E Signal Output F Calculation (RRF & Log RRF) E->F Data Input G Comparative Result F->G Final Value

Caption: Experimental workflow for RRF determination.

References

Seasonal Variations of Cis-Pinonic Acid and Other SOA Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the seasonal variations of cis-pinonic acid and other significant secondary organic aerosol (SOA) tracers. Understanding these fluctuations is crucial for atmospheric research and has implications for health-related studies, including respiratory conditions that may be exacerbated by airborne particulate matter. This document summarizes quantitative data from various studies, details common experimental protocols, and illustrates the atmospheric formation pathway of this compound.

Data Presentation: Quantitative Comparison of SOA Tracers

The concentrations of SOA tracers in the atmosphere exhibit significant seasonal and geographical variations, largely driven by precursor emissions from biogenic and anthropogenic sources, as well as meteorological conditions. The following table summarizes the seasonal mean concentrations of this compound and other key SOA tracers from different locations as reported in peer-reviewed literature.

LocationSeasonThis compound (ng/m³)Other α-Pinene SOA Tracers (ng/m³)Isoprene SOA Tracers (ng/m³)Aromatic SOA Tracers (ng/m³)Reference
Hong Kong (Suburban)Summer-32.2 ± 36.811.1 ± 27.221.0–33.8 (Phthalic acid)[1]
Fall-28.2 ± 19.75.40 ± 5.2921.0–33.8 (Phthalic acid)[1]
Winter-8.62 ± 6.861.80 ± 1.578.59–20.4 (Phthalic acid)[1]
Central Tibetan PlateauSummer--HighRelatively High (DHOPA)[2]
Winter--LowLow (DHOPA)[2]
Urban and Background Sites, ChinaSummerHigherHigherHigher-[3]
WinterLowerLowerLower-[3]
Rural Guangzhou, Southern ChinaSummer-Enhancement Period IEnhancement Period I-[4]
Autumn-Enhancement Period II-Enhancement Period II (DHOPA)[4]
Winter-Enhancement Period III-Enhancement Period III (DHOPA)[4]
Urban Sites, JapanSpringHigher than Summer (at 4 of 5 sites)---[5]
SummerLower than Spring-~10 times higher than Spring-[5]

Note: '-' indicates data not specified in the cited source. Concentrations are typically presented as mean ± standard deviation. SOA tracers from α-pinene include pinic acid, 3-HGA, 3-HDGA, 3-AGA, and 3-MBTCA. Isoprene SOA tracers include 2-methyltetrols (2-methylthreitol and 2-methylerythritol) and 2-methylglyceric acid. Aromatic SOA tracers include phthalic acid and 2,3-dihydroxy-4-oxopentanoic acid (DHOPA).

Experimental Protocols: Measurement of SOA Tracers

The quantification of this compound and other SOA tracers in atmospheric aerosols typically involves sample collection, extraction, and chemical analysis using gas chromatography-mass spectrometry (GC-MS).

1. Sample Collection:

  • Instrumentation: High-volume or low-volume air samplers are used to collect fine particulate matter (PM2.5) on quartz fiber filters.

  • Duration: Sampling is typically conducted over a 24-hour period to obtain a representative sample for a given day.

  • Handling: After sampling, the filters are carefully handled to prevent contamination, often wrapped in aluminum foil, and stored at low temperatures (e.g., -20°C) until analysis.[6]

2. Sample Preparation and Extraction:

  • An aliquot of the quartz filter is spiked with internal recovery standards to account for any loss during sample preparation.[5]

  • The filter portion is then extracted with an organic solvent mixture, commonly dichloromethane/methanol (2:1, v/v), using ultrasonication for a specified period (e.g., 20 minutes).[5]

  • The solvent extract is filtered and then concentrated, often under a gentle stream of pure nitrogen gas, to a small volume.[5][6]

3. Derivatization:

  • To increase the volatility and thermal stability of the polar organic tracer compounds for GC-MS analysis, a derivatization step is necessary.

  • A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) mixed with pyridine. The mixture is added to the dried extract and heated (e.g., at 70°C for 3 hours) to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[6]

4. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the separation and detection of the derivatized SOA tracers.

  • Gas Chromatography: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interaction with the column's stationary phase. The temperature of the GC oven is programmed to ramp up to elute compounds with different volatilities.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Quantification: The identification and quantification of each SOA tracer are achieved by comparing its retention time and mass spectrum to those of an authentic standard.[6] An internal standard is used to correct for variations in the analytical procedure.

Mandatory Visualization: Atmospheric Formation of this compound

The following diagram illustrates the simplified atmospheric oxidation pathway of α-pinene, a major biogenic volatile organic compound (BVOC) emitted by vegetation, leading to the formation of this compound. This process is a key contributor to the formation of biogenic secondary organic aerosols.

G cluster_main Atmospheric Oxidation of α-Pinene cluster_key Key alpha_pinene α-Pinene intermediate Criegee Intermediate / Peroxy Radical alpha_pinene->intermediate Oxidation oxidants Oxidants (O₃, OH, NO₃) cis_pinonic_acid This compound intermediate->cis_pinonic_acid Rearrangement / Further Reactions k1 Precursor VOC k2 Atmospheric Oxidants k3 Reactive Intermediates k4 First-Generation SOA Tracer

Caption: Formation pathway of this compound.

References

Unraveling the Connections: A Comparative Guide to the Correlation of Cis-Pinonic Acid with Other Aerosol Components

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay of atmospheric aerosols is paramount. Cis-pinonic acid, a significant oxidation product of α-pinene emitted from terrestrial vegetation, serves as a crucial tracer for biogenic secondary organic aerosols (SOA). This guide provides an objective comparison of its correlation with other aerosol components, supported by experimental data and detailed methodologies, to illuminate its role in atmospheric chemistry and aerosol formation.

This compound is a key intermediate in the atmospheric degradation of α-pinene, the most abundant monoterpene in the troposphere. Its presence and concentration in atmospheric aerosols are intrinsically linked to a suite of other organic and inorganic species. These correlations offer valuable insights into the sources, formation pathways, and atmospheric aging processes of SOA.

Quantitative Correlation of this compound with Key Aerosol Components

The following tables summarize quantitative data from various field and chamber studies, highlighting the concentrations and correlations of this compound with other significant aerosol constituents.

Study Location/Type This compound Concentration (ng/m³) Correlated Aerosol Component Concentration of Correlated Component (ng/m³) Observed Correlation/Relationship Reference
Forest Site, Canada1.6 - 44.2Total Fatty Acids (C6-C20)20.2 - 138.7Higher concentrations of both at the forest site compared to a tunnel site suggest a common biogenic origin.[1]
Tunnel Site, Canada< DL - 6.5Total Fatty Acids (C6-C20)100.2 - 264.6Lower this compound concentrations at the tunnel site indicate a stronger biogenic versus anthropogenic source for this compound.[1]
Boreal Forest, Finlandup to ~80Pinic Acid-Both are major oxidation products of α-pinene and are often detected together in forested environments.[2]
AIDA Chamber Study-3-methyl-1,2,3-butanetricarboxylic acid (MBTCA)-MBTCA is a known second-generation oxidation product of this compound, indicating aerosol aging. A high correlation (r>0.85) was observed in a field campaign indicative of an aged biogenic aerosol.[3][3][4]
Amazon Rainforest-Pinic Acid(0.026 - 0.113)The chiral ratio of pinic acid in the Amazon rainforest reflects the trend observed in the gas phase for its precursor α-pinene, indicating a direct link between biogenic VOC emissions and SOA concentrations.[5]

Table 1: Co-occurrence and Concentration Ranges of this compound and Correlated Aerosol Components in Field Studies. DL: Detection Limit

Chamber Study Precursor Experimental Conditions Key Findings on this compound and Correlated Species Reference
Caltech Environmental Chamberα-pinene (~150 ppb)Ozonolysis (O₃ ~200 ppb) or OH radical oxidation, presence of ammonium (B1175870) sulfate (B86663) seed particles.Identified a spectrum of monomers (including this compound) and dimers in the SOA. Monomers dominate the overall aerosol mass.[1]
AIDA Aerosol ChamberThis compoundOH-initiated oxidationDemonstrates the formation of 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) from the gas-phase oxidation of this compound, confirming the aging pathway.[3][4]
Compact Teflon Atmospheric Simulation Chamberα-pineneOzonolysis at varying temperatures (278 K, 288 K, 298 K) with neutral/acidic seed aerosols.Investigated the temperature and acidity dependence of SOA yields and the chemical composition, which includes this compound and its derivatives.[6]

Table 2: Summary of Chamber Studies Investigating the Formation and Transformation of this compound within Secondary Organic Aerosol.

Signaling Pathways and Experimental Workflows

To visualize the complex relationships and processes involved in the study of this compound and its correlations, the following diagrams are provided.

Formation_and_Aging_of_CisPinonicAcid cluster_gas_phase Gas Phase cluster_aerosol_phase Aerosol Phase alpha_pinene α-Pinene cis_pinonic_acid_gas This compound alpha_pinene->cis_pinonic_acid_gas Photooxidation other_organics Other Organic Acids (e.g., Pinic Acid) alpha_pinene->other_organics Photooxidation OH OH radical MBTCA_gas 3-Methyl-1,2,3-butanetricarboxylic Acid (MBTCA) O3 Ozone (O₃) cis_pinonic_acid_gas->MBTCA_gas Further Oxidation (Aging) cis_pinonic_acid_aerosol This compound cis_pinonic_acid_gas->cis_pinonic_acid_aerosol Partitioning SOA Secondary Organic Aerosol (SOA) cis_pinonic_acid_aerosol->SOA other_organics->SOA sulfate Sulfate sulfate->SOA

Caption: Formation and aging pathway of this compound.

Chamber_Experiment_Workflow start Chamber Preparation (Cleaning, Humidification) injection Injection of Reactants (α-pinene, Oxidants, Seed Aerosols) start->injection reaction Photochemical Reaction / Ozonolysis (UV lights on / O₃ injection) injection->reaction sampling Aerosol Sampling (Filters, Impingers) reaction->sampling analysis Chemical Analysis (GC/MS, LC/MS) sampling->analysis data Data Analysis (Quantification, Correlation) analysis->data end Results data->end

Caption: Workflow of a typical smog chamber experiment.

Experimental Protocols

A thorough understanding of the experimental methodologies is critical for the interpretation and comparison of data across different studies.

Aerosol Sample Collection
  • Field Studies: Ambient aerosol samples are typically collected on filters (e.g., quartz fiber filters) using high-volume or low-volume air samplers for periods ranging from hours to days. Size-segregated samples can be obtained using cascade impactors.

  • Chamber Studies: Aerosols are generated in controlled environments, such as Teflon smog chambers (e.g., the AIDA chamber in Karlsruhe or the Caltech Environmental Chamber).[1][3] Precursors like α-pinene are introduced along with oxidants (O₃ or OH precursors) and often seed aerosols (e.g., ammonium sulfate) to initiate SOA formation.[1][7] Samples are then collected from the chamber onto filters or analyzed in real-time using online instrumentation.

Sample Preparation and Extraction
Chemical Analysis and Quantification
  • Gas Chromatography-Mass Spectrometry (GC/MS): This is a common technique for the analysis of this compound and other organic acids.[8]

    • Derivatization: Due to their low volatility, carboxylic acids are often derivatized before GC/MS analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons to trimethylsilyl (B98337) (TMS) esters.

    • Injection and Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column (e.g., a non-polar DB-5ms column).

    • Detection and Quantification: The separated compounds are then ionized (typically by electron impact) and detected by the mass spectrometer. Quantification is achieved by comparing the peak area of the target analyte to that of an internal standard and a calibration curve generated from authentic standards.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is particularly useful for the analysis of polar and thermally labile compounds without the need for derivatization.[5]

    • Separation: The sample extract is injected into an LC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient of solvents (e.g., water with a small amount of acid and acetonitrile) is used to separate the compounds based on their polarity.

    • Ionization and Detection: The eluting compounds are ionized using a soft ionization technique like electrospray ionization (ESI), typically in negative ion mode for carboxylic acids, and then detected by the mass spectrometer. Quantification is performed similarly to GC/MS, using calibration curves from authentic standards.

Conclusion

The correlation of this compound with other aerosol components provides a powerful lens through which to examine the formation and evolution of biogenic secondary organic aerosols. Field measurements consistently show its co-occurrence with other α-pinene oxidation products like pinic acid and its own aging product, MBTCA. Chamber studies have been instrumental in elucidating the specific chemical pathways and the influence of various atmospheric conditions on the composition of SOA. The methodologies outlined in this guide provide a framework for the robust and comparable measurement of these critical aerosol constituents, paving the way for a more comprehensive understanding of their impact on air quality and climate.

References

A Comparative Guide to the Synthesis of Cis-Pinonic Acid from α-Pinene and β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the formation of cis-pinonic acid, a valuable chiral building block in medicinal chemistry and drug development, from its two common isomeric precursors: α-pinene and β-pinene. The synthesis of this compound is a critical first step in the development of a variety of bioactive molecules. This document outlines the disparate reaction outcomes, provides quantitative data, and details the experimental protocol for the viable synthetic route.

Executive Summary

The formation of this compound is readily and directly achieved from the oxidation of α-pinene. In contrast, the direct oxidation of β-pinene does not yield this compound. Instead, the primary oxidation product of β-pinene is nopinone. Consequently, the synthesis of this compound from β-pinene would necessitate a multi-step, and to date, not well-established, synthetic pathway. For practical laboratory and industrial-scale synthesis of this compound, α-pinene is the overwhelmingly superior starting material.

Comparative Data on this compound Formation

The following table summarizes the key differences in the oxidation of α-pinene and β-pinene with the goal of producing this compound.

ParameterFormation from α-PineneFormation from β-Pinene
Reaction Type Direct OxidationIndirect (multi-step)
Primary Product This compoundNopinone
Common Oxidants Potassium permanganate (B83412) (KMnO₄), Ozone (O₃)Potassium permanganate (KMnO₄), Ozone (O₃)
Reported Yield of this compound 19% - 60% (with KMnO₄)[1]Not a direct product; no established high-yield multi-step synthesis found.
Reaction Complexity Single stepMultiple steps required
Synthetic Viability HighLow to negligible for direct synthesis

Reaction Pathways

The fundamental difference in the reactivity of the double bond in α-pinene (an endocyclic trisubstituted alkene) versus β-pinene (an exocyclic disubstituted alkene) leads to different oxidation products. The oxidation of α-pinene with an oxidizing agent like potassium permanganate cleaves the double bond to form this compound. Conversely, the oxidation of β-pinene under similar conditions primarily yields nopinone, where the exocyclic double bond is converted to a ketone.

Reaction_Pathways Oxidation Pathways of α-Pinene and β-Pinene a_pinene α-Pinene oxidant1 Oxidizing Agent (e.g., KMnO₄) a_pinene->oxidant1 cis_pinonic_acid This compound oxidant1->cis_pinonic_acid b_pinene β-Pinene oxidant2 Oxidizing Agent (e.g., KMnO₄) b_pinene->oxidant2 nopinone Nopinone oxidant2->nopinone no_direct_product This compound (Not a direct product) nopinone->no_direct_product Multi-step (Not established)

Figure 1. Comparative oxidation pathways of α-pinene and β-pinene.

Experimental Protocol: Synthesis of this compound from α-Pinene

This protocol is based on the oxidation of α-pinene using potassium permanganate.

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice, deionized water, potassium permanganate, and ammonium sulfate.

  • Addition of α-Pinene: Cool the slurry to below 5°C and add α-pinene dropwise while maintaining vigorous stirring.

  • Reaction: Continue stirring the mixture at a low temperature (below 5°C) for several hours until the reaction is complete (as monitored by TLC).

  • Quenching: Slowly add a solution of concentrated sulfuric acid in water to the reaction mixture, ensuring the temperature remains below 15°C. Subsequently, add sodium thiosulfate in portions to quench the excess permanganate, which is indicated by the disappearance of the purple color.

  • Extraction: Extract the aqueous solution multiple times with ethyl ether.

  • Isolation: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the this compound as its sodium salt. Separate the aqueous layer and acidify it with dilute sulfuric acid.

  • Final Extraction and Purification: Extract the acidified aqueous layer with ethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or chromatography.

Experimental_Workflow Experimental Workflow for this compound from α-Pinene start Start: α-Pinene reaction Oxidation with KMnO₄ in ice/water slurry start->reaction quench Quenching with H₂SO₄ and Na₂S₂O₃ reaction->quench extraction1 Solvent Extraction (Ethyl Ether) quench->extraction1 acid_base_extraction Acid-Base Extraction (NaHCO₃) extraction1->acid_base_extraction acidification Acidification of Aqueous Layer acid_base_extraction->acidification extraction2 Final Solvent Extraction (Ethyl Ether) acidification->extraction2 purification Drying and Solvent Removal extraction2->purification end End: this compound purification->end

Figure 2. Workflow for the synthesis of this compound from α-pinene.

Conclusion

For the synthesis of this compound, α-pinene is the only viable starting material for a direct, one-step oxidation. The established methods, particularly using potassium permanganate, provide a straightforward route to this valuable chiral intermediate, albeit with variable yields that may require optimization. In contrast, β-pinene does not yield this compound under similar oxidative conditions, instead forming nopinone. This makes β-pinene an unsuitable precursor for the direct synthesis of this compound. Researchers and professionals in drug development seeking to utilize this compound in their synthetic schemes should exclusively consider α-pinene as the starting material.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-Pinonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and environmentally responsible workspace. This guide provides essential, step-by-step procedures for the proper disposal of cis-pinonic acid, a compound utilized in various research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with hazardous waste regulations.

Key Properties and Safety Data of this compound

Understanding the characteristics of this compound is the first step toward its safe handling and disposal. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol
Melting Point 104-107 °C
Boiling Point 305.2°C at 760 mmHg
Flash Point 152.6°C
Form Solid
pKa 4.72±0.10
Water Solubility 3.686 g/L at 0°C
Storage Class 11 - Combustible Solids
WGK (Water Hazard Class) 3

Experimental Protocols for Disposal

The proper disposal of this compound should be treated as a hazardous waste procedure. While specific quantitative disposal limits are not universally defined and are subject to local regulations, the following protocol outlines the necessary steps for its safe management and disposal based on general laboratory safety principles and the compound's known hazards.

Step 1: Waste Identification and Classification

Before disposal, it is crucial to identify and classify the waste.[1] this compound waste may include:

  • Unused or expired pure this compound.

  • Contaminated materials such as personal protective equipment (PPE), filter paper, or spill cleanup materials.

  • Solutions containing this compound.

  • Empty containers that previously held this compound.

Under U.S. EPA guidelines (40 CFR Parts 261.3), chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Given its characteristics as a skin, eye, and respiratory irritant, this compound should be managed as a hazardous waste.[3][4]

Step 2: Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[5] This includes:

  • Eye Protection: Chemical splash goggles.[2][6]

  • Hand Protection: Appropriate protective gloves.[2][6]

  • Skin and Body Protection: A chemical apron or lab coat.[2][6]

  • Respiratory Protection: A NIOSH/MSHA approved air-purifying dust or mist respirator, especially if generating dust.[2]

Step 3: Waste Segregation and Containerization

Proper segregation of chemical waste is essential to prevent incompatible materials from mixing.[7][8]

  • Solid Waste: Collect pure this compound and contaminated solids (e.g., gloves, wipes) in a designated, leak-proof, and sealable container.[7] The container must be compatible with the chemical.

  • Liquid Waste: Aqueous solutions of this compound should be collected separately from organic solvent waste.[8] Do not dispose of this compound solutions down the drain.[7]

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent.[7][8] The rinsate must be collected and treated as hazardous waste.[7][8] After triple-rinsing, the container can often be disposed of as regular trash, though it is best to reuse the container for compatible waste if possible.[7]

Step 4: Labeling and Storage

All waste containers must be clearly and accurately labeled.[1][7] The label should include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.[7]

  • The accumulation start date.[1]

  • The hazards associated with the waste (e.g., "Irritant").

Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1][7] Containers should be kept closed except when adding waste.[7]

Step 5: Disposal

Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal service.[1] Do not attempt to treat or dispose of the chemical waste through standard municipal waste streams.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) identify Step 1: Identify & Classify Waste (Solid, Liquid, Contaminated Material) start->identify ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Step 3: Segregate Waste ppe->segregate solid_container Solid Waste Container (Compatible, Labeled) segregate->solid_container Solid liquid_container Liquid Waste Container (Compatible, Labeled) segregate->liquid_container Liquid label_store Step 4: Label & Store Securely (Hazardous Waste Label, Designated Area) solid_container->label_store liquid_container->label_store disposal Step 5: Arrange Professional Disposal (Licensed Waste Carrier) label_store->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for cis-Pinonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Effective handling of cis-Pinonic acid in the laboratory necessitates stringent adherence to safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.

This compound is classified as an irritant, posing risks to the eyes, skin, and respiratory system.[1][2][3] Understanding and implementing appropriate personal protective equipment (PPE) measures is the foundation of safe laboratory practice when working with this compound.

Hazard Analysis and Risk Mitigation

A thorough risk assessment should be conducted before handling this compound. The primary hazards are irritation upon contact with the skin and eyes, and respiratory irritation from inhalation of its dust or vapor.[1][2][3] The following table summarizes the key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard StatementsTarget Organs
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritationSkin
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationEyes
Specific Target Organ Toxicity - Single Exposure (Category 3)GHS07WarningH335: May cause respiratory irritationRespiratory system

Source: PubChem, Sigma-Aldrich[2][4]

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.[1][4]

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Eyes and Face Chemical Splash Goggles or Face ShieldGoggles should be tightly fitting to protect against splashes.[5] A face shield may be worn in addition to goggles for enhanced protection.[6][7]
Hands Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Neoprene or nitrile rubber gloves are generally recommended for handling chemical substances.[8] Always inspect gloves for tears or holes before use.
Body Chemical Apron or Laboratory CoatA chemical-resistant apron or a long-sleeved lab coat should be worn to protect the skin and clothing.[1]
Respiratory NIOSH/MSHA Approved RespiratorA dust mask (type N95) or an air-purifying respirator should be used, especially when handling the solid form or in poorly ventilated areas, to prevent inhalation of dust or vapors.[1][4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound, from preparation to disposal.

cluster_ppe PPE Donning Sequence A 1. Pre-Handling: Risk Assessment & PPE Selection B 2. Handling: Use in Ventilated Area A->B P1 Lab Coat / Apron A->P1 C 3. Post-Handling: Decontamination B->C E Emergency Procedures B->E Spill or Exposure D 4. Disposal: Follow Regulations C->D C->E Contamination Event P2 Respirator P1->P2 P3 Goggles / Face Shield P2->P3 P4 Gloves P3->P4

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid generating dust when working with the solid form.

  • Facilities should be equipped with an eyewash station and a safety shower in case of accidental exposure.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If coughing or other symptoms appear, seek medical attention.[1]

  • Ingestion: Wash mouth out with water. Do not induce vomiting. Seek medical aid.[1]

Spill Management:

  • In case of a spill, evacuate the area.

  • Wearing appropriate PPE, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1]

  • Avoid breathing dust.

Disposal:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Consult your institution's environmental health and safety (EHS) office for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.